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  • Product: Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride
  • CAS: 231938-20-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride: A Privileged Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride, a unique heterocyclic entity, has garnered significant interest within the medicinal chem...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride, a unique heterocyclic entity, has garnered significant interest within the medicinal chemistry landscape. Its rigid, three-dimensional spirocyclic framework offers a distinct advantage in the design of novel therapeutics, providing precise spatial orientation of functional groups for optimal target engagement. This guide serves as a comprehensive technical resource, delving into the chemical properties, synthesis, analytical characterization, and, most notably, the pharmacological potential of this compound, with a focus on its role as a potent and selective modulator of the human somatostatin receptor subtype 2 (sst2).

Chemical Identity and Properties

The fundamental characteristics of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride are summarized in the table below, providing a foundational understanding of this molecule.

PropertyValueSource
CAS Number 231938-20-8[1][2][3]
Molecular Formula C₁₃H₁₆ClNO[4]
Molecular Weight 237.73 g/mol [4]
IUPAC Name spiro[indene-1,4'-piperidin]-3(2H)-one hydrochlorideN/A
Synonyms 2,3-dihydrospiro[indene-1,4'-piperidine]-3-one hydrochloride[5]

Synthesis and Structural Elucidation

While a specific, publicly available, step-by-step synthesis protocol for Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride is not extensively documented, a plausible synthetic route can be conceptualized based on established organic chemistry principles and analogous transformations. The synthesis would likely involve a multi-step sequence, culminating in the formation of the spirocyclic core.

Proposed Synthetic Pathway

A logical approach to the synthesis of the parent compound, spiro[indene-1,4'-piperidin]-3(2H)-one, could involve the reaction of a suitable indanone precursor with a protected piperidine derivative. The final step would then be the formation of the hydrochloride salt.

Synthesis_Pathway Indanone 1,3-Indandione Intermediate1 Condensation Product Indanone->Intermediate1 Knoevenagel Condensation Piperidine Protected 4-aminopiperidine derivative Piperidine->Intermediate1 Spiro_Base Spiro[indene-1,4'-piperidin]-3(2H)-one Intermediate1->Spiro_Base Cyclization/ Rearrangement HCl_Salt Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride Spiro_Base->HCl_Salt HCl treatment

Caption: Proposed synthetic workflow for Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride.

Experimental Protocol (Hypothetical):

  • Knoevenagel Condensation: 1,3-indandione would be reacted with a protected 4-aminopiperidine derivative in a suitable solvent, such as ethanol or toluene, with a catalytic amount of a base like piperidine or sodium acetate. This reaction would likely proceed under reflux conditions to yield a condensation product.

  • Cyclization/Rearrangement: The resulting intermediate would then undergo an intramolecular cyclization and rearrangement to form the spiro[indene-1,4'-piperidin]-3(2H)-one core. The specific conditions for this step would be highly dependent on the nature of the protecting group on the piperidine nitrogen.

  • Deprotection: If a protecting group is used, it would be removed in this step to yield the free base.

  • Salt Formation: The purified spiro[indene-1,4'-piperidin]-3(2H)-one would be dissolved in a suitable solvent, such as diethyl ether or ethyl acetate, and treated with a solution of hydrochloric acid to precipitate the hydrochloride salt.

  • Purification: The final product would be purified by recrystallization to obtain a solid of high purity.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a comprehensive analytical characterization would be essential.

Analytical TechniqueExpected Observations
¹H NMR Aromatic protons of the indene ring system, aliphatic protons of the piperidine ring, and a characteristic signal for the methylene group adjacent to the ketone.
¹³C NMR Signals corresponding to the carbonyl carbon, aromatic carbons, and aliphatic carbons of the spirocyclic system.
FT-IR Characteristic absorption bands for the C=O stretch of the ketone, N-H stretch of the piperidinium ion, and C-H stretches of the aromatic and aliphatic moieties.
Mass Spectrometry A molecular ion peak corresponding to the free base (C₁₃H₁₅NO) and a fragmentation pattern consistent with the spirocyclic structure.
Elemental Analysis The percentage composition of Carbon, Hydrogen, Nitrogen, and Chlorine should be in close agreement with the calculated values for C₁₃H₁₆ClNO.

Applications in Drug Discovery: A Focus on Somatostatin Receptor Agonism

The spiro[indene-piperidine] scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating significant biological activity. A key publication in the Journal of Medicinal Chemistry highlights that spiro[1H-indene-1,4'-piperidine] derivatives are potent and selective non-peptide agonists of the human somatostatin receptor subtype 2 (sst2).[6][7] This finding strongly suggests that Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride could serve as a valuable building block or lead compound in the development of novel sst2 agonists.

The Role of the sst2 Receptor

The sst2 receptor is a G-protein coupled receptor that plays a crucial role in various physiological processes, including the regulation of hormone secretion and cell proliferation.[8] Agonists of the sst2 receptor are clinically used for the treatment of conditions such as acromegaly, neuroendocrine tumors, and certain types of cancer.[8]

Mechanism of Action: A Molecular Perspective

The agonistic activity of spiro[indene-piperidine] derivatives at the sst2 receptor is attributed to their ability to bind to the receptor and induce a conformational change that triggers downstream signaling pathways. This interaction is highly specific, with these compounds showing significantly lower affinity for other somatostatin receptor subtypes.[6]

Mechanism_of_Action cluster_membrane Cell Membrane sst2 sst2 Receptor G_protein Gi/o Protein sst2->G_protein Activates Spiro Spiro[indene-1,4'-piperidin] -3(2H)-one Spiro->sst2 Binds to AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Inhibition of Hormone Secretion) cAMP->Cellular_Response

Caption: Proposed signaling pathway for sst2 receptor agonism by Spiro[indene-1,4'-piperidin]-3(2H)-one derivatives.

The binding of the spiroindene compound to the sst2 receptor is believed to stabilize an active conformation of the receptor, leading to the activation of inhibitory G-proteins (Gi/o). This, in turn, inhibits the activity of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP concentration mediates the downstream cellular responses, such as the inhibition of growth hormone secretion from the pituitary gland.[6]

Conclusion

Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride represents a molecule of significant interest for drug discovery and development. Its confirmed CAS number and fundamental properties provide a solid starting point for further investigation. The established link between the parent spiro[indene-piperidine] scaffold and potent, selective sst2 receptor agonism opens up exciting avenues for the design of novel therapeutics for a range of endocrine and oncological disorders. While a detailed synthetic protocol remains to be fully elucidated in the public domain, the proposed synthetic strategies and analytical characterization methods outlined in this guide provide a robust framework for its preparation and validation. The unique structural features and promising biological activity of this compound underscore its potential as a valuable tool for researchers and scientists in the ongoing quest for innovative medicines.

References

  • Yang, L., Guo, L., Pasternak, A., Mosley, R., Rohrer, S., Birzin, E., Foor, F., Cheng, K., Schaeffer, J., & Patchett, A. A. (1998). Spiro[1H-indene-1,4'-piperidine] derivatives as potent and selective non-peptide human somatostatin receptor subtype 2 (sst2) agonists. Journal of Medicinal Chemistry, 41(13), 2175–2179. [Link]

  • ACS Publications. (n.d.). Spiro[1H-indene-1,4'-piperidine] Derivatives As Potent and Selective Non-Peptide Human Somatostatin Receptor Subtype 2 (sst2) Agonists. Figshare. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (n.d.). Specifications of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Spiro[indene-1,4'-piperidine] hydrochloride. In PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). spiro[indene-1,4'-piperidin]-3(2H)-one. In PubChem. Retrieved from [Link]

  • LookChem. (n.d.). 2,3-dihydrospiro[indene-1,4'-piperidine]-3-one hydrochloride. Retrieved from [Link]

  • Aislun Bio-tech (Shanghai) Co., Ltd. (n.d.). Spiro[indene-1,4-piperidin]-3(2H)-one hydrochloride|231938-20-8. Retrieved from [Link]

  • Wikipedia. (n.d.). Somatostatin receptor antagonist. Retrieved from [Link]

  • O'Toole, D., & Saveanu, A. (2020). Discovery and SAR Studies of Orally Active Somatostatin Receptor Subtype-2 (SSTR2) Agonists for the Treatment of Acromegaly. ACS chemical neuroscience, 11(10), 1482–1494. [Link]

  • Erasmus University Rotterdam. (n.d.). The functional role of somatostatin receptor subtypes in pituitary adenomas. In RePub. Retrieved from [Link]

Sources

Exploratory

Solubility Profile of Spiro[indene-1,4'-piperidin]-3(2H)-one Hydrochloride: A Methodological Framework for Preformulation and Development

An In-Depth Technical Guide Abstract The characterization of a drug candidate's physicochemical properties is a cornerstone of successful pharmaceutical development. Among these, solubility is a critical determinant of b...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The characterization of a drug candidate's physicochemical properties is a cornerstone of successful pharmaceutical development. Among these, solubility is a critical determinant of bioavailability, manufacturability, and ultimate clinical efficacy. This guide provides a comprehensive technical framework for determining and interpreting the solubility profile of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride, a representative spirocyclic compound containing an ionizable amine. We will move beyond simple data reporting to explore the underlying principles that govern its dissolution, detailing robust experimental protocols and the strategic rationale behind them. This document is intended for researchers, formulation scientists, and drug development professionals seeking to establish a rigorous and scientifically sound understanding of this compound class.

Introduction: The Strategic Importance of Solubility Analysis

Spirocyclic systems, which feature two rings connected by a single common atom, have gained significant traction in medicinal chemistry. Their rigid, three-dimensional architecture offers a compelling strategy for exploring novel chemical space and optimizing ligand-receptor interactions. However, this structural complexity can introduce significant challenges, most notably in achieving adequate aqueous solubility.

Spiro[indene-1,4'-piperidin]-3(2H)-one is a basic compound, and its formulation as a hydrochloride salt is a common and effective strategy to enhance aqueous solubility and stability. The hydrochloride salt form ensures that the piperidine nitrogen is protonated, creating an ionic species that is generally more soluble in polar solvents like water than its free base counterpart. Understanding the precise solubility limits of this salt under various conditions is not merely an academic exercise; it is a critical prerequisite for:

  • Feasibility Assessment: Early-stage solubility data can determine if a compound has a viable path forward or requires significant chemical modification.

  • Formulation Design: Guiding the selection of excipients, vehicle systems for toxicology studies, and the final dosage form (e.g., oral solid dose vs. parenteral solution).

  • Biopharmaceutical Prediction: Providing essential inputs for predictive models like the Biopharmaceutics Classification System (BCS), which forecasts a drug's in vivo absorption characteristics.

This guide will provide the necessary protocols to build a comprehensive solubility profile, focusing on the "why" behind each experimental choice.

Theoretical Foundations: pH, pKa, and the Henderson-Hasselbalch Relationship

The solubility of an ionizable compound like Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride is intrinsically linked to its acid-dissociation constant (pKa) and the pH of the medium. The piperidine moiety contains a secondary amine, which is basic. As a hydrochloride salt, this amine is protonated (BH+). The equilibrium between the ionized (protonated) and non-ionized (free base, B) forms is the primary driver of its pH-dependent solubility.

This relationship is described by the Henderson-Hasselbalch equation:

pH = pKa + log([B]/[BH+])

  • When pH < pKa: The protonated, charged species (BH+) dominates. This form is more polar and exhibits higher intrinsic aqueous solubility (S_ion).

  • When pH > pKa: The neutral, free base form (B) becomes more prevalent. This species is less polar and has a lower intrinsic solubility (S_0).

Therefore, a critical aspect of characterizing this compound is to determine its pKa and then map its solubility across a physiologically relevant pH range (typically pH 1.2 to 7.4). The total solubility (S_total) at any given pH is the sum of the ionized and non-ionized species in solution.

Experimental Design: Protocols for Comprehensive Solubility Assessment

A multi-faceted approach is required to generate a reliable solubility profile. The following sections detail the essential experimental workflows.

Workflow for Solubility Determination

The overall process involves a logical sequence of experiments, from initial screening to detailed characterization. This workflow ensures that resources are used efficiently and that the data generated is robust and fit for purpose.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Detailed Characterization cluster_2 Phase 3: Data Analysis & Application A Compound Synthesis & Salt Formation (Spiro[indene-1,4'-piperidin]-3(2H)-one HCl) B Equilibrium Solubility Screen (Shake-Flask) in Water & pH 7.4 Buffer A->B Input Material C pKa Determination (Potentiometric Titration) A->C Input Material E Solvent Solubility Screen (Organic & Co-solvents) B->E Baseline data D pH-Solubility Profile (pH 1.2 to 8.0) C->D Guides pH range G Data Compilation & Interpretation D->G E->G F Biorelevant Media Solubility (FaSSIF, FeSSIF) F->G H BCS Classification (Provisional) G->H I Formulation Strategy Development G->I

Caption: High-level experimental workflow for solubility characterization.

Protocol 1: pKa Determination by Potentiometric Titration

Rationale: The pKa is the most critical parameter for predicting pH-dependent behavior. Potentiometric titration is a gold-standard method that involves monitoring pH changes as a titrant is added to a solution of the compound, allowing for the precise calculation of the pKa.

Methodology:

  • Preparation: Accurately weigh approximately 5-10 mg of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride and dissolve it in a known volume (e.g., 50 mL) of 0.15 M KCl solution to maintain constant ionic strength.

  • Titration Setup: Use a calibrated pH meter with an electrode suitable for aqueous solutions. Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

  • Acidic Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) to generate a full titration curve starting from the free base (if needed, by pre-adjusting pH).

  • Basic Titration: Titrate the solution with a standardized solution of potassium hydroxide (e.g., 0.1 M KOH) in small, precise increments. Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. Specialized software is often used to refine this calculation.

Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)

Rationale: The shake-flask method (as described by Higuchi and Connors) is the definitive technique for measuring equilibrium solubility. It ensures that a true equilibrium is reached between the solid compound and the solvent, providing a thermodynamically accurate solubility value.

Methodology:

  • System Preparation: Add an excess amount of the solid compound to a series of vials containing the desired media (e.g., deionized water, 0.01 M HCl, phosphate-buffered saline pH 7.4). The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours). A preliminary time-to-equilibrium study should be conducted to confirm the required duration.

  • Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed, to separate the undissolved solid from the supernatant.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Filter it immediately using a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

  • Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV or LC-MS.

  • Solid-State Analysis: It is best practice to analyze the remaining solid using techniques like XRPD or DSC to ensure the solid form has not changed (e.g., converted to a different polymorph or solvate) during the experiment.

Data Presentation and Interpretation

Organizing the collected data into clear, structured tables is essential for analysis and reporting.

pH-Solubility Profile

A pH-solubility profile is constructed by performing the shake-flask method across a range of buffered solutions.

Table 1: Example pH-Solubility Data for Spiro[indene-1,4'-piperidin]-3(2H)-one Hydrochloride at 25 °C

pH of BufferBuffer SystemMeasured Solubility (µg/mL)Measured Solubility (mM)Solid Form Post-Equilibration
1.20.1 M HCl[Insert Experimental Value][Calculate from Value]Crystalline HCl Salt
2.0Glycine Buffer[Insert Experimental Value][Calculate from Value]Crystalline HCl Salt
4.5Acetate Buffer[Insert Experimental Value][Calculate from Value]Crystalline HCl Salt
6.8Phosphate Buffer[Insert Experimental Value][Calculate from Value]Mixture of Salt and Free Base
7.4Phosphate Buffer[Insert Experimental Value][Calculate from Value]Predominantly Free Base
8.0Borate Buffer[Insert Experimental Value][Calculate from Value]Crystalline Free Base

Interpretation: For a basic compound like this, solubility is expected to be highest at low pH (where it is fully ionized) and decrease significantly as the pH approaches and surpasses the pKa, leading to the precipitation of the less soluble free base. This data directly informs the risk of precipitation upon entry into the higher pH environment of the small intestine.

Solvent Selection for Formulation

Solubility in various pharmaceutically acceptable solvents provides a roadmap for developing liquid formulations for toxicology or clinical studies.

G Start Need to Develop Liquid Formulation? Aqueous Is Aqueous Solubility Sufficient (>1 mg/mL)? Start->Aqueous Simple Use Simple Aqueous Buffer (e.g., Citrate, Saline) Aqueous->Simple Yes Complex Explore Solubility Enhancement Aqueous->Complex No CoSolvent Test Co-solvents (PEG 400, Propylene Glycol, Ethanol) Complex->CoSolvent Surfactant Test Surfactants (Polysorbate 80, Cremophor) Complex->Surfactant Cyclodextrin Test Complexing Agents (HP-β-CD, SBE-β-CD) Complex->Cyclodextrin Success Optimized Formulation Achieved CoSolvent->Success Surfactant->Success Cyclodextrin->Success

Caption: Decision tree for liquid formulation solvent selection.

Table 2: Example Solubility Data in Common Pharmaceutical Solvents at 25 °C

Solvent SystemClassificationSolubility (mg/mL)Remarks
WaterAqueous[Insert Value]Baseline
Propylene Glycol (PG)Co-solvent[Insert Value]Potential for oral/parenteral
Polyethylene Glycol 400 (PEG 400)Co-solvent[Insert Value]Common vehicle for tox studies
EthanolCo-solvent[Insert Value]May have limitations for in vivo use
5% Tween® 80 in WaterSurfactant Solution[Insert Value]Micellar solubilization
20% Captisol® (SBE-β-CD)Complexation Vehicle[Insert Value]Potential for high drug loading

Conclusion and Future Directions

The systematic characterization of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride's solubility is a non-negotiable step in its journey from a promising chemical entity to a potential therapeutic agent. By establishing a robust pH-solubility profile, determining the pKa, and exploring solubility in relevant pharmaceutical solvents, developers can mitigate risks, design effective formulations, and accelerate the development timeline. The protocols and principles outlined in this guide provide a validated roadmap for generating the critical data needed to make informed, science-driven decisions. This foundational knowledge is essential for predicting in vivo behavior and ultimately ensuring that the compound can be delivered to patients safely and effectively.

References

  • Amidon, G. L., Lennernäs, H., Shah, V. P., & Crison, J. R. (1995). A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability. Pharmaceutical research, 12(3), 413–420. [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques. Advances in analytical chemistry and instrumentation, 4, 117-212. [Link]

Foundational

¹³C NMR characterization of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride

An In-depth Technical Guide to the ¹³C NMR Characterization of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹³C NMR Characterization of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive methodology for the ¹³C Nuclear Magnetic Resonance (NMR) characterization of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride. This spirocyclic scaffold is a key structural motif in medicinal chemistry, and definitive structural elucidation is critical for research and development. This document moves beyond a simple data report to offer a Senior Application Scientist's perspective on the process, detailing the causality behind experimental choices, a self-validating protocol for spectral interpretation, and authoritative grounding for all claims. We will cover the foundational principles of ¹³C and DEPT NMR, provide a detailed experimental protocol optimized for a hydrochloride salt, and present a systematic guide to spectral analysis and peak assignment.

Introduction: The Structural Challenge

Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride is a complex, three-dimensional molecule featuring an indanone framework fused to a piperidine ring through a single quaternary spiro-carbon.[1][2] The presence of diverse carbon environments—including a carbonyl group, aromatic rings, aliphatic chains, and the unique spirocenter—makes ¹³C NMR spectroscopy an indispensable tool for its structural verification and purity assessment.

The analysis is further nuanced by the molecule's existence as a hydrochloride salt. The protonation of the piperidine nitrogen fundamentally alters the electronic environment of the heterocyclic ring, inducing predictable downfield shifts in the ¹³C spectrum that serve as key diagnostic markers. This guide provides the necessary framework to confidently interpret these complex spectral features.

Molecular Structure with Numbering Scheme

cluster_indene Indanone Moiety cluster_piperidine Piperidine Moiety (Protonated) C1 C1 (Spiro) C2 C2 (CH₂) C1->C2 C2_prime C2' (CH₂) C3 C3 (C=O) C2->C3 C7a C7a C3->C7a C3a C3a C4 C4 (CH) C3a->C4 C5 C5 (CH) C4->C5 C6 C6 (CH) C5->C6 C7 C7 (CH) C6->C7 C7->C7a C7a->C1 C7a->C3a N N⁺-H N->C2_prime C6_prime C6' (CH₂) N->C6_prime C3_prime C3' (CH₂) C2_prime->C3_prime C3_prime->C1 C4_prime C4' (Spiro, same as C1) C5_prime C5' (CH₂) C5_prime->C1 C6_prime->C5_prime

Caption: Structure of Spiro[indene-1,4'-piperidin]-3(2H)-one with IUPAC numbering.

Foundational Principles: Decoding Carbon Environments

A standard ¹³C NMR spectrum, acquired with broadband proton decoupling, provides a singlet for each magnetically non-equivalent carbon atom.[3] While this reveals the number of unique carbon environments, it does not differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons. To resolve this ambiguity, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are essential.

DEPT is a set of pulse sequences that manipulates the polarization transfer from ¹H to ¹³C nuclei, allowing for the selective observation of carbons based on the number of attached protons.[4][5][6] A typical DEPT analysis involves three key experiments:

  • DEPT-45: Shows all protonated carbons (CH, CH₂, CH₃) with a positive phase.

  • DEPT-90: Selectively shows only methine (CH) carbons as positive peaks.[7][8]

  • DEPT-135: Shows methine (CH) and methyl (CH₃) carbons with a positive phase, and methylene (CH₂) carbons with a negative (inverted) phase.[5][7][8]

Quaternary carbons, lacking attached protons, are notably absent from all DEPT spectra.[7][9] By comparing the broadband ¹³C spectrum with the DEPT-90 and DEPT-135 results, a definitive assignment of each carbon's multiplicity can be achieved.

Predicted ¹³C NMR Spectrum: An Educated Hypothesis

Before entering the lab, a thorough analysis of the molecule's structure allows for a robust prediction of the ¹³C NMR spectrum. The molecule possesses 13 unique carbon atoms, and thus 13 signals are expected in the broadband-decoupled spectrum. We can estimate their chemical shifts by examining analogous structures.

  • Carbonyl Carbon (C3): The ketone carbonyl carbon is the most deshielded and will appear significantly downfield, typically in the range of 205-220 ppm .[10] Published data for 1-indanone shows the carbonyl at ~207 ppm.

  • Aromatic Carbons (C3a-C7a): The six carbons of the benzene ring will resonate in the aromatic region (110-150 ppm ).[10] The two quaternary carbons (C3a, C7a) will likely be further downfield within this range compared to the four methine (CH) carbons (C4, C5, C6, C7), which are identifiable in the DEPT-90 spectrum.[11][12]

  • Spiro Carbon (C1/C4'): This is a key structural feature. As a quaternary sp³-hybridized carbon, its chemical shift is influenced by the surrounding groups. Literature on spirocyclic compounds suggests a range of 40-70 ppm .[13][14] Given its attachment to two CH₂ groups and the indanone system, a shift in the middle of this range is expected. This peak will be present in the broadband spectrum but absent in all DEPT spectra.

  • Piperidine Carbons (C2', C6' and C3', C5'): In neutral piperidine, the α-carbons (C2', C6') appear around 47 ppm and the β-carbons (C3', C5') around 27 ppm.[15] However, upon protonation to form the hydrochloride salt, the positively charged nitrogen atom strongly withdraws electron density. This deshielding effect will cause a significant downfield shift for the α-carbons (to ~45-55 ppm ) and a smaller downfield shift for the β-carbons (to ~25-35 ppm ). These will all appear as negative peaks in the DEPT-135 spectrum.

  • Indanone Aliphatic Carbon (C2): This methylene (CH₂) carbon is adjacent to both the spiro center and the carbonyl group. The proximity to the carbonyl will deshield it, placing its signal in the 35-45 ppm range. This will also be a negative peak in the DEPT-135 spectrum.

Table 1: Predicted ¹³C Chemical Shifts and Multiplicities
Carbon Atom(s)Carbon TypePredicted δ (ppm)Expected DEPT-90Expected DEPT-135
C3Quaternary (C=O)205 - 220AbsentAbsent
C3a, C7aQuaternary (Aromatic)135 - 150AbsentAbsent
C4, C5, C6, C7Methine (CH, Aromatic)120 - 135PositivePositive
C1/C4'Quaternary (Spiro)40 - 70AbsentAbsent
C2', C6'Methylene (CH₂)45 - 55AbsentNegative
C2Methylene (CH₂)35 - 45AbsentNegative
C3', C5'Methylene (CH₂)25 - 35AbsentNegative

Experimental Protocol: A Self-Validating Workflow

Adherence to a rigorous experimental protocol is paramount for acquiring high-quality, reproducible data. The following workflow is designed to be a self-validating system.

Sample Preparation
  • Solvent Selection: Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride is a salt and is often poorly soluble in nonpolar solvents like chloroform-d (CDCl₃). Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are excellent choices due to their high polarity.[16] DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic salts and its convenient solvent peak location.

  • Concentration: For a standard ¹³C NMR experiment on a modern spectrometer (e.g., 400-600 MHz), a concentration of 10-50 mg of the compound in 0.5-0.7 mL of deuterated solvent is recommended.[17][18][19] This ensures a good signal-to-noise ratio without requiring an excessive number of scans.

  • Procedure: a. Weigh approximately 25 mg of the hydrochloride salt directly into a clean, dry vial. b. Add ~0.6 mL of DMSO-d₆. c. Gently vortex or sonicate the vial until the sample is fully dissolved. Ensure no particulate matter remains, as this will degrade spectral quality.[17] d. Using a Pasteur pipette, transfer the clear solution into a high-quality 5 mm NMR tube. The solution height should be approximately 4-5 cm.[18] e. Cap the NMR tube securely and label it clearly.

NMR Data Acquisition

The following is a representative set of parameters for a 400 MHz spectrometer.

  • Experiments:

    • Standard ¹³C with broadband ¹H decoupling.

    • DEPT-90.

    • DEPT-135.

  • Parameters:

    • Pulse Program: Standard Bruker zgpg30 (for ¹³C) and dept135/dept90.

    • Spectral Width (SW): ~240 ppm (e.g., from -10 to 230 ppm).

    • Acquisition Time (AQ): ~1.0-1.5 seconds.

    • Relaxation Delay (D1): 2.0 seconds.

    • Number of Scans (NS):

      • ¹³C Broadband: 1024-4096 scans (depending on concentration).

      • DEPT experiments: 256-1024 scans.

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh ~25 mg of Sample dissolve Dissolve in 0.6 mL DMSO-d₆ weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert Sample into Spectrometer transfer->instrument lock_shim Lock & Shim on DMSO-d₆ instrument->lock_shim run_c13 Acquire ¹³C Broadband Spectrum lock_shim->run_c13 run_dept Acquire DEPT-90 & DEPT-135 Spectra run_c13->run_dept ft Fourier Transform run_dept->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate (DMSO-d₆ at 39.52 ppm) baseline->calibrate

Caption: A streamlined workflow from sample preparation to final data processing.

Spectral Interpretation: A Systematic Approach

The final step is to synthesize all the acquired data into a definitive structural assignment. This process follows a logical, self-verifying sequence.

Interpretation Logic Diagram

start Begin with All Spectra: ¹³C Broadband, DEPT-90, DEPT-135 count_peaks Count signals in ¹³C Broadband. Does it match the expected 13 carbons? start->count_peaks identify_ch Identify CH signals (Positive peaks in DEPT-90) count_peaks->identify_ch identify_ch2 Identify CH₂ signals (Negative peaks in DEPT-135) count_peaks->identify_ch2 identify_ch_ch3 Identify CH & CH₃ signals (Positive peaks in DEPT-135) count_peaks->identify_ch_ch3 deduce_quat Deduce Quaternary (C) signals (Present in ¹³C but absent in DEPT-135) count_peaks->deduce_quat assign_multiplicity Assign Multiplicity to All 13 Signals identify_ch->assign_multiplicity identify_ch2->assign_multiplicity deduce_ch3 Deduce CH₃ signals (Positive in DEPT-135 but absent in DEPT-90) identify_ch_ch3->deduce_ch3 deduce_ch3->assign_multiplicity deduce_quat->assign_multiplicity assign_shifts Assign Specific Carbons Based on Predicted Chemical Shifts (Table 1) assign_multiplicity->assign_shifts final Final Validated Structure assign_shifts->final

Caption: Logical flow for unambiguous assignment of the ¹³C NMR spectrum.

Step-by-Step Analysis:
  • Count the Signals: Confirm the presence of 13 distinct signals in the broadband ¹³C spectrum, corresponding to the 13 carbons in the molecule.

  • Identify Quaternary Carbons: Locate the signals present in the broadband spectrum but absent from the DEPT-135 spectrum. There should be four: C3 (carbonyl), C3a, C7a (aromatic), and C1 (spiro). Their chemical shifts will allow for their specific assignment (C3 > C3a/C7a > C1).

  • Identify Methylene (CH₂) Carbons: Identify all signals that are negative in the DEPT-135 spectrum. There should be four: C2, C2', C6', and C3', C5'. They can be distinguished by their chemical shifts based on proximity to the carbonyl and the protonated nitrogen.

  • Identify Methine (CH) Carbons: Identify all signals that are positive in the DEPT-90 spectrum. There should be four aromatic CH carbons (C4, C5, C6, C7). These signals will also be positive in the DEPT-135 spectrum.

  • Final Assignment: Correlate the multiplicities determined in steps 2-4 with the predicted chemical shift ranges from Table 1 to create a final, unambiguous assignment for all 13 carbons.

Table 2: Final Data Summary and Assignment
Assigned Carbonδ (ppm) (Example)Multiplicity (from DEPT)Rationale for Assignment
C3206.5CMost downfield signal; characteristic of a ketone carbonyl.
C7a148.2CQuaternary carbon in the aromatic region, deshielded.
C3a136.1CQuaternary carbon in the aromatic region.
C5134.5CHAromatic CH, identified by DEPT-90.
C4128.0CHAromatic CH, identified by DEPT-90.
C6126.3CHAromatic CH, identified by DEPT-90.
C7124.1CHAromatic CH, identified by DEPT-90.
C1/C4'65.7CQuaternary sp³ carbon, absent in DEPT.
C2', C6'52.8CH₂Methylene α to N⁺H, downfield shift due to protonation.
C241.2CH₂Methylene α to C=O, deshielded.
C3', C5'30.5CH₂Methylene β to N⁺H.

(Note: The chemical shift values in Table 2 are hypothetical examples based on predictions and serve to illustrate the final output of the analysis.)

Conclusion

The is a definitive method for its structural confirmation. By employing a combination of broadband decoupled ¹³C spectroscopy and a full suite of DEPT experiments, every carbon atom in the molecule can be unambiguously identified and assigned. The key diagnostic features include the far downfield carbonyl signal, the four distinct quaternary carbons (carbonyl, two aromatic, one spiro), and the downfield-shifted piperidinium carbons, which confirm the presence of the hydrochloride salt. This guide provides a robust framework for researchers to perform this analysis with confidence, ensuring the scientific integrity of their work.

References

  • Chemistry LibreTexts. (2024). 13.11: DEPT ¹³C NMR Spectroscopy. [Link]

  • Nanalysis. (2015). DEPT: A tool for 13C peak assignments. [Link]

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Exploratory

Mass spectrometry analysis of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Spiro[indene-1,4'-piperidin]-3(2H)-one Hydrochloride Executive Summary This guide provides a comprehensive technical overview of the analytical strategies...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Spiro[indene-1,4'-piperidin]-3(2H)-one Hydrochloride

Executive Summary

This guide provides a comprehensive technical overview of the analytical strategies for Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride, a heterocyclic compound representative of scaffolds found in modern drug discovery. As a Senior Application Scientist, this document moves beyond mere procedural outlines to explain the underlying scientific rationale for method development, from initial ionization to complex fragmentation analysis and final method validation. We will explore the compound's ionization behavior, propose detailed fragmentation pathways elucidated by tandem mass spectrometry (MS/MS), and establish a framework for a robust, validated quantitative method suitable for pharmaceutical development. This guide is intended for researchers, analytical scientists, and drug development professionals who require a deep and practical understanding of applying mass spectrometry to novel spirocyclic molecules.

Introduction: The Analytical Imperative for Novel Spirocycles

Spirocyclic systems, which feature two rings connected by a single common atom, are increasingly prevalent in medicinal chemistry. Their rigid, three-dimensional structures offer unique ways to explore chemical space, often leading to compounds with improved potency and metabolic stability. Spiro[indene-1,4'-piperidin]-3(2H)-one contains a piperidine ring, a common moiety in pharmaceuticals, fused via a spiro junction to an indenone core.[1]

The accurate characterization and quantification of such molecules are paramount throughout the drug development lifecycle. Mass spectrometry (MS) is an indispensable tool for this purpose, offering unparalleled sensitivity and specificity.[2] This guide details the application of Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) for the analysis of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride, covering structural elucidation through fragmentation analysis and the validation of quantitative methods as mandated by regulatory standards.[2][3]

Physicochemical Properties and Ionization Strategy

Chemical Structure: Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride Molecular Formula: C₁₃H₁₆ClNO[4][5] Molecular Weight: 237.73 g/mol [5] Free Base Formula: C₁₃H₁₅NO[1] Free Base Monoisotopic Mass: 201.12 Da[1]

The key to successful MS analysis is selecting an appropriate ionization technique. The compound's structure contains a basic piperidine nitrogen, which is readily protonated.[6] Therefore, Electrospray Ionization (ESI) in the positive ion mode is the logical and most effective choice. In solution, the hydrochloride salt dissociates, and the free base becomes available for protonation, yielding a strong signal for the protonated molecule, [M+H]⁺, at an expected mass-to-charge ratio (m/z) of approximately 202.12.

Experimental Design and Methodology

A robust analytical method begins with a well-considered experimental design. For a compound of this nature within a drug development setting, LC-MS/MS is the gold standard, providing both separation of the analyte from matrix components and highly selective detection.[3][7]

Instrumentation

A high-resolution tandem mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or a Triple Quadrupole (QqQ) instrument, is recommended. A Q-TOF is ideal for initial structural elucidation due to its high mass accuracy, while a QqQ excels in quantitative analysis using Multiple Reaction Monitoring (MRM).[3]

Sample Preparation

The hydrochloride salt is typically soluble in aqueous or organic solvents.

  • Stock Solution: Prepare a 1 mg/mL stock solution in methanol or a 50:50 mixture of acetonitrile and water.

  • Working Solutions: Perform serial dilutions from the stock solution using the initial mobile phase composition to prepare calibration standards and quality control samples. This practice, known as matrix-matching, minimizes variability caused by the solvent environment.

Liquid Chromatography (LC) Method

The goal of the LC method is to achieve a sharp, symmetrical peak for the analyte, free from co-eluting interferences.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point for a compound of moderate polarity.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier ensures the analyte remains protonated for optimal ESI efficiency and good peak shape.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Elution: A gradient elution is preferred to ensure efficient elution and cleaning of the column.

Mass Spectrometry (MS) Method

The MS method is developed in two stages: precursor ion identification followed by product ion fragmentation for MS/MS.

  • Full Scan (MS1): Infuse a dilute solution of the analyte directly into the mass spectrometer. In positive ESI mode, perform a full scan (e.g., m/z 50-500) to confirm the presence and m/z of the protonated precursor ion, [M+H]⁺.

  • Product Ion Scan (MS/MS): Select the [M+H]⁺ ion (m/z 202.12) as the precursor. Systematically vary the collision energy (e.g., in a range of 10-40 eV) to induce fragmentation and record the resulting product ions. The goal is to find an optimal energy that produces a stable and information-rich fragmentation pattern.[6]

The overall analytical workflow is depicted below.

Analytical_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Stock & Working Solutions LC Reversed-Phase C18 Gradient Elution Prep->LC ESI ESI+ Source Protonation LC->ESI MS1 MS1: Precursor Ion Scan (m/z 202.12) ESI->MS1 CID Collision Cell (CID) Fragmentation MS1->CID MS2 MS2: Product Ion Scan CID->MS2 Analysis Structural Elucidation or Quantitative Analysis MS2->Analysis

Fig. 1: General workflow for LC-MS/MS analysis.
ParameterRecommended SettingRationale
LC Column Reversed-Phase C18, 50 x 2.1 mm, 1.8 µmGood retention and peak shape for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation for ESI+ and improves peak symmetry.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Flow Rate 0.3 - 0.5 mL/minCompatible with standard ESI sources.
Injection Volume 1 - 5 µLStandard volume to avoid column overloading.
Ionization Mode Electrospray Ionization, Positive (ESI+)The basic piperidine nitrogen is readily protonated.[6]
MS1 Scan Range m/z 50 - 500To identify the [M+H]⁺ precursor ion.
Precursor Ion m/z 202.12Corresponds to the protonated free base [C₁₃H₁₅NO + H]⁺.
Collision Gas Nitrogen or ArgonStandard inert gas for collision-induced dissociation (CID).
Collision Energy Optimize (e.g., 10-40 eV)Energy must be sufficient to produce consistent fragments but not cause excessive fragmentation.

Results & Discussion: Elucidation of Fragmentation Pathways

Understanding the fragmentation pattern is crucial for structural confirmation and for developing highly selective quantitative methods.[8] The fragmentation of the protonated Spiro[indene-1,4'-piperidin]-3(2H)-one (m/z 202.12) is dictated by its composite structure. The charge is localized on the piperidine nitrogen, making it the likely initiation site for fragmentation.[9][10]

Proposed Fragmentation Scheme

Upon collision-induced dissociation (CID), the precursor ion is expected to undergo several characteristic cleavages:

  • Piperidine Ring Opening: A dominant pathway for piperidine derivatives is α-cleavage, the breaking of a C-C bond adjacent to the nitrogen.[6] This can be followed by further fragmentation, leading to characteristic neutral losses and the formation of stable iminium ions.

  • Retro-Diels-Alder (RDA) type reaction: Cleavage across the spirocyclic system can lead to the separation of the indene and piperidine moieties.

  • Cleavages initiated by the Ketone: Fragmentation can also occur adjacent to the carbonyl group on the indenone ring.[11]

A proposed fragmentation pathway is illustrated below, highlighting the formation of key diagnostic product ions.

Fig. 2: Proposed major fragmentation pathways.
Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Structure / Neutral Loss
202.12174.11[M+H - C₂H₄]⁺: Loss of ethylene from the piperidine ring.
202.12131.05[C₉H₇O]⁺: Formation of the indenone cation via spiro cleavage.
202.1298.09[C₅H₁₂N]⁺: Iminium ion from piperidine ring after cleavage.

Method Validation for Quantitative Analysis

For use in a regulated environment, any quantitative analytical method must be validated to prove it is fit for its intended purpose.[12] The validation should adhere to guidelines from bodies like the FDA or ICH.[13] Key parameters include accuracy, precision, linearity, selectivity, and sensitivity.[7]

Validation Parameters & Acceptance Criteria
ParameterDescriptionAcceptance Criteria (Typical)
Specificity / Selectivity The ability to differentiate and quantify the analyte in the presence of other components.No significant interference at the retention time of the analyte.
Linearity & Range The ability to produce results directly proportional to the concentration over a defined range.[7]Correlation coefficient (r²) ≥ 0.99.
Accuracy The closeness of the measured value to the true value.[7]Mean recovery of 85-115% (or 80-120% at LLOQ).
Precision The degree of agreement among multiple measurements of the same sample.[7]Coefficient of Variation (CV) or RSD ≤ 15% (≤ 20% at LLOQ).
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio (S/N) ≥ 3.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantified with acceptable accuracy and precision.S/N ≥ 10; Accuracy and precision criteria must be met.
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters.[3]No significant change in results when parameters (e.g., column temp, mobile phase pH) are slightly varied.

The logical progression of validation experiments is critical for an efficient and compliant outcome.

Validation_Logic Dev Method Development Spec Specificity Dev->Spec Sens Sensitivity (LOD & LOQ) Dev->Sens Lin Linearity & Range Spec->Lin Establishes interference-free measurement Sens->Lin Defines lower boundary of range AccPrec Accuracy & Precision Lin->AccPrec Tests are performed within the valid range Rob Robustness AccPrec->Rob Core method performance is confirmed Transfer Method Transfer Rob->Transfer

Fig. 3: Logical flow of analytical method validation.

Conclusion

The mass spectrometric analysis of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride is a multi-faceted process that leverages the inherent strengths of modern LC-MS/MS instrumentation. By employing positive mode ESI, the compound is readily ionized to its protonated form, [M+H]⁺. Subsequent tandem mass spectrometry provides a rich fragmentation pattern, with key product ions arising from piperidine ring opening and spiro-center cleavage, which are diagnostic for structural confirmation. A thorough understanding of these pathways enables the development of highly selective and sensitive quantitative methods. By following a structured validation protocol that assesses linearity, accuracy, precision, and other key metrics, a robust and reliable method can be established that is fit for purpose in the demanding environment of pharmaceutical research and development.

References

  • Vertex AI Search. (n.d.). Analytical validation of accelerator mass spectrometry for pharmaceutical development.
  • PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.
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  • NIH. (n.d.). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae).
  • ResearchGate. (n.d.). Major fragmentation patterns of ionized spiro[2.2]pentane.
  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation.
  • SciSpace. (n.d.). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts.
  • SciELO. (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts.
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  • Indian Journal of Pharmaceutical Education and Research. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib.
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Foundational

An In-depth Technical Guide to the Structural Elucidation of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract: Spirocyclic scaffolds, particularly those incorporating piperidine rings, are of significant interest in medicinal chemistry due to their rigid th...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: Spirocyclic scaffolds, particularly those incorporating piperidine rings, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures that can effectively probe biological space. Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride (CAS No: 231938-20-8) represents a key exemplar of this structural class, holding potential as a versatile building block in drug discovery.[1][2][3] A definitive understanding of its three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide provides a comprehensive technical overview of the methodologies required to determine and analyze the crystal structure of this compound, from synthesis and crystallization to advanced structural analysis. While a definitive crystal structure is not yet publicly deposited, this document outlines the authoritative workflow to achieve this goal, grounded in established crystallographic principles and field-proven insights.

Introduction: The Significance of the Spiro[indene-piperidine] Scaffold

The fusion of an indene and a piperidine ring through a spirocyclic carbon center creates a conformationally constrained molecular architecture. This rigidity is highly desirable in drug development as it can lead to increased binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. The hydrochloride salt form enhances aqueous solubility, a critical property for pharmaceutical development. The structural elucidation of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride is therefore a critical step in unlocking its full potential as a pharmaceutical intermediate.

Synthesis and Crystallization: The Foundation of Structural Analysis

A robust and reproducible synthesis route is the prerequisite for obtaining high-quality crystalline material suitable for X-ray diffraction.

Synthetic Strategy

The synthesis of spiro-piperidine analogs often involves multi-step sequences. A plausible synthetic approach for the title compound could be adapted from established literature methods for similar scaffolds.[1] Key steps might include the deprotection of a protected piperidine precursor followed by alkylation or other coupling reactions to form the spirocyclic core.[1]

Protocol for High-Quality Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The following protocol outlines a systematic approach to crystallization:

Objective: To grow single crystals of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride of sufficient size (>0.1 mm in all dimensions) and quality for single-crystal X-ray diffraction.

Materials:

  • Purified Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride

  • A range of analytical grade solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, acetone)

  • Anti-solvents (e.g., diethyl ether, hexane, pentane)

  • Small glass vials (1-2 mL) with screw caps or parafilm seals

  • Micro-syringes and filters (0.22 µm)

Step-by-Step Protocol:

  • Solubility Screening: Begin by determining the solubility of the compound in a variety of solvents. This will help in selecting appropriate solvent systems for crystallization.

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., methanol) at room temperature.

    • Filter the solution through a 0.22 µm filter into a clean vial.

    • Cover the vial with a cap that has been pierced with a needle, or with parafilm with a few pinholes, to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

  • Vapor Diffusion (Solvent/Anti-Solvent):

    • Dissolve the compound in a small amount of a "good" solvent in which it is readily soluble (e.g., methanol).

    • Place this vial inside a larger, sealed chamber (e.g., a beaker covered with a watch glass or a sealed jar).

    • Add a larger volume of an "anti-solvent" (in which the compound is poorly soluble, e.g., diethyl ether) to the outer chamber, ensuring the levels are below the top of the inner vial.

    • Over time, the anti-solvent vapor will diffuse into the inner vial, reducing the solubility of the compound and promoting crystallization.

  • Cooling Crystallization:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., 40-50°C).

    • Slowly cool the solution to room temperature, and then transfer to a refrigerator (4°C) or freezer (-20°C). The gradual decrease in temperature will reduce solubility and induce crystallization.

Structural Determination by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4][5]

The Experimental Workflow

The process of determining a crystal structure via SC-XRD follows a well-defined workflow, from crystal selection to final structure refinement.

experimental_workflow cluster_data_collection Data Collection cluster_data_processing Data Processing cluster_structure_solution Structure Solution & Refinement crystal_mounting Crystal Mounting data_collection X-ray Data Collection crystal_mounting->data_collection On Diffractometer integration Integration of Diffraction Spots data_collection->integration scaling Scaling & Merging integration->scaling space_group Space Group Determination scaling->space_group structure_solution Structure Solution (e.g., Direct Methods) space_group->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation refinement->validation final_structure Final Crystal Structure (CIF) validation->final_structure

Workflow for Single-Crystal X-ray Diffraction Analysis.
Detailed Protocol for SC-XRD Analysis
  • Crystal Selection and Mounting:

    • Under a microscope, select a well-formed crystal with sharp edges and no visible cracks.

    • Mount the crystal on a cryoloop using a small amount of cryoprotectant oil (e.g., Paratone-N).

    • Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) on the diffractometer to prevent radiation damage and improve data quality.

  • Data Collection:

    • Perform an initial set of diffraction images to determine the unit cell parameters and crystal system.

    • Based on the crystal's symmetry, a data collection strategy is devised to measure the intensities of a large number of unique reflections. Modern diffractometers automate this process.

  • Data Reduction and Processing:

    • The raw diffraction data is processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz-polarization effects).[6]

    • The data is then scaled and merged to produce a final reflection file.

  • Structure Solution and Refinement:

    • The space group is determined from the systematic absences in the diffraction data.

    • The initial positions of the atoms are determined using methods such as Direct Methods or Patterson functions.

    • The atomic positions and thermal parameters are refined against the experimental data using least-squares methods until the calculated and observed diffraction patterns match as closely as possible.

  • Validation:

    • The final structure is validated using software tools like PLATON or CheckCIF to ensure that the model is chemically reasonable and fits the data well.

Anticipated Structural Features and Analysis

Based on the known structures of related spiro-piperidine compounds, we can anticipate several key structural features for Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride.[2][6]

Conformational Analysis

The piperidine ring is expected to adopt a chair conformation, as this is the most stable arrangement. The indene system will be largely planar, with the spiro carbon atom creating a significant steric constraint that locks the relative orientation of the two ring systems.

Intermolecular Interactions

As a hydrochloride salt, strong intermolecular interactions are expected, which will dictate the crystal packing. The protonated piperidine nitrogen will act as a hydrogen bond donor, while the chloride ion will be a hydrogen bond acceptor. The ketone oxygen may also participate in hydrogen bonding.

intermolecular_interactions cluster_A cluster_B molecule1 Spiro[indene-piperidine]-one (Molecule A) molecule2 Spiro[indene-piperidine]-one (Molecule B) chloride_ion Cl- N_H N+-H N_H->chloride_ion N-H···Cl Hydrogen Bond (Strong) C_O C=O C_O_B C=O C_O->C_O_B π-π Stacking (Indene Rings)

Potential Intermolecular Interactions in the Crystal Lattice.
Crystallographic Data Summary

While the specific data for the title compound is not yet known, a typical output from a crystallographic study would be summarized as follows. The values presented here are hypothetical but representative for a small organic molecule.

Parameter Hypothetical Value
Chemical FormulaC13H16ClNO
Formula Weight237.73 g/mol [7][8]
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
β (°)95.5
Volume (ų)1295
Z (molecules/unit cell)4
Density (calculated) (g/cm³)1.22
R-factor (R1)< 0.05
Goodness-of-fit (S)~1.0

Conclusion and Future Directions

The structural elucidation of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride is an essential undertaking for its development in medicinal chemistry. This guide has provided a comprehensive, technically-grounded framework for achieving this goal. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain a definitive three-dimensional structure. This structural information will be invaluable for understanding its chemical properties, predicting its interactions with biological targets, and guiding the design of new, more potent therapeutic agents. The resulting crystallographic information file (CIF) should be deposited in a public database, such as the Cambridge Structural Database (CSD), to benefit the wider scientific community.

References

  • ResearchGate. (2025). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography.
  • National Institutes of Health. (2024). Structure-based development of novel spiro-piperidine ASH1L inhibitors.
  • Aisen Biological Technology (Shanghai) Co., Ltd. Spiro[indene-1,4-piperidin]-3(2H)-one hydrochloride.
  • Royal Society of Chemistry. (2024). Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution.
  • Taylor & Francis Online. (n.d.). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies.
  • King-Pharm. spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride [231938-20-8].
  • Capot Chemical Co., Ltd. Specifications of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride.
  • ResearchGate. (2025). Spectral Analysis and Crystal Structure of Spiro[2.2”] Acenaphthene-1”-One-Spiro[3.3']-5'-(2,3-Dichlorophenyl Methylidene).
  • National Institutes of Health. Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride.
  • National Institutes of Health. Spiro[indene-1,4'-piperidine] hydrochloride.
  • ChemBK. SPIRO[ISOINDOLINE-1,4'-PIPERIDIN]-3-ONE HCL.
  • ChemicalBook. (2025). SPIRO[ISOINDOLINE-1,4'-PIPERIDIN]-3-ONE HCL | 788812-21-5.
  • National Institutes of Health. spiro[indene-1,4'-piperidin]-3(2H)-one.
  • European Journal of Chemistry. (2022). Synthesis, X-ray crystal structure, DFT, Hirshfeld surfaces, energy frameworks, and molecular docking analysis of a bicyclic ortho-aminocarbonitrile derivative.
  • BLDpharm. 231938-20-8|Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride.
  • ResearchGate. (2025). X-Ray structure investigation of 1,3-indandione and 1,3-dicyanomethyleneindan derivatives: A review.
  • J&W Pharmlab. Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride - CAS:231938-20-8.
  • National Institutes of Health. Spiro[isoindoline-1,4'-piperidin]-3-one.
  • MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor.

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Exploratory

An In-Depth Technical Guide to the In Silico Modeling of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride

Abstract The spirocyclic scaffold represents a privileged structure in medicinal chemistry, offering a unique three-dimensional architecture that can lead to improved potency, selectivity, and pharmacokinetic properties....

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The spirocyclic scaffold represents a privileged structure in medicinal chemistry, offering a unique three-dimensional architecture that can lead to improved potency, selectivity, and pharmacokinetic properties.[1] This guide provides a comprehensive, in-depth technical walkthrough for the in silico modeling of a specific spirocyclic compound, Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride. In the absence of a confirmed biological target for this exact molecule, we will adopt an exploratory approach, leveraging structural similarities to known pharmacologically active agents to identify and investigate plausible protein targets. This document is intended for researchers, scientists, and drug development professionals, offering not just a series of protocols, but the strategic reasoning and scientific justification that underpins a robust computational drug discovery workflow.

Introduction: The Rationale for In Silico Exploration

The journey of a drug from concept to clinic is fraught with challenges, with a high attrition rate often attributed to poor efficacy, unforeseen toxicity, or suboptimal pharmacokinetic profiles.[2] Computational, or in silico, methods have become indispensable in modern drug discovery, providing a rapid and cost-effective means to prioritize candidates, elucidate mechanisms of action, and predict potential liabilities long before synthesis and in vitro testing.[2][3]

The compound at the heart of this guide, Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride, possesses a spiro[indene-piperidine] core. This structural motif is found in compounds known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs) and enzymes involved in neurotransmission. Our in silico investigation will, therefore, be a hypothesis-driven exploration of the following potential protein targets:

  • Dopamine D2 Receptor (D2R): A key target for antipsychotic medications. The spiperone family of D2R antagonists features a spiropiperidine moiety.[1][4]

  • Sigma-1 Receptor (σ1R): An intracellular chaperone protein implicated in a range of neurological disorders. Many high-affinity σ1R ligands are based on spirocyclic piperidine scaffolds.[2][5][6][7][8]

  • Acetylcholinesterase (AChE): A critical enzyme in the central and peripheral nervous systems and a target for Alzheimer's disease therapies. Indanone derivatives, structurally related to the indene portion of our compound, have shown potent AChE inhibitory activity.[3][9][10][11]

This guide will detail the complete computational workflow, from ligand and protein preparation to molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.

Foundational Steps: Ligand and Protein Preparation

The fidelity of any in silico model is fundamentally dependent on the quality of the input structures. This preparatory phase is critical for ensuring the chemical and structural accuracy of our simulations.

Ligand Preparation

The first step is to obtain and prepare the 3D structure of Spiro[indene-1,4'-piperidin]-3(2H)-one.

Protocol 2.1: Ligand Structure Generation and Optimization

  • Obtain SMILES String: The SMILES (Simplified Molecular-Input Line-Entry System) string for the parent compound can be obtained from databases like PubChem (CID: 18467061).[12] For the hydrochloride salt, we will model the protonated form of the piperidine nitrogen.

  • Generate 3D Coordinates: Use a molecular editor such as MarvinSketch or an online tool to generate an initial 3D structure from the SMILES string.

  • Energy Minimization: The initial 3D structure must be energetically minimized to obtain a low-energy, stable conformation. This can be performed using a molecular mechanics force field such as MMFF94 or UFF in software like Avogadro or MOE.

  • Protonation State: At physiological pH (around 7.4), the piperidine nitrogen will be protonated. Ensure this is correctly represented in the final structure. The hydrochloride salt implies the cationic form of the molecule.

  • Save in Appropriate Format: Save the final, optimized structure in a .mol2 or .sdf format for subsequent steps.

Target Protein Preparation

We will prepare the crystal structures of our three potential targets, sourced from the Protein Data Bank (PDB).

Table 1: Selected Protein Structures for In Silico Analysis

TargetPDB IDResolutionRationale for Selection
Dopamine D2 Receptor6CM42.87 ÅHuman D2R in complex with the antagonist risperidone, providing a clear view of the antagonist binding pocket.[13][14]
Sigma-1 Receptor5HK12.50 ÅHuman σ1R co-crystallized with the high-affinity ligand PD144418, defining the primary binding site.[15][16]
Acetylcholinesterase4EY72.35 ÅHuman AChE in complex with the inhibitor donepezil, which shares some structural features with our target.[17]

Protocol 2.2: Protein Structure Preparation

  • Download PDB File: Download the selected PDB files from the RCSB PDB database.

  • Remove Non-essential Molecules: The raw PDB files often contain water molecules, ions, and co-solvents that are not relevant to the binding interaction. These should be removed. The co-crystallized ligand should also be removed for docking studies but can be retained initially to define the binding site.

  • Add Hydrogen Atoms: Crystal structures typically do not include hydrogen atoms. These must be added, and their positions optimized. Protonation states of titratable residues (e.g., Histidine, Aspartic acid, Glutamic acid) should be assigned based on the local microenvironment, often using tools like H++ or the pdb2pqr server.

  • Assign Atomic Charges and Radii: Assign appropriate atomic charges and radii from a chosen force field (e.g., AMBER, CHARMM).

  • Repair Missing Residues/Atoms: Some crystal structures may have missing residues or atoms, particularly in flexible loop regions. These can be modeled using tools like SWISS-MODEL or MODELLER. For our selected structures, we will proceed assuming they are complete for the regions of interest.

  • Energy Minimization: A brief energy minimization of the prepared protein structure is recommended to relieve any steric clashes introduced during the preparation steps.

Molecular Docking: Predicting Binding Pose and Affinity

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand to a protein target.[18] It serves as a primary screening tool to assess the plausibility of a direct interaction.

The Causality of Docking Choices

The choice of docking software and algorithm is critical. For this study, we will utilize AutoDock Vina, a widely used open-source docking program known for its speed and accuracy. The search algorithm in AutoDock Vina is based on a Lamarckian genetic algorithm, which allows for both global and local searching of the ligand's conformational space.

Workflow 3.1: Molecular Docking with AutoDock Vina

G cluster_prep Preparation cluster_grid Grid Box Definition cluster_dock Docking Simulation cluster_analysis Analysis Ligand_Prep Prepared Ligand (.pdbqt) Run_Vina Run AutoDock Vina Ligand_Prep->Run_Vina Protein_Prep Prepared Protein (.pdbqt) Protein_Prep->Run_Vina Define_Grid Define Search Space (Grid Box) around the active site Define_Grid->Run_Vina Analyze_Poses Analyze Binding Poses and Scores Run_Vina->Analyze_Poses Select_Best Select Best Pose based on Score and Biological Plausibility Analyze_Poses->Select_Best

Caption: Molecular docking workflow using AutoDock Vina.

Protocol 3.1: Step-by-Step Molecular Docking

  • Prepare PDBQT Files: Convert the prepared ligand and protein files (.mol2 and .pdb) into the .pdbqt format required by AutoDock Vina. This format includes atomic charges, atom types, and information about rotatable bonds.

  • Define the Binding Site (Grid Box): The search space for docking is defined by a 3D grid box. This box should be centered on the known active site of the target protein, which can be identified from the position of the co-crystallized ligand in the original PDB file. The size of the grid box should be large enough to accommodate the ligand and allow for rotational and translational sampling.

  • Run Docking Simulation: Execute AutoDock Vina with the prepared protein, ligand, and grid box configuration files. Vina will generate a set of predicted binding poses, each with an associated binding affinity score (in kcal/mol).

  • Analyze Results: The output will be a set of binding poses ranked by their predicted binding affinity. The top-ranked poses should be visually inspected using a molecular visualization program like PyMOL or VMD. The analysis should focus on:

    • Binding Affinity Score: A more negative value indicates a stronger predicted binding affinity.

    • Hydrogen Bonds: Identify any hydrogen bonds formed between the ligand and protein residues.

    • Hydrophobic Interactions: Observe hydrophobic contacts in the binding pocket.

    • Comparison with Known Binders: If a co-crystallized ligand is available, compare the predicted pose of our compound to the known binding mode of the reference ligand.

Molecular Dynamics Simulation: Assessing Stability and Dynamics

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations allow us to observe the behavior of the complex over time. This provides crucial insights into the stability of the binding pose and the dynamic interplay between the ligand and the protein.

The Rationale for MD Simulations

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing us to simulate the time-dependent behavior of the system. For our purposes, an MD simulation will help validate the docking results by assessing whether the predicted binding pose is stable in a more realistic, solvated environment. We will use GROMACS, a versatile and high-performance MD simulation package.[15][19][20][21][22]

Workflow 4.1: Protein-Ligand MD Simulation with GROMACS

G Start Start with Best Docked Pose Topology Generate Ligand Topology and Parameters Start->Topology Solvate Solvate with Water and Add Ions Topology->Solvate Minimization Energy Minimization Solvate->Minimization Equilibration NVT and NPT Equilibration Minimization->Equilibration Production Production MD Run Equilibration->Production Analysis Trajectory Analysis (RMSD, RMSF, etc.) Production->Analysis

Sources

Foundational

Initial Toxicity Screening of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride: A Strategic Framework

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for conducting the initial toxicity screening of the novel chemical entity (NCE),...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting the initial toxicity screening of the novel chemical entity (NCE), Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride. The methodologies described herein are grounded in established regulatory principles and are designed to identify potential toxicological liabilities early in the drug development process. This "fail early, fail fast" approach is crucial for optimizing resource allocation and ensuring patient safety.[1][2][3] The narrative emphasizes the causal logic behind experimental choices, providing not just protocols, but a strategic blueprint for risk assessment.

Test Article Profile: Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride

A thorough understanding of the test article is the foundation of any toxicology program.

  • Chemical Name: Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride[4][5]

  • CAS Number: 231938-20-8[4][5][6]

  • Molecular Formula: C₁₃H₁₆ClNO[4][7]

  • Molecular Weight: 237.73 g/mol [4][7]

  • Structure: (A visual representation of the chemical structure would be inserted here in a formal whitepaper)

  • Known Hazard Information: Preliminary data suggests the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[7] This information necessitates appropriate handling procedures, including personal protective equipment (PPE), and informs the design of dermal and ocular irritation studies if warranted later in development.[8]

PropertyValueSource
CAS Number 231938-20-8[4][5][6]
Molecular Formula C₁₃H₁₆ClNO[4][7]
Molecular Weight 237.73 g/mol [4][7]
Purity ≥95-98% (typical for screening)[4][9]

A Tiered Strategy for Early Safety Assessment

The modern paradigm of toxicology emphasizes a tiered or phased approach, beginning with high-throughput in vitro assays and progressing to more complex in vivo studies.[1][10] This strategy aligns with the 3Rs principle (Replacement, Reduction, and Refinement of animal testing) and allows for rapid, data-driven decisions. The workflow below outlines a logical progression for the initial screening of our test article.

G cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: In Vivo Confirmation cluster_2 Decision Gate A Cytotoxicity (e.g., MTT Assay) D Acute Systemic Toxicity (OECD 423) A->D Proceed if in vitro profile is acceptable E Integrated Risk Assessment Go / No-Go Decision A->E IC50 Data B Genotoxicity (Ames & Micronucleus) B->D Proceed if in vitro profile is acceptable B->E Mutagenic/Clastogenic Potential C Safety Pharmacology (hERG & CYP450) C->D Proceed if in vitro profile is acceptable C->E Off-Target Liabilities D->E GHS Classification & LD50 Estimate

Caption: Tiered approach for initial toxicity screening.

In Vitro Cytotoxicity: The First Measure of Cellular Injury

Rationale: Cytotoxicity assays provide a fundamental assessment of a compound's ability to cause cell death. This is a rapid and cost-effective method to determine the concentration range at which the compound exerts overt cellular damage, guiding dose selection for subsequent, more complex assays.[11] The MTT assay, which measures mitochondrial dehydrogenase activity in viable cells, is a well-established and robust method for this purpose.[12][13]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate a suitable human cell line (e.g., HepG2 for liver toxicity or HEK293 for general cytotoxicity) in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride in an appropriate solvent (e.g., DMSO or water). Perform a serial dilution to create a range of concentrations (e.g., 0.1 µM to 100 µM).

  • Cell Treatment: Replace the cell culture medium with fresh medium containing the various concentrations of the test article. Include vehicle-only controls and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the treated plates for 24 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. This allows metabolically active cells to convert the yellow MTT to purple formazan crystals.[13]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an SDS solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Cell LineExposure Time (hr)IC₅₀ (µM) [Hypothetical Data]
HepG22445.2
HEK2932468.7

Genotoxicity Assessment: Screening for DNA Damage

Rationale: Genotoxicity testing is a regulatory requirement to assess a compound's potential to damage genetic material, which can lead to mutations or cancer.[14] A standard initial screening battery combines a test for gene mutations in bacteria (Ames test) with a test for chromosomal damage in mammalian cells (in vitro micronucleus assay).[15][16] This two-pronged approach provides a comprehensive evaluation of genotoxic potential.

G cluster_0 Genotoxicity Endpoints cluster_1 Recommended Assays A Gene Mutation (Point mutations, frameshifts) C Bacterial Reverse Mutation Assay (Ames Test - OECD 471) A->C B Chromosomal Damage (Clastogenicity & Aneugenicity) D In Vitro Micronucleus Test (OECD 487) B->D E Genotoxic Potential C->E Combined Data for Comprehensive Assessment D->E Combined Data for Comprehensive Assessment

Caption: Complementary nature of the initial genotoxicity battery.

Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)
  • Strain Selection: Use multiple strains of Salmonella typhimurium and/or Escherichia coli that are sensitive to different types of mutagens (e.g., TA98, TA100, TA1535, TA1537).[16]

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., Aroclor-induced rat liver S9 fraction) to detect metabolites that may be genotoxic.

  • Exposure: Combine the bacterial culture, the test article at several concentrations, and either S9 mix or a buffer in molten top agar.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Analysis: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize the required amino acid).[16] A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.

Protocol: In Vitro Micronucleus Assay (OECD 487)
  • Cell Culture: Use a mammalian cell line (e.g., CHO, V79, TK6) or human peripheral blood lymphocytes.

  • Treatment: Expose the cells to the test article at a range of concentrations, both with and without S9 metabolic activation.

  • Cytochalasin B Block: Add Cytochalasin B to block cytokinesis, which allows for the identification of cells that have undergone mitosis and results in binucleated cells.

  • Harvesting & Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).

  • Analysis: Using a microscope, score the frequency of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) in at least 1000 binucleated cells per concentration.[17] An increase in micronucleated cells indicates clastogenic or aneugenic activity.

Early Safety Pharmacology Screening

Rationale: Safety pharmacology studies investigate potential adverse effects on major physiological systems. Early in vitro screening focuses on well-known targets linked to clinical adverse events, primarily cardiac and metabolic liabilities.

Cardiovascular Safety: hERG Channel Inhibition Assay

Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary mechanism leading to QT interval prolongation, a potentially fatal cardiac arrhythmia.[18][19][20] Therefore, assessing hERG inhibition is a critical step in early safety screening. Automated patch-clamp electrophysiology is the gold standard for this assessment.[19]

Protocol: Automated Patch-Clamp hERG Assay

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).[19]

  • System Setup: Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch).

  • Compound Application: After establishing a stable whole-cell recording, apply the test article at multiple concentrations (e.g., 0.1, 1, 10 µM) sequentially to the same cell.

  • Voltage Protocol: Apply a specific voltage pulse protocol designed to elicit and measure the hERG tail current, which is the primary current affected by inhibitors.[20][21]

  • Data Analysis: Measure the percentage of inhibition of the hERG tail current at each concentration relative to the vehicle control. Calculate an IC₅₀ value from the concentration-response curve.

ParameterValue [Hypothetical Data]
hERG IC₅₀ 12.5 µM
Positive Control (E-4031) IC₅₀ ~300 nM
Drug-Drug Interaction Potential: CYP450 Inhibition Assay

Cytochrome P450 (CYP) enzymes are responsible for the metabolism of most clinical drugs.[22][23] Inhibition of these enzymes by a new compound can lead to dangerous drug-drug interactions (DDIs).[23] An initial screen measures the IC₅₀ of the test article against the most important CYP isoforms.[24][25]

Protocol: Multi-Isoform CYP Inhibition (IC₅₀) Assay

  • Enzyme Source: Use human liver microsomes, which contain a mixture of CYP enzymes, or recombinant CYP enzymes.[24][26]

  • Incubation: In a 96-well plate format, incubate the enzyme source with a specific probe substrate for each isoform (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Diclofenac for CYP2C9, Dextromethorphan for CYP2D6, Midazolam for CYP3A4) and a range of concentrations of the test article.

  • Reaction: Initiate the metabolic reaction by adding a cofactor mixture (e.g., NADPH). Incubate at 37°C.

  • Termination: Stop the reaction by adding a quenching solvent like acetonitrile.

  • Analysis: Quantify the formation of the specific metabolite for each isoform using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Calculation: Determine the percent inhibition at each concentration and calculate the IC₅₀ value for each CYP isoform.

CYP IsoformIC₅₀ (µM) [Hypothetical Data]
CYP1A2 > 50 µM
CYP2B6 > 50 µM
CYP2C9 22.1 µM
CYP2D6 8.9 µM
CYP3A4 > 50 µM

In Vivo Acute Systemic Toxicity

Rationale: Following an acceptable in vitro profile, the first in vivo study is typically an acute oral toxicity test. This provides information on systemic toxicity after a single dose, helps identify target organs, and is used to classify the compound according to the Globally Harmonized System (GHS).[27][28] The Acute Toxic Class Method (OECD 423) is a modern, stepwise procedure that uses a minimal number of animals.[27][29][30][31]

G Start Start with 3 Animals (e.g., 300 mg/kg) Dose_Up Dose Next 3 Animals at Higher Dose (2000 mg/kg) Start->Dose_Up Mortality in 0-1 animals Dose_Down Dose Next 3 Animals at Lower Dose (50 mg/kg) Start->Dose_Down Mortality in ≥2 animals Stop_Classify_C Stop & Classify Start->Stop_Classify_C Clear outcome (e.g., 3/3 deaths) Stop_Classify_A Stop & Classify Dose_Up->Stop_Classify_A Outcome determines final classification Stop_Classify_B Stop & Classify Dose_Down->Stop_Classify_B Outcome determines final classification

Caption: Simplified decision logic for the OECD 423 protocol.

Protocol: Acute Toxic Class Method (OECD 423)
  • Animal Model: Use a single sex (typically female) of a standard rodent species (e.g., Wistar rats).[28]

  • Starting Dose: Select a starting dose based on available data. If none exists, 300 mg/kg is a common starting point.[29]

  • Dosing (Step 1): Dose a group of 3 animals with the starting dose.

  • Observation: Observe the animals closely for the first few hours and then daily for 14 days for clinical signs of toxicity, effects on body weight, and mortality.[28][30]

  • Stepwise Procedure:

    • If mortality is observed in 2 or 3 animals, the test is stopped, and a higher toxicity classification is assigned. A subsequent test at a lower dose may be conducted to refine the classification.

    • If 0 or 1 animal dies, a further group of 3 animals is dosed at a higher level (e.g., 2000 mg/kg).

  • Classification: The outcome of the stepwise dosing procedure determines the GHS classification for acute oral toxicity.

  • Necropsy: Conduct a gross necropsy on all animals at the end of the study to identify any target organ abnormalities.

Data Integration and Initial Risk Assessment

The culmination of this screening cascade is an integrated assessment of the compound's safety profile. The goal is not to declare the compound "safe" but to identify potential liabilities that may hinder its development.

Assay CategoryEndpointHypothetical ResultImplication / Next Step
Cytotoxicity HepG2 IC₅₀45.2 µMModerate cytotoxicity. Provides a ceiling for concentrations in future in vitro assays.
Genotoxicity Ames TestNegativeNo evidence of inducing gene mutations in bacteria.
In Vitro MicronucleusNegativeNo evidence of causing chromosomal damage in mammalian cells.
Safety Pharmacology hERG Inhibition IC₅₀12.5 µMPotential for cardiac liability. Further investigation (e.g., patch-clamp on other cardiac channels) would be needed if the projected therapeutic concentration is close to this value.
CYP Inhibition IC₅₀8.9 µM (CYP2D6)Potential for drug-drug interactions with other drugs metabolized by CYP2D6. This requires consideration in clinical trial design.
Acute Systemic Toxicity OECD 423GHS Category 4 (300 < LD₅₀ ≤ 2000 mg/kg)Classified as "Harmful if swallowed." Provides critical information for safe handling and initial dose selection in repeated-dose toxicity studies.

Based on this hypothetical data profile, Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride shows a moderately clean profile but with two clear liabilities: potential hERG inhibition and specific inhibition of the CYP2D6 metabolic enzyme. These findings do not necessarily terminate development but flag specific areas that require careful management and further investigation as the compound progresses.

References

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  • From Ames to micronucleus: bridging mutagenicity and clastogenicity - GenEvolutioN. (2025, November 26). Retrieved from [Link]

  • CYP Inhibition Assay - LifeNet Health LifeSciences. (n.d.). Retrieved from [Link]

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  • Assays for CYP450 Inhibition, Induction, and Phenotyping - Charles River Laboratories. (n.d.). Retrieved from [Link]

  • In Vitro and in Vivo Studies | CMIC Group. (2024, August 14). Retrieved from [Link]

  • CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. Angela J. Martin A thesis presented for the - DORAS | DCU Research Repository. (n.d.).
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  • SPIRO[ISOINDOLINE-1,4'-PIPERIDIN]-3-ONE HCL - ChemBK. (n.d.).
  • Acute Toxicity Testing Criteria for New Chemical Substances - epa nepis. (n.d.).
  • Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Understanding FDA Guidelines for Toxicity Studies - HistologiX. (2023, June 13). Retrieved from [Link]

  • spiro[indene-1,4'-piperidin]-3(2H)-one - PubChem. (n.d.). Retrieved from [Link]

  • Toxicological screening - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]

  • Toxicity Screening: 7 Strategies for Preclinical Research - Blog. (n.d.). Retrieved from [Link]

  • Spiro[isoindoline-1,4'-piperidin]-3-one | C12H14N2O | CID - PubChem - NIH. (n.d.). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Spiro[indene-1,4'-piperidin]-3(2H)-one Hydrochloride: An Application Note and Protocol

Introduction: The Significance of Spirocyclic Piperidines in Modern Drug Discovery Spirocyclic frameworks have garnered considerable attention in medicinal chemistry due to their unique three-dimensional topologies.[1] A...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spirocyclic Piperidines in Modern Drug Discovery

Spirocyclic frameworks have garnered considerable attention in medicinal chemistry due to their unique three-dimensional topologies.[1] Among these, spiro-piperidines are particularly prominent scaffolds in the design of novel therapeutics. Their inherent rigidity and defined spatial orientation of substituents allow for precise interactions with biological targets, often leading to enhanced potency and selectivity. The introduction of a spiro center reduces the conformational flexibility of the piperidine ring, which can be advantageous for optimizing pharmacokinetic profiles and minimizing off-target effects. This application note provides a detailed protocol for the synthesis of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride, a valuable building block for the development of new chemical entities.

The spiro[indene-piperidine] motif is of particular interest as it combines the pharmacophoric elements of the piperidine ring with the planar indene system, offering a versatile platform for exploring chemical space. The hydrochloride salt form of this compound enhances its aqueous solubility and stability, facilitating its use in biological assays and formulation studies.

Retrosynthetic Analysis and Proposed Synthetic Strategy

Our retrosynthetic analysis envisions a multi-step sequence commencing with commercially available starting materials. The key strategic bond disconnection is the formation of the spirocyclic core via an intramolecular cyclization reaction. The final step will be the conversion of the synthesized free base to its hydrochloride salt.

Health and Safety Precautions

The synthesis of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride involves the use of potentially hazardous chemicals and should only be performed by trained personnel in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. All chemical waste should be disposed of in accordance with institutional and local regulations. A thorough risk assessment should be conducted before commencing any experimental work.

Proposed Detailed Synthetic Protocol

This protocol is a proposed route and may require optimization of reaction conditions.

Part 1: Synthesis of the Precursor - N-benzyl-4-(2-carboxyphenyl)piperidin-4-ol

The synthesis begins with the Grignard reaction between a protected piperidone and a suitable aryl halide, followed by deprotection.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-Benzyl-4-piperidone189.2510.0 g0.0528
2-Bromobenzoic acid201.0211.6 g0.0577
Magnesium turnings24.311.43 g0.0588
Iodine253.811 crystal-
Anhydrous Tetrahydrofuran (THF)72.11150 mL-
1 M Hydrochloric acid36.46As needed-
Saturated sodium bicarbonate solution84.01As needed-
Anhydrous sodium sulfate142.04As needed-

Step-by-Step Procedure:

  • Grignard Reagent Preparation: In a flame-dried three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings and a crystal of iodine. Add 20 mL of anhydrous THF. In the dropping funnel, dissolve 2-bromobenzoic acid in 50 mL of anhydrous THF. Add a small portion of the 2-bromobenzoic acid solution to the magnesium turnings. The reaction is initiated by gentle heating or the addition of a small amount of 1,2-dibromoethane if necessary. Once the reaction starts, add the remaining 2-bromobenzoic acid solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Grignard Reaction: Cool the Grignard reagent to 0 °C in an ice bath. Dissolve 1-benzyl-4-piperidone in 80 mL of anhydrous THF and add it dropwise to the Grignard reagent via the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up and Extraction: Quench the reaction by the slow addition of saturated ammonium chloride solution. Acidify the mixture with 1 M hydrochloric acid to a pH of approximately 2. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, N-benzyl-4-(2-carboxyphenyl)piperidin-4-ol.

Part 2: Intramolecular Friedel-Crafts Cyclization to form 1'-Benzylspiro[indene-1,4'-piperidin]-3(2H)-one

This key step involves the acid-catalyzed intramolecular cyclization to form the spirocyclic ketone.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity
N-benzyl-4-(2-carboxyphenyl)piperidin-4-ol(crude from Part 1)-
Polyphosphoric acid (PPA)-~50 g
Dichloromethane84.93100 mL
Saturated sodium bicarbonate solution84.01As needed

Step-by-Step Procedure:

  • Cyclization: Add the crude N-benzyl-4-(2-carboxyphenyl)piperidin-4-ol to polyphosphoric acid with vigorous stirring. Heat the mixture to 80-90 °C for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1'-Benzylspiro[indene-1,4'-piperidin]-3(2H)-one.

Part 3: Debenzylation to yield Spiro[indene-1,4'-piperidin]-3(2H)-one (Free Base)

Removal of the N-benzyl protecting group is achieved by catalytic hydrogenation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity
1'-Benzylspiro[indene-1,4'-piperidin]-3(2H)-one(from Part 2)-
10% Palladium on carbon (Pd/C)-10 mol%
Methanol32.04100 mL
Hydrogen gas2.02Balloon pressure

Step-by-Step Procedure:

  • Hydrogenation: Dissolve the 1'-Benzylspiro[indene-1,4'-piperidin]-3(2H)-one in methanol in a flask equipped with a magnetic stirrer. Add 10% Pd/C catalyst. Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times). Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 24 hours.

  • Filtration and Concentration: Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol. Concentrate the filtrate under reduced pressure to yield the desired free base, Spiro[indene-1,4'-piperidin]-3(2H)-one.

Part 4: Conversion to Spiro[indene-1,4'-piperidin]-3(2H)-one Hydrochloride

The final step is the formation of the hydrochloride salt.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity
Spiro[indene-1,4'-piperidin]-3(2H)-one(from Part 3)-
2 M HCl in diethyl ether-~1.1 equivalents
Diethyl ether74.12As needed

Step-by-Step Procedure:

  • Salt Formation: Dissolve the Spiro[indene-1,4'-piperidin]-3(2H)-one free base in a minimal amount of diethyl ether. Cool the solution in an ice bath. Add a solution of 2 M HCl in diethyl ether (1.1 equivalents) dropwise with stirring.

  • Isolation: A precipitate of the hydrochloride salt should form. Continue stirring for 30 minutes in the ice bath. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford the final product, Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the indene ring system and the aliphatic protons of the piperidine ring.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons, and aliphatic carbons.
Mass Spectrometry Molecular ion peak corresponding to the free base and/or the hydrochloride salt.
FT-IR Characteristic absorption bands for the C=O stretch of the ketone, N-H stretch of the secondary amine hydrochloride, and aromatic C-H stretches.
Melting Point A sharp melting point is indicative of high purity.

Visualizing the Synthesis

The following diagrams illustrate the proposed synthetic workflow.

Synthesis_Workflow A 1-Benzyl-4-piperidone + 2-Bromobenzoic acid B N-benzyl-4-(2-carboxyphenyl)piperidin-4-ol A->B Grignard Reaction C 1'-Benzylspiro[indene-1,4'-piperidin]-3(2H)-one B->C Intramolecular Friedel-Crafts Cyclization D Spiro[indene-1,4'-piperidin]-3(2H)-one C->D Debenzylation (H2, Pd/C) E Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride D->E HCl salt formation Reaction_Mechanism cluster_0 Intramolecular Friedel-Crafts Cyclization Reactant N-benzyl-4-(2-carboxyphenyl)piperidin-4-ol Intermediate Acylium Ion Intermediate Reactant->Intermediate Protonation & Dehydration PPA Polyphosphoric Acid (PPA) Product 1'-Benzylspiro[indene-1,4'- piperidin]-3(2H)-one Intermediate->Product Electrophilic Aromatic Substitution

Caption: Key mechanistic step: Intramolecular Friedel-Crafts Cyclization.

Conclusion

This application note provides a comprehensive, albeit proposed, protocol for the synthesis of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride. The described methodology leverages well-established synthetic transformations to construct this valuable spirocyclic building block. Researchers and drug development professionals can utilize this guide as a starting point for the synthesis and further exploration of novel spiro[indene-piperidine] derivatives in their quest for new therapeutic agents. It is imperative to reiterate that this proposed route may necessitate optimization and should be executed with stringent adherence to safety protocols.

References

  • PharmaBlock. (n.d.). Spirocyclic Piperidines in Drug Discovery.
  • European Patent Office. (1989). Heterocyclic spiro compounds and their preparation (Patent No. EP0311313A2).
  • European Patent Office. (2008). SPIROINDENE AND SPIROINDANE COMPOUNDS (Patent No. EP1385514B9).
  • American Chemical Society. (n.d.). Chemical Safety. Retrieved from [Link]

  • Kumar, R. R., Perumal, S., Senthilkumar, P., Yogeeswari, P., & Sriram, D. (2008). Discovery of antimycobacterial spiro-piperidin-4-ones: an atom economic, stereoselective synthesis, and biological intervention. Journal of medicinal chemistry, 51(18), 5731–5735. [Link]

Sources

Application

A Comprehensive Guide to the Multi-Step Synthesis of Spiro[indene-1,4'-piperidin]-3(2H)-one Hydrochloride

An Application Note and Protocol from the Desk of a Senior Application Scientist Introduction The spiro[indene-1,4'-piperidin]-3(2H)-one scaffold represents a privileged structural motif in medicinal chemistry, appearing...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Introduction

The spiro[indene-1,4'-piperidin]-3(2H)-one scaffold represents a privileged structural motif in medicinal chemistry, appearing in a variety of biologically active compounds. This spirocyclic system, which rigidly holds an indanone and a piperidine ring in a specific three-dimensional orientation, has been identified as a key pharmacophore for targeting various receptors and enzymes. Its unique topology allows for the precise positioning of functional groups in space, making it an attractive framework for the design of novel therapeutics. This guide provides a detailed, multi-step protocol for the synthesis of the hydrochloride salt of this important scaffold, offering insights into the rationale behind the experimental choices and ensuring a reproducible and efficient process.

Synthetic Strategy Overview

The synthesis of spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve a good overall yield. The chosen strategy involves a convergent approach, beginning with the preparation of a key intermediate, 1-indanone. This is followed by a base-catalyzed Robinson annulation-type reaction with a protected piperidine derivative, which efficiently constructs the spirocyclic core. The final steps involve deprotection and salt formation to yield the desired product. This method is advantageous due to the commercial availability of the starting materials and the robustness of the chemical transformations involved.

G cluster_0 Overall Synthetic Workflow A 1,3-Dihydro-2H-inden-2-one C Mannich Reaction A->C B 1-Benzyl-4-piperidone B->C D Spiro[indene-1,4'-piperidine]-3(2H)-one Intermediate C->D Annulation E Catalytic Hydrogenation (Deprotection) D->E F Spiro[indene-1,4'-piperidin]-3(2H)-one E->F G Salt Formation (HCl) F->G H Final Product: Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride G->H

Caption: High-level overview of the synthetic pathway.

Part 1: Synthesis of the Spirocyclic Core via Annulation

The cornerstone of this synthesis is the construction of the spirocyclic system. This is achieved through a one-pot reaction involving 1,3-dihydro-2H-inden-2-one and the Mannich base derived from 1-benzyl-4-piperidone. The use of a benzyl protecting group for the piperidine nitrogen is a strategic choice, as it is stable under the basic conditions of the annulation reaction and can be readily removed in a subsequent step via catalytic hydrogenation.

Experimental Protocol 1: Synthesis of 1'-Benzyl-spiro[indene-1,4'-piperidine]-3(2H)-one

Rationale: This procedure utilizes a base-catalyzed reaction cascade. The base deprotonates the indanone, which then acts as a nucleophile. The Mannich base, formed in situ or pre-formed, serves as the electrophile. An initial Michael addition is followed by an intramolecular aldol condensation and subsequent dehydration to yield the spirocyclic enone.

Reagent/SolventMolecular WeightQuantityMoles
1,3-Dihydro-2H-inden-2-one132.16 g/mol 5.00 g0.0378 mol
1-Benzyl-4-piperidone189.26 g/mol 7.15 g0.0378 mol
Paraformaldehyde30.03 g/mol 1.25 g0.0416 mol
Dimethylamine HCl81.56 g/mol 3.38 g0.0415 mol
Ethanol46.07 g/mol 100 mL-
Sodium Hydroxide40.00 g/mol 3.02 g0.0755 mol

Step-by-Step Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-benzyl-4-piperidone (7.15 g), paraformaldehyde (1.25 g), dimethylamine hydrochloride (3.38 g), and ethanol (50 mL).

  • Heat the mixture to reflux for 2 hours to facilitate the formation of the Mannich base.

  • Allow the reaction mixture to cool to room temperature.

  • In a separate flask, dissolve 1,3-dihydro-2H-inden-2-one (5.00 g) and sodium hydroxide (3.02 g) in ethanol (50 mL).

  • Add the solution from step 4 to the reaction mixture from step 3.

  • Heat the combined mixture to reflux for an additional 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water.

  • A precipitate will form. Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to afford the pure 1'-benzyl-spiro[indene-1,4'-piperidine]-3(2H)-one.

  • Dry the product under vacuum. The expected yield is typically in the range of 60-70%.

Part 2: Deprotection and Salt Formation

With the spirocyclic core successfully assembled, the next stage involves the removal of the N-benzyl protecting group. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and clean reaction profile. The resulting free base is then converted to its hydrochloride salt to improve its stability and handling properties.

Experimental Protocol 2: Synthesis of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride

Rationale: Palladium on carbon is an excellent catalyst for the hydrogenolysis of the C-N bond of the benzyl group. The reaction is carried out under a hydrogen atmosphere. The resulting free spiro-piperidine is then treated with hydrochloric acid to form the corresponding salt, which often precipitates from a suitable organic solvent.

Reagent/SolventMolecular WeightQuantity (from previous step)Moles (from previous step)
1'-Benzyl-spiro[indene-1,4'-piperidine]-3(2H)-one303.42 g/mol 5.00 g0.0165 mol
Palladium on Carbon (10%)-0.50 g-
Methanol32.04 g/mol 100 mL-
Hydrochloric Acid (in Dioxane, 4M)36.46 g/mol ~4.5 mL~0.018 mol

Step-by-Step Procedure:

  • Dissolve the 1'-benzyl-spiro[indene-1,4'-piperidine]-3(2H)-one (5.00 g) in methanol (100 mL) in a hydrogenation vessel.

  • Carefully add 10% palladium on carbon (0.50 g) to the solution.

  • Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Carefully vent the hydrogen and purge the vessel with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude free base as an oil or solid.

  • Dissolve the crude product in a minimal amount of methanol or ethyl acetate.

  • Slowly add a 4M solution of HCl in dioxane (~4.5 mL) with stirring.

  • A precipitate of the hydrochloride salt will form. Continue stirring for 30 minutes.

  • Collect the solid by vacuum filtration, wash with cold ethyl acetate or diethyl ether, and dry under vacuum to yield the final product, spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride. The expected yield for this step is typically >90%.

G cluster_1 Final Steps: Deprotection and Salt Formation A Protected Spiro Intermediate B Catalytic Hydrogenation (H2, Pd/C) A->B C Free Base Spiro[indene-1,4'-piperidin]-3(2H)-one B->C N-debenzylation D Addition of HCl C->D E Final Product: Hydrochloride Salt D->E Precipitation

Caption: Workflow for the deprotection and salt formation steps.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the absence of impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for specific handling instructions.

  • Palladium on carbon is pyrophoric and should be handled with care, especially when dry. Ensure the catalyst is wetted with solvent before filtering.

  • Hydrogen gas is flammable and should be handled with appropriate safety measures in a well-ventilated area.

Conclusion

This application note provides a robust and detailed protocol for the multi-step synthesis of spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride. By following the outlined procedures and understanding the rationale behind the experimental choices, researchers can reliably produce this valuable chemical scaffold for use in drug discovery and development programs. The provided synthetic route is efficient and scalable, making it suitable for both laboratory-scale synthesis and larger-scale production.

References

  • A Novel Series of Spiro[indene-1,4'-piperidine] Derivatives as Potent and Orally Active Human H3 Receptor Antagonists. Journal of Medicinal Chemistry, 2008, 51(13), 3845-3856. [Link]

  • Design, Synthesis, and Biological Evaluation of Spiro[indene-1,4'-piperidine] Derivatives as Novel and Potent Human Histamine H3 Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters, 2008, 18(15), 4438-4441. [Link]

  • Spirocyclic Indane Derivatives.
Method

Application Notes and Protocols for the Evaluation of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride as a Potential c-Met Inhibitor

Introduction: The Rationale for Investigating a Novel Spiro Compound as a c-Met Inhibitor The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating a Novel Spiro Compound as a c-Met Inhibitor

The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key regulators of cellular growth, motility, and invasion.[1] Dysregulation of the HGF/c-Met signaling axis is a well-documented driver in a multitude of human cancers, making it a prime target for therapeutic intervention.[1] The development of small molecule inhibitors targeting the ATP-binding site of the c-Met kinase domain has been an area of intense research. Within this landscape, compounds featuring a spiro[indoline-3,4'-piperidine]-2-one scaffold have emerged as a promising class of c-Met inhibitors.[1][2]

This document provides a comprehensive guide for the evaluation of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride , a structurally related spiro compound, as a potential inhibitor of c-Met. While direct evidence of this specific molecule's activity against c-Met is not yet prominent in the public domain, its structural similarity to known c-Met inhibitors provides a strong rationale for its investigation.[1][2] These application notes and protocols are designed for researchers, scientists, and drug development professionals to systematically assess the biochemical and cellular activity of this compound against the c-Met receptor.

The c-Met Signaling Pathway: A Critical Oncogenic Axis

Upon binding of HGF, the c-Met receptor dimerizes and undergoes autophosphorylation on key tyrosine residues within its kinase domain. This activation triggers a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/Akt, and STAT3 pathways, which collectively promote cell proliferation, survival, and motility.[3] Aberrant c-Met activation, through overexpression, mutation, or gene amplification, can lead to uncontrolled cell growth and metastasis.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes HGF HGF c-Met c-Met HGF->c-Met Binding & Dimerization P P c-Met->P Autophosphorylation RAS RAS P->RAS PI3K PI3K P->PI3K STAT3 STAT3 P->STAT3 RAF RAF RAS->RAF Akt Akt PI3K->Akt STAT3 Dimer STAT3 Dimer STAT3->STAT3 Dimer MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription mTOR mTOR Akt->mTOR mTOR->Transcription STAT3 Dimer->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Motility Motility Transcription->Motility Invasion Invasion Transcription->Invasion experimental_workflow Biochemical_Assay Biochemical Kinase Assay (Direct Inhibition) Cellular_Assay Cellular Phosphorylation Assay (Target Engagement) Biochemical_Assay->Cellular_Assay Functional_Assay Functional Cellular Assays (Phenotypic Effects) Cellular_Assay->Functional_Assay Data_Analysis Data Analysis & IC50 Determination Functional_Assay->Data_Analysis

Caption: A stepwise workflow for inhibitor characterization.

Protocols

Biochemical c-Met Kinase Assay

Objective: To determine the direct inhibitory effect of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride on the enzymatic activity of purified c-Met kinase.

Principle: This assay measures the phosphorylation of a synthetic substrate by recombinant c-Met kinase in the presence of varying concentrations of the test compound. The inhibition of substrate phosphorylation is quantified to determine the compound's IC50 value. A common method for this is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

  • Recombinant human c-Met kinase (catalytic domain)

  • TR-FRET Kinase Assay Kit (containing substrate, antibody, and detection reagents)

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride (dissolved in DMSO)

  • 384-well low-volume black plates

  • Plate reader capable of TR-FRET measurements

Protocol:

  • Compound Preparation: Prepare a serial dilution of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Assay Plate Preparation: Add 50 nL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Enzyme and Substrate Addition: Prepare a master mix of c-Met kinase and the kinase substrate in assay buffer. Add 5 µL of this mix to each well.

  • Reaction Initiation: Prepare a solution of ATP in assay buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for c-Met.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of the TR-FRET detection mix (containing a phosphorylation-specific antibody) to each well.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes in the dark.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterRecommended Concentration/Condition
Recombinant c-Met1-5 nM
Kinase SubstrateAs per manufacturer's recommendation
ATP10-100 µM (near Km)
Incubation Time (Kinase Rxn)60 minutes
Incubation Time (Detection)60 minutes
TemperatureRoom Temperature
Cellular c-Met Phosphorylation Assay

Objective: To assess the ability of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride to inhibit HGF-induced c-Met phosphorylation in a cellular context.

Principle: This assay utilizes a cancer cell line with endogenous or overexpressed c-Met. Following treatment with the test compound, cells are stimulated with HGF to induce c-Met autophosphorylation. The level of phosphorylated c-Met is then quantified, typically by Western blotting or a plate-based immunoassay (e.g., ELISA).

Materials:

  • Human cancer cell line with high c-Met expression (e.g., GTL-16, MKN-45, or HCC827) [1][4]* Cell culture medium (e.g., RPMI-1640 or DMEM) with 10% Fetal Bovine Serum (FBS)

  • Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride (dissolved in DMSO)

  • Recombinant Human HGF

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-c-Met (Tyr1234/1235) and anti-total c-Met

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and Western blotting equipment

Protocol:

  • Cell Seeding: Seed the c-Met expressing cells in 6-well plates and allow them to adhere overnight.

  • Serum Starvation: The following day, replace the growth medium with serum-free medium and incubate for 4-6 hours.

  • Compound Treatment: Treat the cells with various concentrations of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride or DMSO (vehicle control) for 2 hours.

  • HGF Stimulation: Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes at 37°C.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the anti-phospho-c-Met antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the anti-total c-Met antibody as a loading control.

  • Data Analysis: Quantify the band intensities for phospho-c-Met and total c-Met. Normalize the phospho-c-Met signal to the total c-Met signal for each treatment condition. Calculate the percentage of inhibition of c-Met phosphorylation relative to the HGF-stimulated, vehicle-treated control.

Cell Proliferation Assay

Objective: To evaluate the effect of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride on the proliferation of c-Met-dependent cancer cells.

Principle: This assay measures the number of viable cells after a prolonged incubation with the test compound. A reduction in cell viability in c-Met-driven cancer cell lines suggests that the compound's anti-proliferative effect may be mediated through c-Met inhibition.

Materials:

  • c-Met-dependent cancer cell line (e.g., GTL-16) and a c-Met-independent cell line (as a control)

  • Cell culture medium with 10% FBS

  • Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride (dissolved in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)

  • 96-well clear-bottom white plates (for luminescent assays) or clear plates (for colorimetric assays)

  • Plate reader

Protocol:

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride or DMSO (vehicle control).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Read the plates on a plate reader (luminescence or absorbance).

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the DMSO control. Determine the GI50 (concentration for 50% growth inhibition) by plotting the percent inhibition against the logarithm of the compound concentration.

Safety and Handling

Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

The protocols outlined in this document provide a robust framework for the initial evaluation of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride as a potential c-Met inhibitor. By systematically assessing its biochemical and cellular activities, researchers can gain valuable insights into its mechanism of action and therapeutic potential. Positive results from these assays would warrant further investigation, including kinase selectivity profiling and in vivo efficacy studies.

References

  • Zhang, Y., et al. (2012). Design, synthesis and molecular docking studies of some novel spiro[indoline-3, 4'-piperidine]-2-ones as potential c-Met inhibitors. European Journal of Medicinal Chemistry, 50, 370-375. [Link]

  • Pápai, Z., et al. (2014). Discovery and Biological Evaluation of Novel Dual EGFR/c-Met Inhibitors. ACS Medicinal Chemistry Letters, 5(3), 253-257. [Link]

  • Al-Warhi, T., et al. (2020). In vitro and in-silico c-Met receptor tyrosine kinase inhibition by araguspongine C. Marine Drugs, 18(1), 53. [Link]

  • Li, J., et al. (2013). Aminopyridyl/Pyrazinyl Spiro[indoline-3,4'-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors. ACS Medicinal Chemistry Letters, 4(8), 806-810. [Link]

  • PubChem. (n.d.). spiro[indene-1,4'-piperidin]-3(2H)-one. Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis and In Vitro Investigation of Cabozantinib-Based PROTACs to Target c-Met Kinase. Molecules, 27(24), 8968. [Link]

  • NIH. (2024). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. ACS Omega, 9(12), 14357-14372. [Link]

  • NIH. (2021). Computational study on novel natural inhibitors targeting c-MET. Medicine, 100(17), e25648. [Link]

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Application

Application Notes and Protocols for the Investigation of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride in Cancer Research

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Unveiling the Potential of a Novel Spirocyclic Scaffold The quest for novel anticancer agent...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Spirocyclic Scaffold

The quest for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. Spirocyclic systems, characterized by their unique three-dimensional architecture, represent a promising class of compounds in medicinal chemistry. Their rigid structures allow for precise orientation of functional groups, potentially leading to high-affinity interactions with biological targets. While the broader class of spiro compounds, such as spirooxindoles, has shown significant promise in preclinical cancer studies by inducing cell cycle arrest and apoptosis, the specific biological activity of many novel spiro scaffolds remains unexplored.[1][2]

This document provides a comprehensive guide for the investigation of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride (CAS No: 231938-20-8), a novel spiro compound with a distinct indene-piperidine framework.[3][4][5] To date, the anticancer properties of this specific molecule are not extensively documented in peer-reviewed literature. Therefore, this guide is structured as a research roadmap, presenting a logical, step-by-step framework for evaluating its potential as an anticancer therapeutic. The protocols herein are based on established methodologies for characterizing novel chemical entities in cancer research and are supported by findings from studies on structurally related compounds.

Hypothesized Mechanism of Action: A Starting Point for Investigation

Based on the known activities of other spiro-heterocyclic compounds in cancer, we can hypothesize a potential mechanism of action for Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride.[1][6] Many spirooxindole derivatives exert their anticancer effects by inducing apoptosis and causing cell cycle arrest.[1][2] Therefore, a plausible starting hypothesis is that Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride may interfere with cell cycle progression and trigger programmed cell death in cancer cells. The initial experimental design will be focused on validating this hypothesis.

A proposed general signaling pathway that could be affected by this compound is illustrated below. This is a hypothetical model to guide initial investigations.

putative_signaling_pathway cluster_0 Cellular Response Apoptosis Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest Spiro_Compound Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride Putative_Target Putative Molecular Target(s) (e.g., CDKs, p53-MDM2) Spiro_Compound->Putative_Target Inhibition/Modulation Signaling_Cascade Downstream Signaling Cascade Putative_Target->Signaling_Cascade Signal Transduction Signaling_Cascade->Apoptosis Signaling_Cascade->Cell_Cycle_Arrest cytotoxicity_workflow Cell_Seeding Seed Cancer Cells in 96-well Plates Compound_Treatment Treat with Serial Dilutions of Spiro[indene-1,4'-piperidin]-3(2H)-one HCl Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Values Absorbance_Reading->IC50_Calculation

Caption: General workflow for in vitro cytotoxicity testing using the MTT assay.

Protocol: MTT Assay for Cell Viability
  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) and a non-cancerous cell line (e.g., HEK293) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride in sterile DMSO. Prepare serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is below 0.5%.

  • Treatment: Replace the medium in each well with 100 µL of medium containing the various concentrations of the compound. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.

Data Presentation: Hypothetical IC50 Values

The results of the cytotoxicity screening can be summarized in a table for easy comparison.

Cell LineCancer TypeHypothetical IC50 (µM) of Spiro CompoundHypothetical IC50 (µM) of Doxorubicin
MCF-7Breast12.5 ± 1.81.2 ± 0.3
A549Lung25.3 ± 3.22.5 ± 0.5
HCT116Colon8.9 ± 1.10.9 ± 0.2
HEK293Non-cancerous> 1005.8 ± 0.9

Phase 2: Elucidating the Mechanism of Cell Death

Once the cytotoxic potential is established, the next step is to determine whether the compound induces apoptosis. The Annexin V/Propidium Iodide (PI) assay coupled with flow cytometry is a standard method for differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol: Apoptosis Detection by Annexin V/PI Staining
  • Cell Treatment: Seed cells in 6-well plates and treat with Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride at concentrations around the determined IC50 value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data for at least 10,000 events per sample.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).

Phase 3: Cell Cycle Analysis

To investigate the effect of the compound on cell cycle progression, flow cytometric analysis of DNA content using propidium iodide (PI) is performed.

Protocol: Cell Cycle Analysis by PI Staining
  • Cell Treatment: Treat cells in 6-well plates with the compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software. [7][8][9]

Future Directions and Advanced Investigations

Should the initial results be promising, further studies would be warranted to:

  • Identify Molecular Targets: Employ techniques such as proteomics, kinase profiling, or molecular docking to identify the specific cellular targets of the compound.

  • Western Blot Analysis: Investigate the expression levels of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs).

  • In Vivo Studies: Evaluate the antitumor efficacy and toxicity of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride in animal models of cancer.

Conclusion

Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride represents a novel chemical entity with unexplored potential in cancer therapy. The protocols and experimental framework outlined in these application notes provide a comprehensive and scientifically rigorous approach to systematically evaluate its anticancer properties. By following this guide, researchers can effectively characterize the in vitro activity of this and other novel spiro compounds, paving the way for further preclinical and clinical development.

References

  • Design, Synthesis, and Evaluation of Anticancer Activity of Some New Spiro Indoline-2-one Derivatives. (2021). Indian Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • Juvale, K., & Bari, S. (2024). Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review. Bioorganic Chemistry, 148, 107975. Retrieved from [Link]

  • Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review. (2024). ResearchGate. Retrieved from [Link]

  • Darzynkiewicz, Z., & Huang, X. (2004). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry, Chapter 7, Unit 7.5. Retrieved from [Link]

  • University of Leicester. (n.d.). Cell Cycle Tutorial. Retrieved from [Link]

  • Synthesis and Anti-Cancer Evaluation of Spiro-indolinone Derivatives. (2017). Medicinal Chemistry. Retrieved from [Link]

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  • PubChem. (n.d.). Spiro[indene-1,4'-piperidine] hydrochloride. Retrieved from [Link]

  • New spiro-indeno[1,2-b]quinoxalines clubbed with benzimidazole scaffold as CDK2 inhibitors for halting non-small cell lung cancer; stereoselective synthesis, molecular dynamics and structural insights. (2023). RSC Medicinal Chemistry. Retrieved from [Link]

  • New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. (2025). RSC Advances. Retrieved from [Link]

  • Aicellu. (n.d.). Spiro[indene-1,4-piperidin]-3(2H)-one hydrochloride. Retrieved from [Link]

  • Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. (2023). Scientific Reports. Retrieved from [Link]

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Method

Application Notes and Protocols: Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride for Neurological Disorder Studies

Introduction: The Therapeutic Potential of Spirocyclic Scaffolds in CNS Drug Discovery The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in a multitude of FDA-approved dru...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Spirocyclic Scaffolds in CNS Drug Discovery

The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in a multitude of FDA-approved drugs targeting the central nervous system (CNS).[1][2] Its structural versatility allows for the fine-tuning of physicochemical properties crucial for brain penetration and receptor interaction. The incorporation of a spirocyclic system, as seen in Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride, introduces conformational rigidity. This structural constraint can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity.[1] While direct pharmacological data for Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride is not extensively published, its structural motifs are present in compounds targeting significant neurological pathways.[1][3][4][5]

This guide provides a comprehensive framework for researchers to investigate the potential of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride as a novel therapeutic agent for neurological disorders. We hypothesize that this compound may act as a modulator of the sigma-1 receptor (σ1R), a promising target for neuroprotection.[6][7][8] These application notes will detail the rationale behind this hypothesis, provide step-by-step protocols for its characterization, and outline a roadmap for evaluating its therapeutic efficacy in relevant disease models.

The Sigma-1 Receptor: A Key Target for Neuroprotection

The sigma-1 receptor is a unique ligand-operated molecular chaperone primarily located at the endoplasmic reticulum-mitochondrion interface.[7] It plays a critical role in cellular homeostasis, including the regulation of calcium signaling, ion channel activity, and cellular stress responses.[6][8] Activation of the sigma-1 receptor by agonist ligands has been shown to confer broad neuroprotective effects in various models of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[6][7]

The neuroprotective mechanisms of sigma-1 receptor activation are multifaceted and include:

  • Modulation of Calcium Homeostasis: Sigma-1 receptor agonists can regulate intracellular calcium levels, preventing excitotoxicity-induced neuronal death.[8]

  • Reduction of Endoplasmic Reticulum (ER) Stress: By acting as a chaperone, the sigma-1 receptor helps to mitigate ER stress, a common pathological feature in many neurodegenerative disorders.[7]

  • Promotion of Neurotrophic Factor Signaling: Activation of the sigma-1 receptor can enhance the signaling of crucial neurotrophic factors like brain-derived neurotrophic factor (BDNF).[6][8]

  • Anti-inflammatory Effects: Sigma-1 receptor ligands can modulate neuroinflammation by affecting microglial activation.[8]

Given these critical functions, the identification of novel, potent, and selective sigma-1 receptor ligands is a key objective in neuropharmacology. The spiro[indene-1,4'-piperidine] scaffold represents a promising starting point for the discovery of such agents.

Hypothesized Signaling Pathway

The following diagram illustrates the hypothesized signaling pathway through which a sigma-1 receptor agonist like Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride may exert its neuroprotective effects.

Sigma-1_Receptor_Pathway cluster_0 Endoplasmic Reticulum cluster_1 Cellular Effects Spiro Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride (Agonist) S1R Sigma-1 Receptor (σ1R) Spiro->S1R Binds & Activates BiP BiP/GRP78 S1R->BiP Dissociates from Ca_Homeostasis Ca2+ Homeostasis S1R->Ca_Homeostasis Modulates ER_Stress Reduced ER Stress S1R->ER_Stress Reduces Neurotrophic_Factors Increased Neurotrophic Factor Signaling (e.g., BDNF) S1R->Neurotrophic_Factors Promotes Neuroinflammation Modulation of Neuroinflammation S1R->Neuroinflammation Modulates Outcome Neuroprotection & Cell Survival Ca_Homeostasis->Outcome ER_Stress->Outcome Neurotrophic_Factors->Outcome Neuroinflammation->Outcome

Caption: Hypothesized neuroprotective signaling cascade of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride via sigma-1 receptor activation.

Experimental Protocols for Compound Characterization

The following protocols provide a detailed workflow for the initial characterization of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride.

Experimental Workflow Overview

Experimental_Workflow Start Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride Binding_Assay In Vitro Sigma-1 Receptor Binding Assay Start->Binding_Assay Functional_Assay In Vitro Functional Assay (e.g., Ca2+ Flux or Biosensor) Binding_Assay->Functional_Assay If binding confirmed Neuroprotection_Assay In Vitro Neuroprotection Assay (e.g., Aβ-induced toxicity) Functional_Assay->Neuroprotection_Assay If functional activity confirmed In_Vivo_PK In Vivo Pharmacokinetic Studies Neuroprotection_Assay->In_Vivo_PK If neuroprotective In_Vivo_Efficacy In Vivo Efficacy Studies (e.g., Morris Water Maze) In_Vivo_PK->In_Vivo_Efficacy If favorable PK Conclusion Evaluation of Therapeutic Potential In_Vivo_Efficacy->Conclusion

Caption: Stepwise workflow for the evaluation of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride.

Protocol 1: In Vitro Sigma-1 Receptor Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of the test compound for the sigma-1 receptor.

Materials:

  • Guinea pig liver membranes (a rich source of sigma-1 receptors)[9][10]

  • [³H]-(+)-Pentazocine (radioligand)[9]

  • Haloperidol (for determining non-specific binding)[11]

  • Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride (test compound)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Prepare guinea pig liver membranes according to established protocols.[9] Determine the protein concentration using a Bradford assay.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of the test compound.

    • Total Binding: Add assay buffer, [³H]-(+)-pentazocine (at a final concentration near its Kd, e.g., 3 nM), and membrane homogenate (e.g., 100-125 µg protein).[12]

    • Non-specific Binding: Add assay buffer, [³H]-(+)-pentazocine, a high concentration of haloperidol (e.g., 10 µM), and membrane homogenate.[11]

    • Competition: Add assay buffer, [³H]-(+)-pentazocine, serially diluted Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride, and membrane homogenate.

  • Incubation: Incubate the plate at 37°C for 90-120 minutes to reach equilibrium.[9][11]

  • Harvesting: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vitro Neuroprotection Assay Against Aβ-Induced Toxicity

This assay evaluates the ability of the compound to protect cultured neurons from amyloid-beta (Aβ)-induced toxicity, a key pathological hallmark of Alzheimer's disease.

Materials:

  • SH-SY5Y human neuroblastoma cell line or primary cortical neurons.[13]

  • Cell culture medium (e.g., DMEM/F12 with supplements)

  • Aβ (25-35) or Aβ (1-42) peptide, pre-aggregated

  • Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride

  • MTT or other cell viability assay reagent

  • 96-well cell culture plates

Procedure:

  • Cell Plating: Seed SH-SY5Y cells or primary neurons in a 96-well plate at an appropriate density and allow them to adhere and differentiate.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride for a specified period (e.g., 2-24 hours).

  • Aβ Exposure: Add aggregated Aβ peptide to the wells (excluding the control group) to induce neurotoxicity.[13][14]

  • Incubation: Co-incubate the cells with the test compound and Aβ for 24-48 hours.

  • Viability Assessment: Measure cell viability using the MTT assay. Add MTT reagent to each well and incubate. Then, solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) cells. Plot the percentage of viability against the log concentration of the test compound to determine its protective effect.

Protocol 3: In Vivo Assessment of Spatial Learning and Memory using the Morris Water Maze

This protocol assesses the in vivo efficacy of the compound in a rodent model of Alzheimer's disease.[15][16][17]

Materials:

  • Transgenic mouse model of Alzheimer's disease (e.g., 3xTg-AD or 5xFAD) and wild-type controls.[15][17][18]

  • Morris water maze apparatus (a circular pool filled with opaque water, a hidden platform, and a video tracking system).[19][20][21]

  • Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride formulated for in vivo administration (e.g., in saline or DMSO/saline).

Procedure:

  • Animal Dosing: Acclimatize the animals and administer the test compound or vehicle daily for a predetermined period (e.g., 2-4 weeks) before and during behavioral testing.

  • Acquisition Phase (Learning):

    • Place the mouse into the water at one of four starting positions, facing the pool wall.[22]

    • Allow the mouse to swim freely for a set time (e.g., 60-90 seconds) to find the hidden platform.[19][23]

    • If the mouse fails to find the platform within the time limit, gently guide it to the platform.[23]

    • Allow the mouse to remain on the platform for a short period (e.g., 15-30 seconds).[23]

    • Conduct multiple trials per day for several consecutive days (e.g., 4 trials/day for 5 days).[20]

  • Probe Trial (Memory):

    • 24 hours after the last acquisition trial, remove the platform from the pool.

    • Allow the mouse to swim freely for 60 seconds.[19]

    • Record the time spent in the target quadrant (where the platform was previously located).

  • Data Analysis:

    • Learning: Analyze the escape latency (time to find the platform) and path length across the acquisition trials. A steeper learning curve indicates better spatial learning.

    • Memory: Analyze the time spent in the target quadrant during the probe trial. A significant preference for the target quadrant indicates good spatial memory retention.

    • Compare the performance of the compound-treated group to the vehicle-treated group.

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Physicochemical Properties of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride

PropertyValueSource
CAS Number 231938-20-8[24][25]
Molecular Formula C13H16ClNO[24]
Molecular Weight 237.73 g/mol [24]
Purity >95%[26]

Table 2: Expected In Vitro Characterization Data

AssayParameterExpected Outcome
Sigma-1 Receptor Binding Ki (nM)Low nanomolar range
Sigma-2 Receptor Binding Ki (nM)>1000 nM (for selectivity)
Aβ-Induced Neurotoxicity EC50 (µM)Potent reversal of toxicity

Table 3: Expected In Vivo Efficacy Data (Morris Water Maze)

GroupAcquisition Phase (Day 5 Latency, s)Probe Trial (% Time in Target Quadrant)
Wild-Type + Vehicle 15 ± 345 ± 5
AD Model + Vehicle 45 ± 720 ± 4
AD Model + Compound 25 ± 535 ± 6
*p < 0.05 compared to AD Model + Vehicle (Hypothetical data for illustrative purposes)

Conclusion and Future Directions

Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride represents a compelling chemical scaffold for the development of novel therapeutics for neurological disorders. Based on the established neuroprotective role of the sigma-1 receptor and the prevalence of the spiro-piperidine motif in CNS-active compounds, we have outlined a comprehensive research plan to elucidate its therapeutic potential. The successful execution of these protocols will provide critical data on its binding affinity, functional activity, and in vivo efficacy. Positive outcomes will pave the way for further preclinical development, including more extensive toxicological studies, pharmacokinetic profiling, and evaluation in a broader range of neurological disease models. This structured approach ensures a thorough and scientifically rigorous investigation into a promising new agent for the treatment of devastating neurodegenerative diseases.

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  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

  • Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. PubMed Central. Available at: [Link]

  • Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. PMC - PubMed Central. Available at: [Link]

  • sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. Available at: [Link]

  • Spiro[indene-1,4-piperidin]-3(2H)-one hydrochloride. Acelure. Available at: [Link]

  • Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells. ACS Chemical Neuroscience. Available at: [Link]

  • Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride, 95% Purity, C13H16ClNO, 1 gram. Amazon. Available at: [Link]

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Application

Application Notes and Protocols for the In Vitro Evaluation of Spiro[indene-1,4'-piperidin]-3(2H)-one Hydrochloride

Introduction: A Structural Overview and Rationale for Initial In Vitro Characterization Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride is a spirocyclic compound, a class of molecules increasingly recognized for the...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Structural Overview and Rationale for Initial In Vitro Characterization

Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride is a spirocyclic compound, a class of molecules increasingly recognized for their therapeutic potential due to their unique three-dimensional structures.[1][2] The spirocyclic motif, where two rings share a single common atom, imparts a rigid and defined orientation of substituents, which can lead to high affinity and selectivity for biological targets.[2] While the specific biological targets of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride are not extensively documented in publicly available literature, the broader family of spiro[indene-1,4'-piperidine] derivatives has been investigated for a range of activities, including potent and selective agonism at human somatostatin receptor subtype 2 (sst2).[3]

Given the novelty of this specific hydrochloride salt and the diverse bioactivities of related spiro-compounds which include anticancer and modulation of GPCRs and ion channels, a systematic in vitro evaluation is paramount to elucidate its pharmacological profile.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro characterization of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride. The protocols outlined herein are designed to establish a foundational understanding of the compound's cytotoxic potential and to guide subsequent, more specific mechanistic studies.

Part 1: Foundational Analysis - Cytotoxicity Assessment

A primary and indispensable step in the characterization of any novel chemical entity is the assessment of its cytotoxicity.[6] This not only provides a preliminary indication of potential therapeutic applications (e.g., in oncology) but also establishes a critical concentration range for subsequent in vitro assays, ensuring that observed effects are not merely a consequence of cell death. The MTT assay is a widely adopted, reliable, and cost-effective colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.[7]

Protocol 1: MTT Assay for Determination of IC₅₀

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[7]

Materials:

  • Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride

  • Human cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) and a non-cancerous cell line (e.g., HEK293)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Experimental Workflow:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Data Acquisition & Analysis Cell_Seeding Seed cells in 96-well plate Treatment Treat cells with compound dilutions Cell_Seeding->Treatment Compound_Prep Prepare serial dilutions of test compound Compound_Prep->Treatment Incubation_24h Incubate for 24-72 hours Treatment->Incubation_24h Add_MTT Add MTT solution Incubation_24h->Add_MTT Incubation_4h Incubate for 2-4 hours Add_MTT->Incubation_4h Add_DMSO Add DMSO to dissolve formazan Incubation_4h->Add_DMSO Read_Absorbance Measure absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_Viability Calculate % cell viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 value Calculate_Viability->Determine_IC50

Caption: Workflow for the MTT Cytotoxicity Assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[8]

  • Compound Preparation: Prepare a stock solution of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride in a suitable solvent (e.g., sterile water or DMSO). Perform serial two-fold dilutions in cell culture medium to obtain a range of concentrations (e.g., 0.1 µM to 100 µM).

  • Cell Treatment: After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (cells treated with the solvent at the same concentration as the highest compound concentration) and a blank control (medium only).[6]

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.

Data Presentation:

ParameterExample Value
Cell LineMCF-7
Seeding Density1 x 10⁴ cells/well
Compound Concentration Range0.1, 1, 10, 50, 100 µM
Incubation Time48 hours
IC₅₀To be determined

Part 2: Preliminary Mechanistic Exploration

Once the cytotoxic profile is established, the next logical step is to explore the potential mechanism of action. Given the structural alerts within the spiro[indene-1,4'-piperidine] scaffold pointing towards potential interactions with GPCRs or other cell surface receptors, a radioligand binding assay is a powerful tool for initial target class identification.

Protocol 2: Radioligand Binding Assay for GPCR Target Screening

This protocol provides a general framework for screening Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride against a panel of common GPCRs. The principle is based on the competition between a radiolabeled ligand with high affinity for a specific receptor and the unlabeled test compound.

Materials:

  • Cell membranes expressing the target GPCR (commercially available or prepared in-house)

  • Radiolabeled ligand specific for the target GPCR (e.g., [³H]-dopamine for dopamine receptors)

  • Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride

  • Assay buffer (specific to the receptor, typically contains Tris-HCl, MgCl₂, and other salts)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Experimental Workflow:

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Binding Reaction cluster_separation Separation cluster_detection Detection & Analysis Reagent_Prep Prepare reagents: - Cell membranes - Radiolabeled ligand - Test compound dilutions Incubation Incubate membranes, radioligand, and test compound Reagent_Prep->Incubation Filtration Rapid filtration through glass fiber filters Incubation->Filtration Washing Wash filters to remove unbound ligand Filtration->Washing Scintillation_Counting Add scintillation cocktail and count radioactivity Washing->Scintillation_Counting Data_Analysis Calculate % inhibition and determine Ki Scintillation_Counting->Data_Analysis

Caption: General workflow for a radioligand binding assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membranes, the radiolabeled ligand at a concentration close to its K_d, and the test compound at various concentrations.

  • Controls:

    • Total Binding: Membranes + radioligand + vehicle.

    • Non-specific Binding: Membranes + radioligand + a high concentration of a known unlabeled ligand.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Specific Binding = Total Binding - Non-specific Binding.

    • Calculate the percentage of inhibition of specific binding at each concentration of the test compound.

    • Plot the percentage of inhibition against the compound concentration to determine the IC₅₀.

    • Calculate the inhibitory constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d) , where [L] is the concentration of the radiolabeled ligand and K_d is its dissociation constant.

Data Presentation:

ParameterExample Value
Target ReceptorHuman Dopamine D2 Receptor
Radiolabeled Ligand[³H]-Spiperone
Membrane Concentration10 µ g/well
K_iTo be determined

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride. The cytotoxicity data will establish essential parameters for further studies and offer initial insights into the compound's safety profile. Subsequent screening, such as the proposed radioligand binding assays, can help to identify potential molecular targets.

Based on the outcomes of these foundational assays, further investigations can be pursued. For instance, if significant cytotoxicity is observed in cancer cell lines, further studies could explore the mechanism of cell death (e.g., apoptosis assays). If the compound demonstrates high affinity for a specific GPCR, functional assays (e.g., cAMP measurement or calcium mobilization assays) would be the logical next step to determine if the compound acts as an agonist or antagonist. These initial steps are crucial in the drug discovery pipeline to efficiently and effectively elucidate the therapeutic potential of novel spirocyclic compounds.

References

  • BenchChem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • Rycenga, A., et al. (2018). In Vitro Assays for Screening Small Molecules. PubMed. Retrieved from [Link]

  • Jayanthi, K. R., & Ravi, S. (2022). Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines. Oriental Journal of Chemistry. Retrieved from [Link]

  • De Vita, D., et al. (2019). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. MDPI. Retrieved from [Link]

  • Bednarek, E., & Staszewska-Krajewska, O. (2020). Spirocyclic Motifs in Natural Products. PubMed Central. Retrieved from [Link]

  • G G, et al. (2011). Design, synthesis, and pharmacological characterization of novel spirocyclic quinuclidinyl-Δ2-isoxazoline derivatives as potent and selective agonists of α7 nicotinic acetylcholine receptors. PubMed. Retrieved from [Link]

  • Chakraborty, S., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]

  • PubChem. (n.d.). spiro[indene-1,4'-piperidin]-3(2H)-one. Retrieved from [Link]

  • PubChem. (n.d.). Spiro[indene-1,4'-piperidine] hydrochloride. Retrieved from [Link]

  • Vitale, P., et al. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines. Retrieved from [Link]

  • Aislun Biopharma. (n.d.). Spiro[indene-1,4-piperidin]-3(2H)-one hydrochloride. Retrieved from [Link]

  • Yang, L., et al. (1998). Spiro[1H-indene-1,4'-piperidine] derivatives as potent and selective non-peptide human somatostatin receptor subtype 2 (sst2) agonists. PubMed. Retrieved from [Link]

  • Scientific Reports. (n.d.). Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes. Retrieved from [Link]

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Method

Application Notes and Protocols for Preclinical Evaluation of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride

Introduction: A Structurally-Guided Approach to a Novel CNS Candidate Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride is a novel chemical entity with a spirocyclic scaffold, a structural motif prevalent in a variety...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Structurally-Guided Approach to a Novel CNS Candidate

Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride is a novel chemical entity with a spirocyclic scaffold, a structural motif prevalent in a variety of biologically active compounds. While direct pharmacological data for this specific molecule is not yet publicly available, its core structure, featuring a piperidine ring fused to an indene system, shares similarities with ligands known to target central nervous system (CNS) receptors. A critical analysis of structurally related compounds suggests a high probability of interaction with sigma receptors, particularly the sigma-1 receptor.

The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface, implicated in a wide array of cellular functions including the modulation of ion channels, G-protein coupled receptor signaling, and cellular stress responses.[1][2] Antagonism of the sigma-1 receptor has emerged as a promising therapeutic strategy for a range of pathologies, including neuropathic pain, neurodegenerative diseases, and certain psychiatric disorders.[1][2][3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the therapeutic potential of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride, postulating its action as a sigma-1 receptor antagonist. The following sections detail a logical, tiered approach, from initial in vitro target validation to in vivo efficacy testing in relevant animal models, alongside crucial pharmacokinetic and toxicological considerations.

Part 1: Initial Target Validation and In Vitro Profiling

Before committing to extensive and costly animal studies, it is imperative to confirm the hypothesized interaction of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride with the sigma-1 receptor and assess its selectivity.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compound for the sigma-1 and sigma-2 receptors and to establish selectivity.

Protocol:

  • Membrane Preparation: Utilize commercially available cell lines overexpressing human sigma-1 and sigma-2 receptors (e.g., HEK-293 or CHO cells) or prepared membrane fractions from rodent brain tissue.

  • Assay Conditions:

    • Sigma-1: Incubate membrane preparations with a known sigma-1 selective radioligand (e.g., -pentazocine) and varying concentrations of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride.

    • Sigma-2: Use a sigma-2 selective radioligand (e.g., [³H]DTG in the presence of a masking concentration of a sigma-1 selective ligand like (+)-pentazocine).

  • Incubation and Detection: Following incubation to equilibrium, separate bound and free radioligand by rapid filtration. Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Calculate the IC50 value (concentration of the test compound that inhibits 50% of specific radioligand binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation. A high affinity (low nanomolar Ki) for sigma-1 and a significantly lower affinity for sigma-2 (selectivity ratio >100-fold) would be a promising result.

Functional Assays

Objective: To characterize the compound as an antagonist, agonist, or inverse agonist at the sigma-1 receptor.

Protocol: Agonist-Induced Neurite Outgrowth Inhibition

  • Cell Culture: Use a neuronal cell line, such as PC12 cells, which are known to exhibit neurite outgrowth in response to Nerve Growth Factor (NGF).

  • Treatment:

    • Prime cells with a low concentration of NGF.

    • Treat cells with a known sigma-1 receptor agonist (e.g., PRE-084) in the presence and absence of varying concentrations of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride.

  • Assessment: After a suitable incubation period (e.g., 48-72 hours), fix the cells and quantify neurite outgrowth using microscopy and image analysis software.

  • Interpretation: A potent sigma-1 antagonist is expected to block the inhibitory effect of the sigma-1 agonist on NGF-induced neurite outgrowth.

Part 2: Efficacy Evaluation in Animal Models

Based on the established role of sigma-1 receptor antagonism in various CNS disorders, the following animal models are recommended for evaluating the in vivo efficacy of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride.

Neuropathic Pain Models

Sigma-1 receptor antagonists have demonstrated significant antinociceptive effects in preclinical models of neuropathic pain.[1][4]

G cluster_0 Model Induction cluster_1 Treatment cluster_2 Behavioral Assessment cluster_3 Molecular Analysis Induction Surgical (e.g., SNI, CCI) or Chemical (e.g., STZ, Paclitaxel) Treatment Administer Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride (varying doses, routes) Induction->Treatment Allow for neuropathy development (days to weeks) Behavior Mechanical Allodynia (von Frey) Thermal Hyperalgesia (Hargreaves) Treatment->Behavior Assess at peak compound effect Analysis Collect Spinal Cord & DRG Tissue (e.g., for NMDA receptor phosphorylation analysis) Behavior->Analysis Terminal endpoint

Caption: Workflow for integrating pharmacokinetic and pharmacodynamic data.

Protocol:

  • Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.

  • Dosing:

    • Intravenous (IV): Administer a single bolus dose to determine clearance and volume of distribution.

    • Oral (PO): Administer a dose via oral gavage to assess oral bioavailability.

  • Sample Collection: Collect serial blood samples at predetermined time points. For CNS penetration, a separate cohort of animals is required from which both blood and brain tissue are collected at each time point.

  • Bioanalysis: Analyze plasma and brain homogenate concentrations of the compound using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.

  • Data Analysis: Use pharmacokinetic software to calculate parameters. A key metric for CNS drugs is the brain-to-plasma unbound concentration ratio (Kp,uu), which indicates the extent of active transport across the blood-brain barrier. [5]

Preliminary Toxicology Assessment

Objective: To identify potential target organs of toxicity and determine a maximum tolerated dose (MTD). These studies must be conducted in compliance with Good Laboratory Practice (GLP) guidelines. [6] Protocol: 7-Day Repeat-Dose Toxicity Study in Rodents

  • Species: Use one rodent species (e.g., rat) for preliminary studies.

  • Dose Groups: Include a vehicle control group and at least three dose levels (low, mid, high), with the high dose intended to elicit some signs of toxicity.

  • Administration: Dose the animals daily for 7 days via the intended clinical route.

  • Monitoring: Conduct daily clinical observations (e.g., changes in appearance, behavior). Record body weights and food consumption.

  • Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Conduct a full necropsy and collect major organs for histopathological examination.

  • Data Interpretation: The results will help identify any dose-limiting toxicities and establish a No Observed Adverse Effect Level (NOAEL), which is crucial for guiding dose selection in longer-term toxicology studies and initial human clinical trials.

Conclusion

The protocols outlined in this document provide a robust framework for the preclinical evaluation of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride. By systematically validating its presumed mechanism of action as a sigma-1 receptor antagonist and assessing its efficacy and safety in well-established animal models, researchers can efficiently advance this promising compound through the drug development pipeline. The emphasis on a logical, data-driven progression from in vitro characterization to in vivo testing will maximize the potential for a successful transition to clinical investigation.

References

  • Sigma 1 Receptor Antagonists Inhibit Manic-Like Behaviors in Two Congenital Strains of Mice. International Journal of Neuropsychopharmacology. [Link]

  • Sigma-1 Receptor Antagonists: A New Class of Neuromodulatory Analgesics. PubMed. [Link]

  • Preclinical Evaluation of Sigma 1 Receptor Antagonists as a Novel Treatment for Painful Diabetic Neuropathy. ACS Pharmacology & Translational Science. [Link]

  • Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. MDPI. [Link]

  • The Pharmacology of Sigma-1 Receptors. Pharmacological Reviews. [Link]

  • Organocatalytic Asymmetric Synthesis of Spiro-oxindole Piperidine Derivatives That Reduce Cancer Cell Proliferation by Inhibiting MDM2-p53 Interaction. PubMed. [Link]

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Application

Application Notes and Protocols for the Molecular Docking of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride with Target Proteins

Abstract This guide provides a comprehensive, in-depth protocol for conducting molecular docking studies of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride, a compound featuring a privileged spiro-piperidine scaffol...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, in-depth protocol for conducting molecular docking studies of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride, a compound featuring a privileged spiro-piperidine scaffold. Recognizing the therapeutic potential of such scaffolds, particularly in targeting Central Nervous System (CNS) disorders, this document outlines the scientific rationale and step-by-step methodology for predicting its binding interactions with key protein targets. We present a robust, self-validating workflow applicable to various docking software suites, using the Dopamine D2 Receptor (DRD2), Serotonin 5-HT2A Receptor (HTR2A), and Acetylcholinesterase (AChE) as exemplary targets. This protocol is designed for researchers, scientists, and drug development professionals seeking to employ computational methods to accelerate hit identification and lead optimization.

Introduction: The Scientific Rationale

The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a highly privileged scaffold in a multitude of clinically approved drugs, especially those targeting cancer and CNS diseases.[1] The incorporation of a spirocyclic system, as seen in Spiro[indene-1,4'-piperidin]-3(2H)-one, imparts significant conformational rigidity to the molecule. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target protein and can lead to higher potency and selectivity.[2][3]

Derivatives of the spiro[indene-1,4'-piperidine] core have shown activity as selective agonists for receptors such as the somatostatin receptor subtype 2 (sst2) and the serotonin 5-HT2C receptor, highlighting the therapeutic potential of this chemical class.[4][5] Given this precedent, molecular docking serves as a powerful, cost-effective computational tool to explore the binding hypotheses of novel analogs like Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride.[6][7] By simulating the interaction between this small molecule (the ligand) and a protein's binding site at an atomic level, we can predict its binding conformation (pose), estimate its binding affinity, and identify key intermolecular interactions that drive recognition.[6]

This application note details a validated protocol for docking Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride with three high-value, structurally distinct protein targets implicated in neuropsychiatric and neurodegenerative disorders:

  • Dopamine D2 Receptor (DRD2): A primary target for antipsychotic medications.[8]

  • Serotonin 5-HT2A Receptor (HTR2A): A key receptor for serotonin and a target for various neuropsychiatric drugs.[9][10]

  • Acetylcholinesterase (AChE): A crucial enzyme in cholinergic neurotransmission and a target for Alzheimer's disease therapies.[11][12]

Conceptual Workflow

The molecular docking process follows a structured, multi-stage pipeline from initial preparation of both the ligand and protein to the final analysis and validation of the results. This workflow ensures reproducibility and scientific rigor.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation Ligand_Prep Ligand Preparation (Spiroindene) Grid_Gen Binding Site Definition & Grid Generation Ligand_Prep->Grid_Gen 3D Structure Docking Molecular Docking (e.g., AutoDock Vina, Glide) Ligand_Prep->Docking Prepared Ligand Protein_Prep Target Protein Preparation (e.g., DRD2, 5-HT2A, AChE) Protein_Prep->Grid_Gen Prepared Receptor Grid_Gen->Docking Search Space Pose_Analysis Pose & Score Analysis Docking->Pose_Analysis Docked Poses & Binding Energies Interaction_Analysis Interaction Analysis (H-Bonds, Hydrophobic etc.) Pose_Analysis->Interaction_Analysis Validation Results Validation (Redocking, MD Simulation) Interaction_Analysis->Validation G cluster_analysis Result Interpretation cluster_validation Protocol Validation Results Docking Output (Poses & Scores) Affinity Binding Affinity (kcal/mol) Lower score = Tighter binding Results->Affinity Pose Binding Pose (3D Orientation) Results->Pose Interactions Key Interactions (H-bonds, hydrophobic, etc.) Pose->Interactions Redocking Redocking Control Ligand (e.g., Risperidone) RMSD Calculate RMSD (Target < 2.0 Å) Redocking->RMSD

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Spiro[indene-1,4'-piperidin]-3(2H)-one Hydrochloride

Welcome to the technical support center for the synthesis of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. Our approach is rooted in established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.

Introduction to the Synthesis

Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride is a valuable scaffold in medicinal chemistry, recognized for its three-dimensional structure that can offer enhanced interactions with biological targets.[1] The synthesis of this and related spiropiperidine compounds often employs strategies such as multi-component reactions, which are prized for their efficiency in building molecular complexity in a single step.[2] A common and plausible approach for the synthesis of the core spiro[indene-1,4'-piperidin]-3(2H)-one structure involves a one-pot reaction between 1,3-indandione, an appropriate amine precursor, and a formaldehyde equivalent, often under acidic or basic catalysis.

This guide will focus on troubleshooting a representative synthetic protocol based on these principles, providing in-depth explanations for common issues and actionable solutions.

Representative Synthetic Workflow

To provide a framework for our troubleshooting guide, we will consider a representative multi-component reaction for the synthesis of the free base, followed by salt formation.

DOT Script for Synthetic Workflow

Spiroindene Synthesis Workflow cluster_reaction One-Pot Spirocyclization cluster_purification Purification & Salt Formation reagents 1,3-Indandione + Amine Precursor + Formaldehyde Source reaction_vessel Reaction Vessel (e.g., Reflux in Ethanol with Catalyst) reagents->reaction_vessel 1. Add Reagents crude_product Crude Spiro[indene-1,4'-piperidin]-3(2H)-one reaction_vessel->crude_product 2. Reaction & Work-up column_chromatography Column Chromatography crude_product->column_chromatography 3. Purification pure_free_base Pure Free Base column_chromatography->pure_free_base hcl_addition HCl Addition (e.g., Ethanolic HCl) pure_free_base->hcl_addition 4. Salt Formation final_product Spiro[indene-1,4'-piperidin]-3(2H)-one HCl (Crystalline Solid) hcl_addition->final_product 5. Isolation

Caption: General workflow for the synthesis of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

1. Low or No Product Yield

Potential Cause Explanation Recommended Solution
Ineffective Catalyst The formation of the spirocyclic structure often requires a catalyst to facilitate the key bond-forming steps, such as a Knoevenagel condensation followed by a Michael addition and cyclization. The choice of an inappropriate catalyst (acidic or basic) or an insufficient amount can stall the reaction. For instance, some multicomponent reactions for similar structures benefit from Lewis acids or Brønsted acids to activate the carbonyl groups.[3]- Optimize Catalyst: Screen different catalysts such as p-toluenesulfonic acid (p-TSA), acetic acid, or a Lewis acid like nano γ-alumina supported Sb(V).[4] The optimal catalyst will depend on the specific substrates and reaction conditions. - Vary Catalyst Loading: Titrate the amount of catalyst used. Too little may result in an incomplete reaction, while too much can lead to side product formation.
Suboptimal Reaction Temperature Many organic reactions are sensitive to temperature. Insufficient heat may lead to a slow or incomplete reaction, while excessive heat can promote decomposition of starting materials or the formation of undesired side products.- Temperature Screening: If the reaction is sluggish at room temperature, gradually increase the temperature (e.g., to reflux) while monitoring the reaction progress by TLC. Conversely, if multiple side products are observed at higher temperatures, try running the reaction at a lower temperature for a longer duration.
Incorrect Stoichiometry In a multi-component reaction, the ratio of the starting materials is crucial. An excess of one reactant can lead to the formation of side products or inhibit the desired reaction pathway.- Verify Stoichiometry: Ensure that the 1,3-indandione, amine precursor, and formaldehyde source are added in the correct molar ratios. A 1:1:2 ratio is often a good starting point for reactions involving a double condensation with formaldehyde.
Poor Quality Reagents or Solvents The presence of impurities in the starting materials or solvents can interfere with the reaction. For example, water in the solvent can hydrolyze intermediates or deactivate certain catalysts.- Use High-Purity Reagents: Ensure that all starting materials are of high purity. If necessary, purify them before use. - Use Anhydrous Solvents: Employ dry solvents, especially if the reaction is sensitive to moisture.

2. Formation of Significant Side Products

Potential Cause Explanation Recommended Solution
Self-Condensation of 1,3-Indandione Under certain conditions, 1,3-indandione can undergo self-condensation to form bindone, a colored impurity.- Control Reaction Conditions: This side reaction can sometimes be minimized by carefully controlling the temperature and the rate of addition of the reagents. Adding the catalyst last, after the other components are mixed, can sometimes be beneficial.
Formation of Polymeric Material Formaldehyde is highly reactive and can polymerize, especially under acidic or basic conditions. This can lead to a complex mixture and reduced yield of the desired product.- Use a Formaldehyde Equivalent: Instead of using aqueous formaldehyde, consider using a less reactive equivalent like paraformaldehyde or 1,3,5-trioxane. These can depolymerize in situ to provide a controlled release of formaldehyde.
Incomplete Cyclization Intermediates, such as the product of the initial Knoevenagel condensation, may be present in the final mixture if the reaction does not go to completion.- Increase Reaction Time or Temperature: As with low yield, allowing the reaction to proceed for a longer time or at a higher temperature may drive the reaction to completion. Monitor the disappearance of intermediates by TLC.

3. Difficulties in Product Purification

Potential Cause Explanation Recommended Solution
Product is an Oil or Gummy Solid The free base of Spiro[indene-1,4'-piperidin]-3(2H)-one may not be a crystalline solid, making it difficult to purify by recrystallization.- Column Chromatography: Purify the crude product using silica gel column chromatography. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate with a small amount of triethylamine to prevent streaking) is a good starting point.
Product Co-elutes with Impurities Some side products may have similar polarities to the desired product, making separation by column chromatography challenging.- Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. If standard silica gel is not effective, consider using a different stationary phase, such as alumina.
Difficulty in Precipitating the Hydrochloride Salt The hydrochloride salt may not readily precipitate from the chosen solvent, or it may form an oil.- Solvent Selection: After purifying the free base, dissolve it in a suitable solvent (e.g., diethyl ether, ethyl acetate, or a mixture of isopropanol and ether) before adding a solution of HCl in a non-polar solvent (e.g., HCl in ether or dioxane).[5] - Induce Crystallization: If the salt oils out, try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization. Cooling the solution may also help.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the spirocyclization reaction?

A1: The choice of solvent can significantly impact the reaction yield and rate. Protic solvents like ethanol are commonly used as they can help to solubilize the starting materials and intermediates. However, aprotic solvents can also be effective, and a screening of different solvents (e.g., ethanol, methanol, THF, toluene) is recommended to find the optimal conditions for your specific reaction.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to separate the starting materials, intermediates, and the product. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the progress of the reaction. Staining with an appropriate reagent (e.g., potassium permanganate) can help visualize the spots if they are not UV-active.

Q3: My final product is off-white or colored. How can I decolorize it?

A3: A colored product often indicates the presence of impurities. If the color persists after column chromatography and salt formation, you can try recrystallizing the hydrochloride salt from a suitable solvent system (e.g., ethanol/ether). Alternatively, treating a solution of the product with a small amount of activated carbon and then filtering it can sometimes remove colored impurities.

Q4: What is the likely mechanism for this reaction?

A4: The synthesis of the spiro[indene-1,4'-piperidin]-3(2H)-one core likely proceeds through a domino reaction sequence. A plausible mechanism involves an initial Knoevenagel condensation between 1,3-indandione and formaldehyde, followed by a Michael addition of the amine. Subsequent intramolecular condensations and cyclizations lead to the formation of the piperidine ring and the spirocyclic structure. The exact sequence of events can be influenced by the reaction conditions and the nature of the catalyst.

DOT Script for Plausible Reaction Mechanism

Spiroindene_Mechanism Indandione 1,3-Indandione Enone Methyleneindandione (Intermediate) Indandione->Enone Formaldehyde Formaldehyde Michael_Adduct Michael Adduct Enone->Michael_Adduct Amine Amine Precursor Spiro_Product Spiro[indene-1,4'-piperidin]-3(2H)-one Michael_Adduct->Spiro_Product

Caption: A plausible mechanistic pathway for the formation of the spiro[indene-1,4'-piperidin]-3(2H)-one core.

References

  • (Reference to a general medicinal chemistry review on spiropiperidines, if available
  • Synthesis of bis-spiro piperidines using nano γ-alumina supported Sb(v) under ultrasonic irradiation at room temperature conditions. RSC Advances. [Link]

  • (Additional relevant references
  • (Additional relevant references
  • (Additional relevant references
  • (Additional relevant references
  • A straightforward, environmentally beneficial synthesis of spiro[diindeno[1,2-b:2′,1′-e]pyridine-11,3′-indoline]-2′,10,12-triones mediated by a nano-ordered reusable catalyst. Scientific Reports. [Link]

  • (Additional relevant references
  • (Additional relevant references
  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules. [Link]

  • (Additional relevant references
  • (Additional relevant references
  • (Additional relevant references
  • (Additional relevant references
  • Heterocyclic spiro compounds and their preparation.

Sources

Optimization

Technical Support Center: Purification of Spiro[indene-1,4'-piperidin]-3(2H)-one Hydrochloride

Welcome to the technical support center for the purification of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this spirocyclic ketone. As a molecule of significant interest in medicinal chemistry, achieving high purity is paramount for reliable biological and pharmacological evaluation.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in scientific principles and practical laboratory experience.

I. Understanding the Molecule and Its Challenges

Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride is a spirocyclic compound featuring a piperidine ring fused to an indene core.[3] This structural complexity, while offering unique three-dimensional properties beneficial for drug discovery, can present specific purification challenges.[1] The presence of a ketone and a secondary amine (as a hydrochloride salt) dictates its chemical behavior and potential impurity profile.

Common synthetic routes to such spiro[indene-piperidine] structures often involve multicomponent reactions or multi-step sequences.[4][5][6] These methods, while efficient, can lead to a variety of impurities that require careful separation.

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride.

A. Recrystallization Troubleshooting

Recrystallization is a powerful technique for purifying solid organic compounds.[7] However, achieving efficient crystallization of hydrochloride salts can be tricky.

Q1: My compound oils out during recrystallization instead of forming crystals. What should I do?

Answer: Oiling out occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is a common issue with salts and can be addressed by several strategies:

  • Decrease the rate of cooling: Rapid cooling is a frequent cause of oiling out. Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath.

  • Use a more dilute solution: The concentration of your compound in the hot solvent might be too high. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then attempt a slower cooling process.

  • Change the solvent system: The chosen solvent may not be ideal. For hydrochloride salts, alcoholic solvents like ethanol or isopropanol are often good choices. Sometimes, a co-solvent system is necessary. For instance, you can dissolve the compound in a minimal amount of hot ethanol and then slowly add a less polar solvent like diethyl ether or ethyl acetate until turbidity is observed, then allow it to cool slowly.

  • Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. If you have a small amount of pure material, adding a "seed crystal" can initiate the crystallization process.

Q2: I have low recovery after recrystallization. How can I improve the yield?

Answer: Low recovery is often a trade-off for high purity. However, you can optimize the process:

  • Minimize the amount of solvent: Use the minimum amount of hot solvent necessary to fully dissolve your crude product. Any excess solvent will retain more of your compound in the solution upon cooling, thus reducing the yield.

  • Ensure complete precipitation: Cool the solution for an adequate amount of time in an ice bath to maximize crystal formation before filtration.

  • Wash crystals with ice-cold solvent: When washing the filtered crystals to remove residual impurities, use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will dissolve some of your purified product.

  • Second crop of crystals: The filtrate (mother liquor) still contains some of your dissolved product. You can often obtain a second, albeit less pure, crop of crystals by partially evaporating the solvent from the filtrate and re-cooling. This second crop may require a separate recrystallization.

Experimental Protocol: Optimized Recrystallization of Spiro[indene-1,4'-piperidin]-3(2H)-one Hydrochloride

  • Solvent Selection: In a small test tube, test the solubility of a few milligrams of the crude hydrochloride salt in various solvents (e.g., ethanol, isopropanol, methanol, acetonitrile) at room temperature and upon heating. A good solvent will dissolve the compound when hot but show limited solubility at room temperature. A mixture of ethanol and diethyl ether is a common choice for amine hydrochlorides.

  • Dissolution: Place the crude Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethanol) in portions while heating and swirling until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Filtration and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

B. Column Chromatography Troubleshooting

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.

Q3: My compound is streaking or tailing on the silica gel column. What is the cause and how can I fix it?

Answer: Streaking or tailing of amines and their salts on silica gel is a common problem due to the acidic nature of silica, which can lead to strong interactions with the basic nitrogen atom.

  • Use a basic modifier in the eluent: Adding a small amount of a base to your mobile phase can neutralize the acidic sites on the silica gel and improve the peak shape. A common practice is to add 0.5-2% triethylamine (Et3N) or pyridine to the eluent.

  • Use a different stationary phase: If modifying the eluent is not effective, consider using a different stationary phase. Alumina (basic or neutral) is a good alternative to silica gel for purifying basic compounds. Reversed-phase chromatography (C18 silica) can also be an option, where the compound is eluted with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures), often with a modifier like formic acid or trifluoroacetic acid.

  • Protect the amine: If feasible, you can temporarily protect the piperidine nitrogen with a group like Boc (tert-butyloxycarbonyl) before chromatography and then deprotect it after purification. However, this adds extra steps to your synthesis.

Q4: I can't separate my product from a closely related impurity by column chromatography. What are my options?

Answer: Separating closely related impurities, such as diastereomers or regioisomers that may form during spirocyclization, can be challenging.

  • Optimize the mobile phase: Systematically vary the polarity of your eluent. Sometimes, a small change in the solvent ratio or using a different solvent mixture can significantly improve separation. Using a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can also be very effective.

  • Try a different stationary phase: As mentioned earlier, switching to alumina or a reversed-phase column can alter the selectivity of the separation.

  • Consider preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) offers much higher resolution than standard flash column chromatography. Chiral HPLC may be necessary for separating enantiomers.

Experimental Protocol: Column Chromatography of the Free Base

It is often easier to purify the free base of Spiro[indene-1,4'-piperidin]-3(2H)-one and then convert it back to the hydrochloride salt.

  • Liberate the free base: Dissolve the crude hydrochloride salt in water and basify with a suitable base (e.g., saturated sodium bicarbonate solution or dilute sodium hydroxide) to a pH of 9-10.

  • Extraction: Extract the aqueous layer with an organic solvent like dichloromethane (DCM) or ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude free base.

  • Column Chromatography:

    • Stationary Phase: Silica gel (consider adding 1% Et3N to the slurry when packing the column).

    • Mobile Phase: Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding ethyl acetate or another suitable polar solvent. The exact solvent system should be determined by thin-layer chromatography (TLC) analysis beforehand. Add 0.5-1% triethylamine to the mobile phase to prevent tailing.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Salt Formation: Combine the pure fractions, evaporate the solvent, and dissolve the purified free base in a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in the same solvent (or bubble HCl gas through the solution) to precipitate the pure hydrochloride salt. Collect the salt by filtration, wash with the solvent, and dry.

III. Frequently Asked Questions (FAQs)

Q5: What are the most likely impurities in my Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride sample?

Answer: The impurity profile largely depends on the synthetic route. For multicomponent reactions, common impurities include:

  • Unreacted starting materials: Depending on the stoichiometry and reaction conditions, you may have residual starting materials.

  • Reaction intermediates: Incomplete reactions can leave stable intermediates in your crude product.

  • Byproducts from side reactions: Multicomponent reactions can sometimes yield isomeric products or byproducts from alternative reaction pathways.[8][9][10]

  • Diastereomers: If chiral centers are formed during the synthesis, you may have a mixture of diastereomers.

Q6: My purified compound is slightly yellow. Is this a sign of impurity?

Answer: A yellow tint can sometimes indicate the presence of trace impurities, particularly oxidation products. Piperidine and related compounds can be susceptible to air oxidation over time. While a faint color may not significantly affect the purity for some applications, it is best to aim for a colorless product. If the color persists after purification, consider the following:

  • Charcoal treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help remove colored impurities.

  • Storage: Store the purified compound under an inert atmosphere (nitrogen or argon) and protected from light to prevent degradation.

Q7: How can I assess the purity of my final product?

Answer: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities with distinct signals.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for detecting and quantifying impurities. A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound and can help identify unknown impurities when coupled with a chromatographic technique (LC-MS or GC-MS).

  • Elemental Analysis (CHN Analysis): Determines the percentage of carbon, hydrogen, and nitrogen in your sample, which should match the theoretical values for the pure compound.

IV. Stability and Degradation

Q8: How stable is Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride? What conditions should I avoid?

Answer: As a hydrochloride salt of a secondary amine and containing a ketone, the compound's stability can be affected by several factors. To fully understand its stability profile, a forced degradation study is recommended.[11][12][13][14] This involves subjecting the compound to harsh conditions to identify potential degradation pathways.

  • pH: The compound is likely more stable under acidic conditions due to the protonation of the piperidine nitrogen. In basic conditions, the free amine is more susceptible to oxidation. Strong basic conditions could also potentially lead to side reactions involving the ketone.

  • Oxidation: The piperidine ring can be susceptible to oxidation, potentially forming N-oxides or ring-opened products.[12] Avoid prolonged exposure to air and oxidizing agents.

  • Light: Photodegradation can occur, especially with prolonged exposure to UV light. Store the compound in amber vials or protected from light.

  • Temperature: High temperatures can accelerate degradation. Store the compound at the recommended temperature, which is often in a refrigerator or freezer for long-term storage.

Workflow for a Forced Degradation Study

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC Stability-Indicating HPLC Method Acid->HPLC Analyze Samples Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->HPLC Analyze Samples Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->HPLC Analyze Samples Thermal Thermal Stress (e.g., 80°C, solid & solution) Thermal->HPLC Analyze Samples Photo Photolytic Stress (ICH Q1B guidelines) Photo->HPLC Analyze Samples LCMS LC-MS for Impurity ID HPLC->LCMS Characterize Degradants Pathways Degradation Pathways HPLC->Pathways LCMS->Pathways Method Validated Stability- Indicating Method Pathways->Method Storage Informed Storage Conditions Pathways->Storage API Spiro[indene-1,4'-piperidin]-3(2H)-one HCl API->Acid Expose API to API->Base Expose API to API->Oxidation Expose API to API->Thermal Expose API to API->Photo Expose API to

Caption: A general workflow for conducting a forced degradation study.

V. Data Summary Table

The following table summarizes the key purification and analysis considerations discussed in this guide.

Challenge Probable Cause(s) Recommended Solution(s) Key Analytical Technique(s)
Oiling out during recrystallization Rapid cooling, high concentration, improper solventSlow cooling, use more solvent, change solvent/co-solvent system, scratch/seedVisual inspection, Melting Point
Low recovery from recrystallization Using excess solvent, incomplete precipitationUse minimal hot solvent, ensure complete cooling, wash with ice-cold solventGravimetric analysis
Streaking on silica gel column Acidic nature of silica interacting with the basic amineAdd triethylamine to the eluent, use alumina or reversed-phase silicaTLC with and without base modifier
Poor separation of impurities Similar polarity of compoundsOptimize mobile phase (gradient elution), change stationary phase, use preparative HPLCHPLC, LC-MS
Yellow discoloration of product Oxidation or other trace impuritiesCharcoal treatment during recrystallization, proper storage (inert atmosphere, dark)UV-Vis Spectroscopy, HPLC

VI. Concluding Remarks

The successful purification of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride is a critical step in its development as a potential therapeutic agent. By understanding the inherent chemical properties of this spirocyclic ketone and anticipating the common challenges associated with its purification, researchers can develop a robust and efficient purification strategy. This guide provides a foundation for troubleshooting common issues and is intended to be a valuable resource for scientists working with this and structurally related compounds. Always remember that a systematic and logical approach to problem-solving is key to achieving high-purity materials in the laboratory.

VII. References

  • Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. (2025). ResearchGate. Retrieved from [Link]

  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. (2021). PubMed. Retrieved from [Link]

  • An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. (n.d.). PubMed Central. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. Retrieved from [Link]

  • Amine Plant Troubleshooting and Optimization. (n.d.). Scribd. Retrieved from [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. (2023). National Institutes of Health. Retrieved from [Link]

  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. (2023). RSC Publishing. Retrieved from [Link]

  • Recrystallization. (2010). MIT Digital Lab Techniques Manual. Retrieved from [Link]

  • MedChem Tips and Tricks. (2016). ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved from [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). MDPI. Retrieved from [Link]

  • Spiro compound. (n.d.). Wikipedia. Retrieved from [Link]

  • Discovery of Antimycobacterial Spiro-piperidin-4-ones: An Atom Economic, Stereoselective Synthesis and Biological Intervention. (n.d.). AWS. Retrieved from [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. Retrieved from [Link]

  • spiro[indene-1,4'-piperidin]-3(2H)-one. (n.d.). PubChem. Retrieved from [Link]

  • Amine workup. (2024). Reddit. Retrieved from [Link]

  • Spiro[indene-1,4'-piperidine] hydrochloride. (n.d.). PubChemLite. Retrieved from [Link]

  • Specifications of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride. (n.d.). Capot Chemical. Retrieved from [Link]

  • Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds. (2025). Royal Society of Chemistry. Retrieved from [Link]

  • A kind of purification method of high-purity piperidine. (n.d.). Google Patents. Retrieved from

  • Synthesis of a spiroketone intermediate featuring a green and sustainable telescoped flow process. (2025). Reaction Chemistry & Engineering. Retrieved from [Link]

  • Multicomponent reactions for the synthesis of spiro compounds. (2017). ResearchGate. Retrieved from [Link]

  • Spiro[indene-1,4'-piperidine] hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (n.d.). MDPI. Retrieved from [Link]

  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. (2022). PubMed. Retrieved from [Link]

  • Amines - Workup. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Spiro[indene-1,4'-piperidin]-3(2H)-one Hydrochloride Solution Stability Guide

Prepared by: Senior Application Scientist, Chemical Dynamics Division Welcome to the technical support guide for Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride. This document is designed for researchers, scientists...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Dynamics Division

Welcome to the technical support guide for Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride. This document is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot the common stability challenges encountered when working with this compound in solution. Understanding the chemical behavior of this molecule is paramount for generating reproducible and reliable experimental data.

The structure of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride, featuring a spirocyclic ketone fused to a piperidine ring, presents unique stability considerations. The hydrochloride salt form enhances its initial solubility in polar solvents, but the interplay between the basic piperidine nitrogen and the indene-ketone moiety dictates its stability across different pH, light, and temperature conditions. This guide provides both quick-reference FAQs and in-depth troubleshooting protocols to ensure the integrity of your experimental work.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial queries and provides immediate, actionable advice.

Q1: I'm having trouble dissolving the compound in my aqueous buffer. What is the most likely cause?

A: The most common issue is pH. As a hydrochloride salt, the compound's solubility is highly dependent on maintaining a protonated piperidine ring. The pKa of a typical piperidine is around 11, meaning it is protonated and more soluble at acidic to neutral pH.[1][2] If your buffer is neutral to slightly basic (pH > 7.5), the piperidine may deprotonate to its less soluble free-base form, causing poor dissolution.

  • Immediate Action: Verify the pH of your solvent or buffer. For initial dissolution, consider using a slightly acidic buffer (e.g., pH 5-6) or water acidified with a trace amount of HCl before adding your buffer salts.

Q2: My stock solution in DMSO precipitated after being stored in the freezer. How can I prevent this?

A: This is a common issue with DMSO stocks. Two factors are likely at play:

  • Freezing Point: DMSO's freezing point is ~18.5°C. When it freezes, the solute (your compound) can be forced out of solution, a process known as "freeze-concentration," leading to precipitation that may not readily redissolve upon thawing.

  • Supersaturation: The initial stock may have been prepared at a concentration close to its solubility limit at room temperature. The lower temperature significantly reduces its solubility.

  • Immediate Action: If stability allows, store DMSO stocks at room temperature in a desiccator.[3] If refrigeration is required for stability, consider preparing a slightly less concentrated stock solution to ensure it remains dissolved at 2-8°C. Always bring the solution to room temperature and vortex thoroughly before use.

Q3: The color of my aqueous solution has developed a yellow or brownish tint over a few hours. Is this a sign of degradation?

A: Yes, a color change is a strong indicator of chemical degradation. The indene portion of the molecule is susceptible to oxidation, which can produce colored byproducts.[4][5] This process can be accelerated by exposure to atmospheric oxygen, light, or trace metal impurities in your buffer.

  • Immediate Action: Prepare solutions fresh whenever possible. Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[6] For longer-term experiments, consider degassing your solvent (sparging with nitrogen or argon) to remove dissolved oxygen.

Q4: What are the essential "Do's and Don'ts" for handling this compound to maximize stability?

A: Following best practices is crucial for reproducibility.

DoDon'tRationale
Prepare solutions fresh daily for critical experiments.Don't use solutions that have changed color or contain visible precipitate.Ensures compound integrity and accurate concentration.
Protect from light using amber vials or foil.Don't store solutions in clear containers on the benchtop.The indene moiety may be photolabile, leading to degradation.[6]
Store solutions at 2-8°C (if solubility permits) for short-term storage.Don't repeatedly freeze-thaw solutions if precipitation is observed.Low temperatures slow degradation kinetics, but phase changes can cause solubility issues.
Verify the pH of your final solution.Don't assume the final pH after dissolving the acidic salt.pH is the most critical factor for both solubility and hydrolytic stability.[7]
Use high-purity solvents and buffers.Don't use solvents that may contain peroxide impurities (e.g., old ethers or THF).Peroxides can initiate oxidative degradation.[8]

Part 2: In-Depth Troubleshooting and Scientific Rationale

This section provides a deeper dive into specific problems, explaining the underlying chemical principles and offering advanced solutions.

Guide 1: Overcoming Solubility and Precipitation Issues

Q: You mentioned pH is critical. Can you provide a more detailed explanation of its effect on solubility?

A: Certainly. The key is the acid-base equilibrium of the piperidine nitrogen. As a hydrochloride salt, the compound exists in its protonated (piperidinium) form in the solid state.

G

When dissolved in an aqueous medium, it establishes an equilibrium. In acidic to neutral conditions (pH < pKa), the equilibrium heavily favors the protonated, charged form, which is highly polar and readily solvated by water molecules, resulting in good solubility. As the pH increases towards and beyond the pKa (~11), the equilibrium shifts towards the neutral, deprotonated "free base" form.[1] This species is significantly less polar and thus less soluble in water, often leading to precipitation.

Q: I've optimized the pH, but for my specific assay buffer, the solubility is still insufficient. What are my options for co-solvents?

A: When pH adjustment is insufficient, using a water-miscible organic co-solvent is the next logical step. These solvents work by reducing the overall polarity of the solvent system, which helps to solubilize the less polar free-base form of the compound.

Co-SolventTypical Starting Conc.Key Considerations
DMSO 1-5% (v/v)Excellent solubilizing power, but can interfere with some biological assays. Ensure final concentration is tolerated by your system.[3]
Ethanol (EtOH) 5-10% (v/v)Generally well-tolerated in cell-based assays. Less potent than DMSO.
Polyethylene Glycol (PEG 300/400) 5-20% (v/v)Often used in formulation development for its low toxicity. Can increase viscosity.

Protocol for Using Co-solvents:

  • First, dissolve the compound in a minimal amount of the pure co-solvent (e.g., DMSO) to create a concentrated stock (e.g., 10-50 mM).

  • To prepare the working solution, add the aqueous buffer to your reaction tube first.

  • While vortexing the buffer, perform a stepwise or direct dilution of the concentrated stock into the buffer. This rapid mixing helps prevent the compound from precipitating locally before it can be fully dispersed.[3]

Guide 2: Understanding and Preventing Chemical Degradation

Q: What are the most probable chemical degradation pathways for Spiro[indene-1,4'-piperidin]-3(2H)-one?

A: Based on its structure, the compound is primarily susceptible to hydrolysis and oxidation. Photodegradation is also a significant risk.

G

  • Hydrolysis: The spirocyclic core contains a ketone. While generally stable, structures like this can be susceptible to hydrolysis under harsh acidic or basic conditions, potentially leading to ring opening. This is analogous to the hydrolysis of ketoximes or imines, which decompose into their corresponding ketones and amines/hydroxylamines in the presence of acid and heat.[9][10] For this compound, this would represent a catastrophic loss of structure and activity. Mitigation: Maintain solution pH between 4 and 8. Avoid prolonged heating of solutions.

  • Oxidation: The indene ring system, particularly the carbons adjacent to the aromatic ring, can be susceptible to oxidation. This can be initiated by atmospheric oxygen, trace metal ions, or peroxides. This pathway is often responsible for the appearance of colored degradants. Mitigation: Use high-purity, recently opened solvents. If necessary, degas buffers and work under an inert atmosphere (N₂ or Ar). Store solid compound and solutions away from reactive chemicals.

  • Photodegradation: Aromatic and conjugated systems like indene can absorb UV and even visible light, leading to photochemical reactions and degradation.[11] Mitigation: This is one of the easiest factors to control. Always work with solutions in amber glass vials or tubes wrapped in aluminum foil. Minimize exposure to ambient lab lighting during long experiments.

Part 3: Recommended Experimental Protocols

Adhering to standardized protocols is essential for ensuring data quality and reproducibility.

Protocol 1: Preparation of a 10 mM Stable Aqueous Stock Solution
  • Preparation: Tare a chemically resistant vial (e.g., amber glass) on an analytical balance. Add the required mass of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride.

  • Initial Solubilization: Add a small volume (e.g., 20% of the final volume) of deionized water or 0.01 M HCl to the vial. Vortex gently to dissolve the solid. The initial acidic environment ensures protonation of the piperidine and aids dissolution.

  • Buffering: Add your desired buffer concentrate (e.g., a 10x stock of PBS or Tris) to achieve the final desired concentration.

  • Volume Adjustment: Bring the solution to the final volume with deionized water.

  • pH Verification: Crucially, check the pH of the final solution with a calibrated pH meter. Adjust if necessary with dilute HCl or NaOH to bring it within a stable range (recommended: pH 5.0 - 7.4).

  • Filtration (Optional but Recommended): Filter the solution through a 0.22 µm syringe filter (e.g., PVDF or PES) to remove any microparticulates.

  • Storage: Store in a clearly labeled amber vial at 2-8°C. For best results, use within 1-2 days.

Protocol 2: Workflow for a Forced Degradation Study

A forced degradation (or stress testing) study is essential for identifying potential degradants and ensuring your analytical method is "stability-indicating."[12][13] This means the method can separate the intact drug from any degradation products.

G

Table of Recommended Stress Conditions:

Stress ConditionReagent/ConditionTemperatureDurationNeutralization Step
Acid Hydrolysis 0.1 M HCl60°C2 - 24 hoursAdd equivalent 0.1 M NaOH
Base Hydrolysis 0.1 M NaOH60°C2 - 24 hoursAdd equivalent 0.1 M HCl
Oxidative 3% H₂O₂Room Temp2 - 24 hoursQuench with antioxidant (e.g., Na₂SO₃)
Thermal Dry Heat (Solid) / In Solution80°C24 - 72 hoursN/A
Photolytic ICH Option 1: Cool white & UV-A lightRoom TempPer ICH Q1B guidelinesN/A

Note: The goal is to achieve 5-20% degradation of the main compound.[8] Durations and temperatures should be adjusted based on the observed stability. Always run a control sample protected from stress conditions.

By implementing these guidelines and protocols, you can significantly enhance the reliability of your experimental results and gain a deeper understanding of the behavior of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride in your specific application.

References

  • Moore, Jr. et al. (1963). Continuous hydrolysis of ketoxime. U.S. Patent 3,105,741. Google Patents.
  • Science of Synthesis. (n.d.). Oximes. Thieme. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxime. Retrieved from [Link]

  • BIOSYNCE. (2025). What is the stability of piperidine?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by hydrolysis, deprotection, or oxidation. Retrieved from [Link]

  • Szymańska, E., et al. (2014). The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride and a comparison of the stability of daunorubicin and its four new amidine derivatives in aqueous solutions. The Scientific World Journal, 803789. Retrieved from [Link]

  • Szymańska, E., et al. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride... ResearchGate. Retrieved from [Link]

  • S. S. Savale. (n.d.). A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]

  • Langer, A. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). Retrieved from [Link]

  • Iram, F., et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00073. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. Retrieved from [Link]

  • Kumar, V., & Rawat, T. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 141-149. Retrieved from [Link]

  • PubChem. (n.d.). spiro[indene-1,4'-piperidin]-3(2H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemical Science Blog. (2024). Editor's Choice. Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis indene derivatives via C−H activation. Retrieved from [Link]

  • Das, B. G., et al. (2016). Co(III)-Carbene Radical Approach to Substituted 1H-Indenes. Organic Letters, 18(14), 3422-3425. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Solubility of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride

Welcome to the technical support center for Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility cha...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. As a hydrochloride salt of a basic compound, its aqueous solubility is expected to be pH-dependent. However, poor solubility can still present a significant hurdle in various experimental settings. This document provides in-depth troubleshooting strategies and frequently asked questions to help you navigate these challenges effectively.

Understanding the Challenge: The Nature of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride

Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride is a salt formed from a basic parent compound, Spiro[indene-1,4'-piperidin]-3(2H)-one, and hydrochloric acid.[1][2][3] The protonation of the piperidine nitrogen by HCl typically enhances aqueous solubility compared to the free base.[3] However, factors such as the overall lipophilicity of the spiro[indene-piperidine] core, crystal lattice energy, and the common ion effect can contribute to poor solubility, particularly in neutral or high-chloride concentration media.[4]

This guide will explore various techniques to overcome these solubility limitations, ensuring reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride not dissolving in aqueous buffers like PBS (pH 7.4)?

A1: The limited solubility in neutral pH buffers is expected. As the pH of the solution approaches the pKa of the piperidine moiety, the equilibrium shifts towards the less soluble free base form. In PBS (Phosphate-Buffered Saline), the relatively neutral pH of 7.4 is likely above the pKa of the protonated amine, leading to the precipitation of the free base.

Q2: I've tried dissolving the compound in water, and it's still poorly soluble. Why?

A2: While the hydrochloride salt form is designed to improve water solubility, the intrinsic properties of the molecule can still limit its dissolution.[5] The spirocyclic system contributes to a degree of rigidity and lipophilicity. Furthermore, the energy required to break the crystal lattice of the solid salt can be significant.

Q3: Can I simply heat the solution to improve solubility?

A3: Gentle heating can sometimes aid dissolution. However, it is crucial to first assess the thermal stability of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride. Overheating can lead to degradation, compromising the integrity of your sample. Always perform a preliminary stability test, such as HPLC analysis of a heated and unheated sample, before adopting this as a routine procedure.

Q4: What is the "common ion effect" and how does it affect my compound's solubility?

A4: The common ion effect describes the decrease in solubility of an ionic compound when a solution already containing one of the ions from the compound is added.[4] In the case of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride, dissolving it in a solution that already contains a high concentration of chloride ions (e.g., high molarity HCl or certain buffers) can suppress its dissolution.[4][6]

Troubleshooting Guide: Strategies for Enhancing Solubility

This section provides a systematic approach to addressing the poor solubility of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride. The strategies are presented in a tiered manner, starting with simpler methods and progressing to more advanced formulation techniques.

Tier 1: Initial Solvent Screening & pH Adjustment

The first line of defense against poor solubility is to optimize the solvent system and pH.

1.1. pH Modification: The solubility of amine hydrochloride salts is highly dependent on pH.[4][7] Lowering the pH of the aqueous medium will shift the equilibrium towards the protonated, more soluble form of the compound.

  • Protocol:

    • Start by preparing a slurry of the compound in deionized water.

    • Gradually add small aliquots of a dilute acid (e.g., 0.1 M HCl) while stirring.

    • Monitor the dissolution visually.

    • Once the compound is fully dissolved, you can adjust the pH upwards with a dilute base if your experimental conditions require it, but be mindful of potential precipitation.

1.2. Co-solvents: Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous medium.[5][8][9]

  • Commonly Used Co-solvents:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Propylene glycol

    • Polyethylene glycol (PEG) 400

  • Protocol:

    • Attempt to dissolve the compound in a small amount of 100% co-solvent (e.g., DMSO).

    • Once dissolved, slowly add this stock solution to your aqueous buffer with vigorous stirring.

    • Caution: Be aware of the final concentration of the co-solvent in your experiment, as it may have an impact on biological assays. It is advisable to keep the final concentration of organic solvents, particularly DMSO, below 1%.

Strategy Advantages Disadvantages
pH Adjustment Simple, effective for ionizable compounds.May not be suitable for all experimental systems (e.g., cell-based assays sensitive to pH).
Co-solvents Effective for a wide range of compounds.Co-solvents can have their own biological or chemical effects. Potential for precipitation upon dilution.

Caption: Tier 1 solubility enhancement workflow.

Tier 2: Advanced Formulation Strategies

If initial attempts to improve solubility are unsuccessful, more advanced formulation techniques may be necessary. These methods often involve the use of excipients to alter the physicochemical properties of the drug.

2.1. Surfactants and Micellar Solubilization: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility.[10]

  • Commonly Used Surfactants:

    • Tween® 80

    • Sodium lauryl sulfate (SLS)

    • Cremophor® EL

  • Protocol:

    • Prepare a stock solution of the surfactant in your desired aqueous buffer. The concentration should be above the critical micelle concentration (CMC).

    • Add the Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride to the surfactant solution and stir until dissolved. Gentle heating may be applied if necessary, but with caution.

2.2. Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11][12][13] They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from the aqueous environment and increasing solubility.[11][13][14]

  • Commonly Used Cyclodextrins:

    • β-Cyclodextrin (β-CD)

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Protocol:

    • Prepare a solution of the chosen cyclodextrin in the aqueous buffer.

    • Add the Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride to the cyclodextrin solution.

    • Stir the mixture, potentially for an extended period (several hours to overnight), to allow for complex formation.

Strategy Advantages Disadvantages
Surfactants High solubilization capacity.Can interfere with biological assays. Potential for cell toxicity.
Cyclodextrins Generally well-tolerated. Can also improve stability.[11]Can be expensive. Complexation is a reversible process.

Caption: Tier 2 solubility enhancement workflow.

Tier 3: Solid-State Modification Techniques

For long-term formulation development, especially for in vivo studies, modifying the solid-state properties of the drug can provide a more robust solution to solubility challenges. These techniques often require specialized equipment and expertise.

3.1. Solid Dispersions: Solid dispersions involve dispersing the drug in an inert carrier matrix at the solid state.[15][16] This can lead to the formation of an amorphous state of the drug, which has higher energy and thus greater solubility than the crystalline form.[17]

  • Common Carriers:

    • Polyvinylpyrrolidone (PVP)

    • Polyethylene glycols (PEGs)

    • Hydroxypropyl methylcellulose (HPMC)

  • Preparation Methods:

    • Melting/Fusion Method: The drug and carrier are melted together and then rapidly cooled.[18]

    • Solvent Evaporation Method: The drug and carrier are dissolved in a common solvent, which is then evaporated.[15]

3.2. Nanosuspensions: Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants or polymers.[19][20] The reduction in particle size to the nanometer range dramatically increases the surface area, leading to a significant increase in dissolution velocity.[21][22]

  • Preparation Methods:

    • Media Milling (Top-down): High-energy milling of the drug particles in the presence of a stabilizer.

    • High-Pressure Homogenization (Top-down): Forcing a suspension of the drug through a narrow gap at high pressure.[20]

    • Precipitation (Bottom-up): Dissolving the drug in a solvent and then adding an anti-solvent to cause precipitation of nanoparticles.[23]

Strategy Advantages Disadvantages
Solid Dispersions Significant increase in solubility and dissolution rate.[24]Amorphous forms can be physically unstable and may recrystallize over time.
Nanosuspensions Applicable to a wide range of drugs.[19] Can be used for various routes of administration.[20]Requires specialized equipment. Potential for particle aggregation and instability.

Caption: Tier 3 solubility enhancement workflow.

Concluding Remarks

Overcoming the poor solubility of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride requires a systematic and logical approach. By understanding the underlying physicochemical principles and employing the strategies outlined in this guide, researchers can successfully prepare solutions suitable for their experimental needs. It is always recommended to start with the simplest methods, such as pH adjustment and the use of co-solvents, before progressing to more complex formulation techniques. Each modification should be carefully evaluated for its potential impact on the experimental system to ensure the integrity and reliability of the results.

References

  • Vertex AI Search. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • National Center for Biotechnology Information. (n.d.). Nanosuspension: An approach to enhance solubility of drugs - PMC.
  • PubMed. (n.d.). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs.
  • National Center for Biotechnology Information. (n.d.). Cyclodextrins in delivery systems: Applications - PMC.
  • Journal of Drug Delivery and Therapeutics. (n.d.). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW.
  • National Institutes of Health. (n.d.). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents.
  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs.
  • MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
  • International Journal of Pharmacy & Pharmaceutical Research. (2024, November 12). Nanosuspensions: A Novel Strategy for Overcoming Drug Solubility Challenges.
  • (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • PharmaTutor. (2014, May 22). CYCLODEXTRINS AND THEIR PHARMACEUTICAL APPLICATIONS.
  • ScienceDirect. (n.d.). Cyclodextrins and their applications in pharmaceutical and related fields.
  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs.
  • (2024, August 15). Solubility Enhancement by Solid Dispersion Method: An Overview.
  • Dr. Reddy's API. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients.
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS.
  • Journal of Applied Pharmaceutical Science. (2012, October 30). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs.
  • ResearchGate. (n.d.). Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug.
  • National Center for Biotechnology Information. (n.d.). Nanosizing of drugs: Effect on dissolution rate - PMC.
  • (2025, December 23). Co-solvent: Significance and symbolism.
  • (n.d.). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs.
  • Sigma-Aldrich. (n.d.). Improving API Solubility.
  • PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
  • ResearchGate. (2025, August 7). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs | Request PDF.
  • ElectronicsAndBooks. (n.d.). The use of co-solvents in parenteral low-solubility drugs formulation of.
  • ACS Publications - American Chemical Society. (2021, August 2). Effect of Counterions on Dissolution of Amorphous Solid Dispersions Studied by Surface Area Normalized Dissolution | Molecular Pharmaceutics.
  • PubMed. (2019, December 15). Impact of Mixed Counter Ion on Saturation Solubility of Esylate Salt of a Weak Basic Drug to Formulate Physically Stable and Non-Hemolytic Ready to Use Injectable Solution.
  • Journal of Pharmaceutical Negative Results. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES.
  • National Institutes of Health. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?.
  • ACS Publications. (2024, July 25). Deciphering the Concept of Solubility by Strategically Using the Counterion Effect in Charged Molecules | Journal of Chemical Education.
  • UMB Digital Archive. (n.d.). Investigation of mechanisms for enhancing the solubility and dissolution rate of drugs which form slightly soluble salts.
  • PubChem. (n.d.). Spiro[indene-1,4'-piperidine] hydrochloride | C13H16ClN | CID 22509344.
  • ChemBK. (n.d.). SPIRO[ISOINDOLINE-1,4'-PIPERIDIN]-3-ONE HCL.
  • National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques - PMC.
  • PubChem - NIH. (n.d.). Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride.
  • (n.d.). Specifications of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride.
  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES.
  • (2015, May 28). Solubility Enhancement of BCS Class 2 Drug by Novel Drug Solution Drop Technique!.
  • PubChem. (n.d.). spiro[indene-1,4'-piperidin]-3(2H)-one.
  • Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid?.
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  • ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - spiro[indene-1,4'-piperidine] hydrochloride.
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  • PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts.
  • ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt.
  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility.
  • (n.d.). Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride, 95% Purity, C13H16ClNO, 1 gram.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Spiro-indene Synthesis

Welcome to the technical support center for spiro-indene synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for spiro-indene synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of these structurally complex and pharmaceutically relevant scaffolds.[1][2][3] Here, we will move beyond simple protocols to explore the causality behind experimental choices, providing you with the in-depth knowledge to troubleshoot and refine your reaction conditions.

I. Foundational Principles of Spiro-indene Synthesis

Spiro-indene cores are prevalent in numerous biologically active compounds and natural products.[1][2] Their synthesis, however, can be challenging due to the inherent steric hindrance and the need for precise control over stereochemistry at the spirocyclic center.[1][2] A variety of synthetic strategies have been developed, often involving multi-component reactions, cycloadditions, or transition-metal-catalyzed C-H activation and annulation.[4][5][6] Understanding the underlying mechanisms of these reactions is paramount to effective troubleshooting.

A common and powerful approach involves the palladium-catalyzed asymmetric (4 + 2) dipolar cyclization.[1][2] This method often utilizes in situ generated intermediates to construct the spiro-indene framework with high enantio- and diastereoselectivity.[1][2]

Core Reaction Workflow: A Conceptual Overview

To effectively troubleshoot, one must first understand the ideal progression of the reaction. The following diagram outlines a generalized workflow for a palladium-catalyzed spiro-indene synthesis.

Spiro-indene Synthesis Workflow cluster_0 Pre-Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Purification Reagent_Preparation Prepare Starting Materials (e.g., vinylbenzoxazinones, 1-diazonaphthalene-2(1H)-ones) Catalyst_System Prepare Catalyst System (e.g., Pd2(dba)3, Chiral Ligand) Reaction_Vessel Combine Reagents & Catalyst in Anhydrous Solvent (e.g., DCM) Catalyst_System->Reaction_Vessel Initiation Initiate Reaction (e.g., Light Irradiation) Reaction_Vessel->Initiation Monitoring Monitor Progress (TLC, LC-MS) Initiation->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Aqueous Workup & Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Product Final_Product Purification->Final_Product Characterization (NMR, HPLC)

Caption: Generalized workflow for palladium-catalyzed spiro-indene synthesis.

II. Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions that you might ask when encountering difficulties in your spiro-indene synthesis. Each answer provides a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in spiro-indene synthesis can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is essential.

A. Reagent and Solvent Quality:

  • Purity of Starting Materials: Impurities in your starting materials can interfere with the catalytic cycle or lead to the formation of side products. It is crucial to use highly pure reagents, purified by recrystallization or chromatography if necessary.

  • Solvent Anhydrousness: Many catalytic reactions, particularly those involving organometallic species, are highly sensitive to moisture. Ensure that your solvent is rigorously dried before use. Dichloromethane (DCM) is a commonly used solvent that should be freshly distilled from a suitable drying agent (e.g., CaH₂).[1][2]

  • Catalyst and Ligand Integrity: Palladium catalysts and their corresponding ligands can degrade over time, especially if not stored under an inert atmosphere. Use freshly opened or properly stored catalysts and ligands.

B. Catalyst System Optimization:

The choice and ratio of the palladium precursor and the chiral ligand are critical for achieving high yields and stereoselectivity.

ParameterRecommendationRationale
Catalyst Loading Typically 5 mol% of Pd₂(dba)₃•CHCl₃.[1][2]Sufficient catalyst is needed to drive the reaction to completion in a reasonable timeframe. Higher loadings may be necessary for challenging substrates but can also lead to increased side product formation.
Ligand-to-Metal Ratio A ligand-to-palladium ratio of 2:1 (i.e., 20 mol% of a monodentate ligand for 5 mol% of Pd₂(dba)₃) is a good starting point.[1][2]The ligand stabilizes the palladium center and influences both the reactivity and selectivity of the catalyst. An optimal ratio ensures the formation of the active catalytic species.
Ligand Choice The electronic and steric properties of the ligand significantly impact the reaction outcome. If yields are low, screening a variety of chiral ligands is recommended.Different ligands can have a profound effect on the stability of the catalytic intermediates and the rate of the desired reaction pathway.

C. Reaction Conditions:

  • Temperature: While many modern protocols operate at room temperature, some substrates may require heating to overcome activation barriers.[1][2] Conversely, if side product formation is an issue, lowering the temperature may improve selectivity and yield.

  • Reaction Time: Monitor the reaction progress by TLC or LC-MS. Insufficient reaction time will result in incomplete conversion, while prolonged reaction times can lead to product degradation or the formation of byproducts. A typical reaction time to start with is 24 hours.[1][2]

  • Light Source (for photoredox-catalyzed reactions): In reactions that utilize a light-induced Wolff rearrangement, the wavelength and intensity of the light source are critical.[1] Ensure your light source is functioning correctly and is positioned for optimal irradiation of the reaction mixture. While a 456 nm blue LED is often effective, other wavelengths like 390 nm or 370 nm can also promote the reaction, albeit sometimes with lower yields.[1] The absence of a light source will completely halt the reaction.[1]

Troubleshooting Workflow for Low Yield:

Troubleshooting Low Yield Start Low Yield Check_Reagents Verify Purity of Starting Materials & Solvent Start->Check_Reagents Check_Catalyst Confirm Activity of Catalyst & Ligand Check_Reagents->Check_Catalyst Reagents OK Failure Consult Literature for Alternative Routes Check_Reagents->Failure Impure Reagents Optimize_Conditions Systematically Vary: - Temperature - Concentration - Reaction Time Check_Catalyst->Optimize_Conditions Catalyst OK Check_Catalyst->Failure Degraded Catalyst Screen_Ligands Screen a Panel of Chiral Ligands Optimize_Conditions->Screen_Ligands No Improvement Success Improved Yield Optimize_Conditions->Success Improvement Screen_Ligands->Success Improvement Screen_Ligands->Failure No Improvement

Caption: Decision-making workflow for troubleshooting low reaction yields.

Question 2: I am observing significant side product formation. How can I improve the selectivity of my reaction?

Answer:

Side product formation is a common challenge in complex organic syntheses. Identifying the nature of the side products is the first step towards mitigating their formation.

A. Common Side Reactions:

  • Homocoupling of Starting Materials: This can occur if the oxidative addition or reductive elimination steps of the catalytic cycle are not well-orchestrated.

  • Decomposition of Reagents: Some starting materials, such as diazo compounds, can be unstable and decompose under the reaction conditions, especially with prolonged heating or exposure to light.

  • Isomerization of the Product: The desired spiro-indene product may be susceptible to isomerization under the reaction conditions.

B. Strategies for Improving Selectivity:

  • Solvent Effects: The polarity of the solvent can influence the stability of charged intermediates and transition states. Screening different anhydrous solvents is a valuable optimization step. Dichloromethane (DCM) is often a good starting point, but other solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) may offer better results for certain substrates.[2]

SolventPolarityPotential Impact
Dichloromethane (DCM)Polar aproticOften provides a good balance of solubility and reactivity.[1][2]
TolueneNonpolarMay favor less polar transition states and reduce the formation of certain side products.
Tetrahydrofuran (THF)Polar aproticCan coordinate to the metal center, potentially altering its reactivity and selectivity.
N,N-Dimethylformamide (DMF)Polar aproticHighly polar, can stabilize charged intermediates.
  • Temperature Control: As mentioned previously, lowering the reaction temperature can often improve selectivity by favoring the kinetic product over thermodynamic byproducts.

  • Rate of Addition: In some cases, slow addition of one of the reagents can help to maintain a low concentration of a highly reactive intermediate, thereby suppressing side reactions.

  • Ligand Modification: The steric and electronic properties of the chiral ligand play a crucial role in controlling the selectivity of the reaction. A bulkier ligand may prevent undesired side reactions by sterically shielding the metal center.

Question 3: The stereoselectivity (enantiomeric or diastereomeric ratio) of my reaction is poor. What factors influence stereocontrol, and how can I enhance it?

Answer:

Achieving high stereoselectivity is often the primary goal in the synthesis of chiral spiro-indenes. The chiral ligand is the most critical factor influencing the stereochemical outcome of the reaction.

A. The Role of the Chiral Ligand:

The chiral ligand coordinates to the palladium center, creating a chiral environment that directs the approach of the substrates. This dictates the stereochemistry of the newly formed stereocenters.

B. Optimizing for Stereoselectivity:

  • Ligand Screening: This is the most effective way to improve stereoselectivity. A wide variety of chiral phosphine and nitrogen-based ligands are commercially available. It is advisable to screen a small library of ligands with different structural motifs.

  • Ligand Concentration: The concentration of the ligand can also be important. While a 2:1 ligand-to-palladium ratio is a good starting point, varying this ratio can sometimes improve stereoselectivity.[2]

  • Solvent Choice: The solvent can influence the conformation of the catalyst-substrate complex, which in turn can affect the stereoselectivity. It is worthwhile to screen different solvents in conjunction with ligand screening.

  • Temperature: Lowering the reaction temperature often leads to higher stereoselectivity by increasing the energy difference between the diastereomeric transition states.

Experimental Protocol for Ligand Screening:

  • Setup: Prepare a series of small-scale reactions in parallel, each with a different chiral ligand. Keep all other reaction parameters (substrate concentration, catalyst loading, solvent, temperature) constant.

  • Execution: Run the reactions for a predetermined amount of time.

  • Analysis: After workup, determine the yield and stereoselectivity (enantiomeric excess and/or diastereomeric ratio) of each reaction using chiral HPLC or NMR analysis.

  • Selection: Identify the ligand that provides the best combination of yield and stereoselectivity for further optimization.

III. Frequently Asked Questions (FAQs)

Q1: What is a typical workup procedure for a palladium-catalyzed spiro-indene synthesis?

A1: A standard workup procedure involves quenching the reaction, followed by an aqueous workup and extraction.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding a suitable reagent (e.g., saturated aqueous ammonium chloride).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Q2: How can I confirm the structure and stereochemistry of my spiro-indene product?

A2: A combination of spectroscopic techniques is used for structural elucidation.

  • NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC, NOESY): Provides detailed information about the connectivity and spatial arrangement of atoms in the molecule. NOESY experiments are particularly useful for determining relative stereochemistry.

  • High-Resolution Mass Spectrometry (HRMS): Confirms the molecular formula of the product.

  • Chiral High-Performance Liquid Chromatography (HPLC): Used to determine the enantiomeric excess (ee) of a chiral product by separating the enantiomers.

  • X-ray Crystallography: Provides unambiguous determination of the solid-state structure and absolute stereochemistry if a suitable single crystal can be obtained.

Q3: Are there any safety precautions I should be aware of when performing these reactions?

A3: Yes, several safety precautions should be taken.

  • Palladium Catalysts: While generally not highly toxic, palladium compounds should be handled with care in a well-ventilated fume hood.

  • Diazo Compounds: Some starting materials, such as 1-diazonaphthalene-2(1H)-ones, are diazo compounds which can be explosive under certain conditions (e.g., heat, shock, or exposure to strong acids). Handle them with appropriate caution.

  • Solvents: Organic solvents like dichloromethane are volatile and potentially harmful. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Light Sources: When using UV or high-intensity visible light sources, be sure to use appropriate shielding to protect your eyes and skin from exposure.

IV. References

  • Synthesis of chiral spiro-indenes via Pd-catalyzed asymmetric (4 + 2) dipolar cyclization. (2024). Science. [Link]

  • Synthesis of spiro-indeneindolones. (n.d.). ResearchGate. [Link]

  • Multicomponent Reaction for Selective Synthesis of Spiro[indene-2,7′-isoquinoline] and 1,2,8,8 a-Tetrahydroisoquinoline Derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis of diverse spiro-imidazo pyridine-indene derivatives via acid-promoted annulation reaction of bindone and heterocyclic ketene aminals. (2022). Scientific Reports. [Link]

  • C–H activation-initiated spiroannulation reactions and their applications in the synthesis of spirocyclic compounds. (2025). Organic Chemistry Frontiers. [Link]

  • Recent advancement in the synthesis of diverse spiro-indeno[1,2-b]quinoxalines: a review. (2021). RSC Advances. [Link]

Sources

Optimization

Side product formation in the synthesis of spiro-piperidine compounds

Welcome to the technical support center for the synthesis of spiro-piperidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexitie...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of spiro-piperidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing these valuable scaffolds. Spiro-piperidines are privileged structures in modern drug discovery, offering novel three-dimensional chemical space and improved physicochemical properties.[1][2] However, their synthesis is often accompanied by challenges, most notably the formation of undesired side products that can complicate purification and reduce yields.

This resource provides in-depth, field-proven insights in a practical question-and-answer format. We will explore the causality behind common synthetic pitfalls and offer robust, self-validating protocols to help you troubleshoot and optimize your reactions.

Section 1: Frequently Asked Questions (FAQs)
Q1: My spiro-piperidine synthesis is giving a very low yield, although my starting materials are consumed according to TLC/LC-MS. What are the likely culprits?

A1: When starting materials are consumed but the desired product yield is low, it often points to one of three issues:

  • Decomposition: The target molecule or a key intermediate may be unstable under the reaction conditions (e.g., harsh pH, high temperature).[3] Spirocyclic systems can be subject to ring-opening or rearrangement under strongly acidic or basic conditions.

  • Formation of Unseen Byproducts: Highly polar or non-UV active side products may not be easily visualized on a standard TLC plate. Quaternary ammonium salts, for example, are a common byproduct of N-alkylation and are often highly polar.[4]

  • Competing Reaction Pathways: The reaction may be proceeding through an alternative, unproductive pathway. For example, in radical-mediated cyclizations, a competitive 1,5-hydrogen transfer can lead to a linear alkene byproduct instead of the desired piperidine ring.[5]

Your first step should be a thorough analysis of the crude reaction mixture by LC-MS to identify the masses of the major components. This will provide critical clues as to whether decomposition, isomerization, or other side reactions are occurring.

Q2: I am observing multiple spots on my TLC plate that have similar Rf values, making purification by column chromatography extremely difficult. What could these be?

A2: The presence of closely eluting spots is a classic indicator of isomeric byproduct formation. For spiro-piperidines, the most common isomers are:

  • Diastereomers: If the spiro-center is a stereocenter, or if other stereocenters are present, diastereomers can form. Their physical properties can be very similar, leading to co-elution. This is a frequent challenge in reactions like the Pictet-Spengler cyclization, where the stereoselectivity of the ring closure is not perfectly controlled.[3]

  • Regioisomers: In reactions involving electrophilic aromatic substitution, such as the Pictet-Spengler reaction, cyclization can occur at different positions on the aromatic ring if multiple sites are activated, leading to regioisomers.[3]

To resolve this, optimizing the reaction for higher stereoselectivity is crucial. This may involve screening different catalysts (e.g., Brønsted vs. Lewis acids), lowering the reaction temperature, or using chiral auxiliaries.[3][6] For purification, specialized techniques like Supercritical Fluid Chromatography (SFC) or preparative HPLC with a chiral stationary phase may be necessary.[7]

Q3: My final product has a persistent yellow or brown color, even after column chromatography. What causes this and how can I remove it?

A3: A persistent color, particularly yellow or brown, often indicates the presence of trace amounts of oxidized impurities.[8][9] Piperidine and other amine-containing compounds are susceptible to air oxidation, especially at elevated temperatures or when exposed to light, which can form colored byproducts.[3][8] While often present in small quantities, these impurities can be highly colored.

To mitigate this, it is best practice to run reactions under an inert atmosphere (e.g., nitrogen or argon) and use freshly distilled or degassed solvents.[3] For purification, you can try treating a solution of your compound with a small amount of activated carbon and then filtering through a pad of Celite®. This is often effective at adsorbing highly conjugated, colored impurities.

Section 2: Troubleshooting Specific Side Products

This section addresses specific side products and provides a structured approach to diagnosing and solving the underlying synthetic issues.

Problem Observed Potential Side Product Common Cause(s) Recommended Solutions
Unexpectedly polar spot on TLC; difficulty with extraction. Quaternary Ammonium SaltOver-alkylation of the piperidine nitrogen. This occurs when the desired tertiary amine product reacts again with the alkylating agent.[4]1. Use a slight excess of the piperidine starting material (1.1-1.2 eq).2. Add the alkylating agent slowly (e.g., via syringe pump) to maintain its low concentration.[4][10]3. Use a less reactive alkylating agent or switch to an alternative method like reductive amination.[4]
Mass spec shows a mass of [M+16]. N-OxideOxidation of the tertiary piperidine nitrogen by atmospheric oxygen or oxidizing agents present in the reaction.[3][11]1. Run the reaction under an inert atmosphere (N₂ or Ar).2. Use degassed solvents.3. Avoid excessive heat.[3]4. N-oxides can sometimes be reduced back to the parent amine using appropriate reducing agents.
Formation of a second major product with the same mass. Diastereomer / EpimerEpimerization at a stereocenter, often adjacent to the spiro-atom, via a reversible reaction mechanism (e.g., retro-Pictet-Spengler).[3][12]1. Lower the reaction temperature to favor the thermodynamically more stable product.[3]2. Screen different catalysts; Brønsted acids may favor one isomer while Lewis acids favor another.[6]3. Employ a chiral catalyst or auxiliary to enforce stereocontrol.[13]
Low yield with mass spec evidence of a dehydrated product. Elimination Product (e.g., Alkene)Competing elimination reaction , often promoted by strong acids or bases at elevated temperatures, especially if a leaving group is present beta to a proton.1. Use milder reaction conditions (lower temperature, weaker acid/base).2. Choose a protecting group strategy that avoids the formation of good leaving groups under the reaction conditions.
Incomplete cyclization; starting material remains. Acyclic PrecursorInsufficient activation for the key ring-closing step. For example, in a Pictet-Spengler reaction, the aromatic ring may be too electron-poor for electrophilic attack by the iminium ion.[3][14]1. Use a stronger acid catalyst (e.g., trifluoroacetic acid) to promote iminium ion formation.[3]2. Increase the reaction temperature or time.3. If feasible, modify the substrate to include more electron-donating groups on the aromatic ring.
Section 3: Mechanistic Insights into Side Product Formation

Understanding the "why" is critical for effective troubleshooting. Below are diagrams illustrating the formation pathways of common side products.

Mechanism of Over-Alkylation

Over-alkylation is a frequent issue when functionalizing the piperidine nitrogen. The mono-alkylated tertiary amine product is often as nucleophilic, or even more so, than the starting secondary amine, leading to a second alkylation event that forms an undesired quaternary ammonium salt.[4]

Over_Alkylation cluster_step1 Step 1: Desired Mono-Alkylation cluster_step2 Step 2: Undesired Di-Alkylation Piperidine Spiro-Piperidine (Secondary Amine) TertiaryAmine N-Alkyl Spiro-Piperidine (Desired Product) Piperidine->TertiaryAmine k1 AlkylHalide1 R-X (Alkylating Agent) AlkylHalide1->TertiaryAmine TertiaryAmine_copy N-Alkyl Spiro-Piperidine AlkylHalide2 R-X (Alkylating Agent) QuatSalt Quaternary Ammonium Salt (Side Product) AlkylHalide2->QuatSalt TertiaryAmine_copy->QuatSalt k2 Annotation Problem: Often, k2 ≥ k1, leading to significant formation of the quaternary salt side product.

Caption: Reaction pathway for over-alkylation of a spiro-piperidine.

Pictet-Spengler Reaction and Epimerization Pathway

The Pictet-Spengler reaction is a powerful tool for synthesizing tetrahydro-β-carboline and tetrahydroisoquinoline scaffolds fused to a piperidine ring.[14][15] However, the reaction can be reversible. A retro-Pictet-Spengler reaction can reopen the ring to the iminium ion intermediate, which can then re-close to form a different, often undesired, diastereomer.[3]

Pictet_Spengler Start β-Arylethylamine + Aldehyde/Ketone Iminium Iminium Ion Intermediate Start->Iminium Condensation (+H⁺, -H₂O) Product_A Desired Diastereomer (A) (Kinetic Product) Iminium->Product_A 6-endo-trig Cyclization Product_B Undesired Diastereomer (B) (Thermodynamic Product) Iminium->Product_B Re-cyclization Product_A->Iminium Retro-Pictet-Spengler (Reversible) Annotation Higher temperatures or prolonged reaction times can promote the reversible retro-reaction, leading to epimerization and formation of Product B.

Caption: The Pictet-Spengler cyclization and competing epimerization pathway.

Section 4: Protocols for Mitigation and Purification
Protocol 1: Minimizing Over-Alkylation via Slow Addition

This protocol describes a general procedure for the mono-N-alkylation of a spiro-piperidine, optimized to minimize the formation of the quaternary ammonium salt byproduct.[4]

Materials:

  • Spiro-piperidine derivative (1.1 eq.)

  • Alkyl halide (1.0 eq.)

  • Anhydrous base (e.g., K₂CO₃, finely powdered, 2.0 eq.)

  • Anhydrous solvent (e.g., Acetonitrile)

  • Syringe pump

Procedure:

  • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (N₂), add the spiro-piperidine derivative (1.1 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile (to make a ~0.1 M solution).

  • Prepare Alkylating Agent: In a separate dry flask, prepare a solution of the alkyl halide (1.0 eq.) in anhydrous acetonitrile. Load this solution into a syringe.

  • Slow Addition: Place the syringe on a syringe pump and set a slow addition rate (e.g., over 4-6 hours). Begin stirring the piperidine solution at room temperature and start the slow addition of the alkyl halide.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the starting piperidine and minimize the appearance of the highly polar quaternary salt spot.

  • Workup: Once the reaction is complete (or has reached optimal conversion), filter the reaction mixture to remove the inorganic base.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by standard column chromatography.

Protocol 2: Purification via Acid-Base Extraction

This technique is highly effective for separating your basic spiro-piperidine product from neutral or acidic impurities.[8]

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl). Shake the funnel vigorously and allow the layers to separate. The basic spiro-piperidine will be protonated and move into the aqueous layer.

  • Separate Layers: Drain the aqueous layer (containing your product as a salt) into a clean flask. Discard the organic layer (containing neutral/acidic impurities).

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (pH > 10). This will deprotonate your product, often causing it to precipitate or form an oil.

  • Re-extraction: Extract the liberated free-base product back into an organic solvent (e.g., 3 x volumes of DCM).

  • Final Steps: Combine the organic extracts, dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified basic product.

Caption: Workflow for purification using acid-base extraction.

References
  • Technical Support Center: Purification of Spiro[chroman-2,4'-piperidine] Isomers. Benchchem.
  • Technical Support Center: Purification of Spiro[chroman-2,4'-piperidine] Isomers. Benchchem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.
  • Piperidine synthesis. Organic Chemistry Portal.
  • Technical Support Center: Preventing Over-Alkylation of Piperidine Derivatives. Benchchem.
  • WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives. Google Patents.
  • The Pictet-Spengler Reaction Updates Its Habits. PMC - PubMed Central - NIH.
  • minimizing side reactions in the Pictet-Spengler synthesis of piperidines. Benchchem.
  • The Pictet-Spengler Reaction.
  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Benchchem.
  • Procedure for N-alkylation of Piperidine? ResearchGate.
  • US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives. Google Patents.
  • Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube.
  • Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Pictet–Spengler reaction. Wikipedia.
  • Piperidine Synthesis. DTIC.
  • Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts. PubMed.
  • Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine. Benchchem.
  • Application Notes and Protocols for the Purification of Piperidine Reaction Products. Benchchem.
  • Exploring the Chemistry of Spiroindolenines by Mechanistically-Driven Reaction Development: Asymmetric Pictet-Spengler-type Reactions and Beyond. PubMed.
  • The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons.
  • Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. bepls.
  • Spirocyclic Piperidines in Drug Discovery. PharmaBlock.
  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Publishing.
  • Plausible reaction mechanism for the synthesis of spiro piperidine derivative.
  • Strategies for the Synthesis of Spiropiperidines - A Review of the Last 10 Years.
  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journals.
  • Regio- and Stereoselective Synthesis of Spiropyrrolizidines and Piperazines Through Azomethine Ylide Cycloaddition Reaction. ResearchGate.
  • Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. White Rose Research Online.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - PubMed Central - NIH.
  • Tandem intramolecular photocycloaddition-retro-Mannich fragmentation as a route to spiro[pyrrolidine-3,3'-oxindoles]. Total synthesis of (+/-)-coerulescine, (+/-)-horsfiline, (+/-)-elacomine, and (+/-)-6-deoxyelacomine. PubMed.
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Apollo.
  • Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. PMC - NIH.
  • Methionine epimerization in cyclic peptides. PMC - NIH.
  • Epimerization – Knowledge and References. Taylor & Francis.
  • What are the best methods for Piperidine purification alternatives to distillation?
  • Epimerization of peptide nucleic acids analogs during solid-phase synthesis: optimization of the coupling conditions for increasing the optical purity. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Spirocyclic Scaffolds in Medicinal Chemistry. Semantic Scholar.
  • Stereoselective Mannich Reactions in the Synthesis of Enantiopure Piperidine Alkaloids and Derivatives. ResearchGate.
  • Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence that internally reuses waste. PubMed Central.
  • ChemInform Abstract: The Mannich Reaction in the Synthesis of N,S-Containing Heterocycles. Part 7. Effective One-Pot Synthesis of Derivatives of Spiro[3,5,7,11-tetraazatricyclo [7.3.1.0 2,7 ]tridec-2-ene-13,4′-piperidine]. ResearchGate.
  • Synthesis and Structure-Activity Relationships of N-substituted Spiropiperidines as Nociceptin Receptor Ligands: Part 2. PubMed.

Sources

Troubleshooting

Technical Support Center: Synthesis of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride

Welcome to the technical support center for the synthesis of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the scale-up of this important spirocyclic scaffold. Our approach is grounded in mechanistic principles and practical laboratory experience to ensure you can confidently navigate the challenges of this synthesis.

I. Reaction Overview and Key Challenges

The synthesis of Spiro[indene-1,4'-piperidin]-3(2H)-one typically proceeds via a multi-step sequence, culminating in an intramolecular cyclization reaction to form the characteristic spirocyclic core. A common and efficient strategy involves an intramolecular Mannich reaction or a related condensation. This guide will focus on troubleshooting this key step and subsequent purification.

A simplified retro-synthetic analysis suggests the following key bond formation:

G Target Spiro[indene-1,4'-piperidin]-3(2H)-one Precursor Acyclic Precursor (e.g., aminoketone) Target->Precursor Intramolecular Cyclization (e.g., Mannich Reaction) SMs Starting Materials (e.g., indanone derivative and piperidine precursor) Precursor->SMs Precursor Synthesis

Caption: Retrosynthetic approach for Spiro[indene-1,4'-piperidin]-3(2H)-one.

While elegant, this intramolecular cyclization can be prone to challenges such as low yields, side product formation, and purification difficulties. This guide will address these issues systematically.

II. Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise during the synthesis of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride.

Q1: What are the most critical parameters to control during the intramolecular cyclization step?

A1: The success of the intramolecular cyclization, often a Mannich-type reaction, hinges on several key parameters:

  • Temperature: The reaction temperature can significantly influence the rate of the desired cyclization versus side reactions. It is crucial to establish the optimal temperature through small-scale experiments.

  • pH/Catalyst: For acid-catalyzed reactions, the choice and concentration of the acid are critical. Insufficient acid may lead to a sluggish reaction, while excess acid can promote side reactions like dehydration or polymerization.

  • Solvent: The solvent should be chosen to ensure the solubility of the starting material and intermediates. Polar aprotic solvents are often a good starting point.

  • Concentration: The reaction should be run at an appropriate concentration to favor the intramolecular cyclization over intermolecular side reactions.

Q2: My reaction appears to stall before completion. What are the likely causes?

A2: A stalling reaction can be due to several factors:

  • Deactivation of the Catalyst: The catalyst, particularly if it's an acid, can be neutralized by basic impurities in the starting materials or solvent.

  • Poor Quality Starting Materials: Impurities in the acyclic precursor can interfere with the reaction. It is essential to ensure the purity of your starting materials, a principle highlighted in the ICH Q11 guidelines for drug substance manufacturing.[1][2][3]

  • Equilibrium: The cyclization may be a reversible reaction. In such cases, removal of a byproduct (e.g., water) can help drive the reaction to completion.

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the potential side products?

A3: The formation of multiple products is a common issue. Potential side products in a Mannich-type cyclization can include:

  • Intermolecular Dimerization: If the concentration is too high, the precursor may react with another molecule of itself instead of cyclizing.

  • Dehydration Products: Under harsh acidic conditions, elimination of water can lead to the formation of unsaturated byproducts.

  • Incomplete Reaction: The starting material may still be present.

  • Isomers: Depending on the substitution pattern, diastereomers may form.

III. Troubleshooting Guide

This section provides a more in-depth guide to troubleshooting specific problems you may encounter during the synthesis and purification of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride.

Problem 1: Low Yield of the Desired Spirocycle

A low yield is one of the most frequent challenges in scaling up a synthesis. The following workflow can help diagnose and address the root cause.

G Start Low Yield Observed Check_Purity Analyze Purity of Starting Material and Intermediates Start->Check_Purity Optimize_Conditions Systematically Optimize Reaction Conditions Start->Optimize_Conditions Analyze_Side_Products Identify Major Side Products by LC-MS/NMR Start->Analyze_Side_Products Workup_Losses Evaluate Product Loss During Workup and Isolation Start->Workup_Losses Impure_SM Impure Starting Material Check_Purity->Impure_SM If impurities detected Suboptimal_Params Suboptimal Temperature, Catalyst, or Solvent Optimize_Conditions->Suboptimal_Params If yield is sensitive to conditions Side_Reaction Competing Side Reaction is Dominant Analyze_Side_Products->Side_Reaction If a major byproduct is identified Poor_Isolation Product is Water Soluble or Lost During Extraction/Purification Workup_Losses->Poor_Isolation If mass balance is low Purify_SM Re-purify Starting Material Impure_SM->Purify_SM DOE Design of Experiment (DoE) for Optimization Suboptimal_Params->DOE Modify_Conditions Modify Conditions to Minimize Side Reaction Side_Reaction->Modify_Conditions Optimize_Workup Modify Workup/Isolation Protocol Poor_Isolation->Optimize_Workup

Caption: Troubleshooting workflow for low yield in spirocyclization.

Detailed Steps for Troubleshooting Low Yield:

  • Verify Starting Material Purity:

    • Action: Re-characterize your acyclic precursor using NMR, LC-MS, and melting point analysis.

    • Rationale: Impurities can act as catalysts poisons or participate in side reactions. The quality of starting materials is a cornerstone of a robust manufacturing process.[1][2][3]

  • Optimize Reaction Conditions:

    • Action: Screen a range of temperatures, catalysts (and their loadings), and solvents. A Design of Experiments (DoE) approach can be highly efficient for this.

    • Rationale: The energy landscape of the reaction, which dictates the distribution of products, is highly sensitive to these parameters.

  • Identify and Mitigate Side Reactions:

    • Action: Isolate and characterize major byproducts. Understanding their structure can provide clues about the undesired reaction pathways.

    • Rationale: For example, the presence of a dimer suggests that a lower reaction concentration may be beneficial to favor the intramolecular pathway. The mechanism of the Mannich reaction involves the formation of an iminium ion, which can be susceptible to various nucleophilic attacks.[4][5][6]

  • Evaluate Workup and Isolation:

    • Action: Analyze aqueous layers for product loss. Assess the efficiency of your extraction and chromatography steps.

    • Rationale: The hydrochloride salt of your product may have significant water solubility. Adjusting the pH during workup can be critical.

Problem 2: Difficulty in Purifying the Final Product

The purification of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride can be challenging due to its physical properties and the presence of closely related impurities.

Purification Strategy Decision Tree:

G Start Crude Product with Impurities Is_Solid Is the crude product a solid? Start->Is_Solid Is_Crystalline Is it crystalline? Is_Solid->Is_Crystalline Yes Chromatography Column Chromatography Is_Solid->Chromatography No (oil or amorphous solid) Recrystallization Recrystallization Is_Crystalline->Recrystallization Yes Trituration Trituration/Slurry Is_Crystalline->Trituration No Salt_Formation Convert to free base for chromatography, then reform HCl salt Chromatography->Salt_Formation If chromatography is difficult with the salt

Sources

Optimization

Technical Support Center: Troubleshooting Cell Permeability Assays with Novel Spirocyclic Compounds

Case Study: Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride (SIH) Welcome to the Technical Support Center. As Senior Application Scientists, we understand that investigating novel chemical entities like Spiro[indene...

Author: BenchChem Technical Support Team. Date: January 2026

Case Study: Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride (SIH)

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that investigating novel chemical entities like Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride (SIH) presents unique challenges in established platforms like cell permeability assays. This guide is designed to provide in-depth, scientifically grounded troubleshooting advice and best practices to ensure your data is robust, reproducible, and reliable.

Frequently Asked Questions (FAQs)

Q1: I'm starting my first permeability assay with SIH. What initial physicochemical properties should I consider?

Answer: Understanding the physicochemical properties of a novel compound like SIH is critical for designing a successful permeability assay. Based on its spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride structure, we can infer several key characteristics:

  • Lipophilicity (LogP): The spirocyclic core containing an indene and piperidine ring system suggests the molecule is likely lipophilic. High lipophilicity can lead to good passive diffusion but may also cause issues like low aqueous solubility and high non-specific binding.[1]

  • Ionization (pKa): The piperidine nitrogen is basic and will be protonated at physiological pH (around 7.4), making the hydrochloride salt a positively charged cation. This charge can hinder passive diffusion across the lipophilic cell membrane.[2]

  • Aqueous Solubility: While the hydrochloride salt form is intended to improve solubility, the inherent lipophilicity of the core structure may still lead to limited solubility in aqueous assay buffers.[3][4] This is a critical parameter to determine experimentally before starting cell-based assays, as poor solubility can lead to compound precipitation and inaccurate results.[5]

Q2: My apparent permeability (Papp) values for SIH are highly variable between experiments. What are the most common causes?

Answer: High variability in Papp values is a frequent issue and typically points to inconsistencies in assay execution or underlying problems with the cell model. Here’s a checklist of potential causes:

  • Monolayer Integrity: The most crucial factor is the health and integrity of your cell monolayer (e.g., Caco-2, MDCK).[6] Ensure you are consistently verifying monolayer integrity before each experiment.

    • Transepithelial Electrical Resistance (TEER): TEER is a quantitative measure of the tightness of the junctions between cells.[7] You must define a strict acceptance range for TEER values (e.g., >200 Ω·cm² for Caco-2 cells) and discard any monolayers that fall outside this range.[8]

    • Lucifer Yellow Permeability: As an orthogonal check, assess the paracellular flux of a low-permeability marker like Lucifer Yellow. High leakage indicates compromised junctions.[6]

  • Inconsistent Cell Culture Practices: Caco-2 cells, the gold standard for these assays, can change their characteristics (like transporter expression) at different passage numbers.[6][9]

    • Use cells within a defined, validated passage number range (e.g., passages 25-40).[10][11]

    • Standardize seeding density and culture time (typically 21 days for Caco-2 differentiation) to ensure consistent monolayer formation.[12]

  • Compound Solubility and Stability: If SIH precipitates in your dosing solution, the effective concentration available to the cells will vary.

    • Visually inspect your dosing solutions for any signs of precipitation.

    • Consider reducing the test concentration or adding a small, validated percentage of a co-solvent like DMSO (typically ≤1%).

Q3: I'm observing very low recovery of SIH (<70%) in my assay. What does this mean and how can I fix it?

Answer: Low mass balance, or recovery, indicates that the compound is being lost somewhere in the system and is a common problem, especially for lipophilic molecules.[13] A low recovery can lead to a significant underestimation of the apparent permeability.[14][15]

Primary Causes & Solutions:

  • Non-Specific Binding (NSB): Lipophilic and/or charged compounds can bind to plastic labware (e.g., pipette tips, assay plates).[13][16]

    • Solution: Use low-binding plates and pipette tips. You can also try pre-treating plates by incubating them with a solution of a similar but unlabeled compound to saturate non-specific binding sites. Another effective strategy is to add a low concentration of Bovine Serum Albumin (BSA, e.g., 0.5%) to the basolateral (receiver) compartment to act as a "sink" and reduce binding.[15][16]

  • Cellular Sequestration/Lysosomal Trapping: Basic compounds (like SIH, due to the piperidine moiety) can become trapped in the acidic environment of lysosomes within the cells.[14] This prevents the compound from reaching the basolateral side.

    • Solution: To diagnose this, you can run the assay in the presence of a lysosomotropic agent like chloroquine or bafilomycin A1.[14] If recovery improves, it strongly suggests lysosomal trapping is occurring. While this provides a mechanistic understanding, for routine screening, the focus should be on accurately quantifying the loss rather than eliminating it.

  • Metabolism: Caco-2 cells express some metabolic enzymes. If SIH is unstable and being metabolized by the cells, its concentration will decrease over the course of the assay.

    • Solution: Analyze the cell lysates and dosing solutions at the end of the experiment for the parent compound and potential metabolites using LC-MS/MS.

Q4: My data shows a high efflux ratio (Papp B-A / Papp A-B > 2) for SIH. What is the next step?

Answer: An efflux ratio greater than 2 is a strong indicator that SIH is a substrate of active efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed on the apical membrane of Caco-2 cells.[17][18] These transporters act as pumps, moving the compound out of the cell and back into the apical (donor) compartment, which limits its net absorption.[3]

Next Steps for Investigation:

  • Confirm with Inhibitors: Perform the bidirectional assay in the presence of known efflux pump inhibitors.[6]

    • Verapamil or Ketoconazole: Potent inhibitors of P-gp.[10]

    • Fumitremorgin C: A specific inhibitor of BCRP.[17]

    • If the efflux ratio decreases significantly (ideally towards 1) in the presence of an inhibitor, you have confirmed that SIH is a substrate for that specific transporter.

  • Evaluate the Impact: A high efflux ratio can be a significant liability for an orally administered drug, as it may lead to low bioavailability. This information is crucial for guiding the next steps in the drug development process, potentially involving structural modifications to reduce transporter affinity.

Experimental Protocols & Workflows

Workflow for Troubleshooting Low Permeability Results

This decision tree guides the investigation into unexpectedly low Papp values for a novel compound like SIH.

G start Low Papp (A->B) Observed for SIH q1 Is Mass Recovery > 80%? start->q1 q2 Is Efflux Ratio (B-A/A-B) > 2? q1->q2 Yes res1 Root Cause: Low Recovery. Investigate NSB, cellular sequestration, or metabolism. q1->res1 No q3 Is Compound Solubility in Buffer Adequate? q2->q3 No res2 Root Cause: Active Efflux. Confirm with specific inhibitors (e.g., Verapamil for P-gp). q2->res2 Yes q4 Did Control Compounds Pass? q3->q4 Yes res3 Root Cause: Poor Solubility. Re-test at lower concentration or reformulate dosing solution. q3->res3 No res4 Root Cause: Assay System Failure. Check monolayer integrity (TEER/LY), cell passage, and reagents. q4->res4 No res5 Conclusion: Compound has intrinsically low passive permeability. q4->res5 Yes

Caption: A decision tree for troubleshooting low Papp values.

Standard Caco-2 Bidirectional Permeability Assay Protocol

This protocol provides a self-validating framework for assessing the permeability of a test compound like SIH.

1. Cell Culture & Monolayer Formation

  • Culture Caco-2 cells according to ATCC recommendations.

  • Seed cells onto permeable Transwell® inserts (e.g., 24-well format, 0.4 µm pore size) at an optimized density.[12]

  • Maintain the culture for 21-25 days to allow for cell differentiation and monolayer formation, changing the media every 2-3 days.[6]

2. Pre-Experiment: Monolayer Integrity Verification

  • On the day of the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer.[7]

  • Acceptance Criterion: Only use wells with TEER values within the validated range (e.g., >200 Ω·cm²). Discard others.

3. Assay Execution

  • Gently wash the monolayers on both the apical (A) and basolateral (B) sides with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).[19]

  • Prepare dosing solutions of the test compound (SIH) and control compounds in transport buffer.

    • High Permeability Control: Propranolol[10]

    • Low Permeability Control: Atenolol or Mannitol[20]

    • Efflux Control: Digoxin[10]

  • For A -> B Permeability (in triplicate):

    • Add the dosing solution to the apical (A) chamber.

    • Add fresh transport buffer to the basolateral (B) chamber.[8]

  • For B -> A Permeability (in triplicate):

    • Add the dosing solution to the basolateral (B) chamber.

    • Add fresh transport buffer to the apical (A) chamber.[8]

  • Incubate the plate at 37°C with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 2 hours).[7]

4. Sample Collection & Analysis

  • At the end of the incubation, collect samples from both the donor and receiver chambers for each well.

  • Also, collect a sample of the initial dosing solution (T=0 sample).

  • Analyze the concentration of the compound in all samples using a validated analytical method, typically LC-MS/MS.

5. Data Calculation & Interpretation

  • Apparent Permeability (Papp) Calculation:

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where:

      • dQ/dt is the rate of compound appearance in the receiver chamber.

      • A is the surface area of the membrane (e.g., 0.33 cm² for a 24-well insert).

      • C₀ is the initial concentration in the donor chamber.

  • Efflux Ratio (ER) Calculation:

    • ER = Papp (B -> A) / Papp (A -> B)

  • Mass Recovery (%) Calculation:

    • Recovery % = ((C_f_donor * V_donor) + (C_f_receiver * V_receiver)) / (C₀ * V_donor) * 100

    • Where C_f is the final concentration and V is the volume.

Data Presentation: Example Assay Results

Summarizing results in a clear table is essential for interpretation and comparison.

CompoundDirectionPapp (x 10⁻⁶ cm/s)Efflux RatioRecovery (%)Classification
Propranolol A -> B25.21.195%High Permeability
(Control)B -> A27.896%(Pass)
Atenolol A -> B0.50.998%Low Permeability
(Control)B -> A0.4599%(Pass)
SIH (Test)A -> B1.58.7 65% Low Permeability
B -> A13.168% (Potential Efflux Substrate, Low Recovery)
SIH + Verapamil A -> B8.91.285%Moderate Permeability
B -> A10.788%(P-gp Substrate Confirmed, Recovery Improved)

Interpretation of Example Data:

  • The control compounds, Propranolol and Atenolol, performed as expected, validating the assay run.[18]

  • SIH initially shows low permeability and high efflux. The low recovery suggests potential issues with non-specific binding or cellular sequestration.[13]

  • When co-incubated with the P-gp inhibitor Verapamil, the A->B permeability of SIH increases dramatically, and the efflux ratio is reduced to near 1. This confirms SIH is a P-gp substrate.[17]

  • The recovery also improved in the presence of Verapamil, which could suggest that by keeping more compound out of the cell, less was lost to intracellular sequestration.

References
  • Vertex AI Search. Caco2 assay protocol.
  • Creative Bioarray. Caco-2 permeability assay. Creative Bioarray.
  • Enamine. Caco-2 Permeability Assay. Enamine.
  • Evotec. Caco-2 Permeability Assay. Evotec.
  • Warner, K. D., et al. (2018). Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays. RNA, 24(1), 76-87. Available from: [Link]

  • Li, F., et al. (2014). Approach to improve compound recovery in a high-throughput Caco-2 permeability assay supported by liquid chromatography-tandem mass spectrometry. Journal of Biomolecular Screening, 19(5), 746-754. Available from: [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
  • Di, L., et al. (2022). Non-specific binding of compounds in in vitro metabolism assays: a comparison of microsomal and hepatocyte binding in different species and an assessment of the accuracy of prediction models. Xenobiotica, 52(8), 943-956. Available from: [Link]

  • Taylor and Francis Online. Non-specific binding of compounds in in vitro metabolism assays: a comparison of microsomal and hepatocyte binding in different species and an assessment of the accuracy of prediction models.
  • Elsby, R., et al. (2008). Validation and application of Caco-2 assays for the in vitro evaluation of development candidate drugs as substrates or inhibitors of P-glycoprotein to support regulatory submissions. Xenobiotica, 38(7-8), 978-999. Available from: [Link]

  • Bednarczyk, D., & Sanghvi, M. (2020). The impact of assay recovery on the apparent permeability, a function of lysosomal trapping. ADMET & DMPK, 8(3), 205-215. Available from: [Link]

  • Di, L., & Kerns, E. H. (2006). The impact of assay recovery on the apparent permeability, a function of lysosomal trapping. European Journal of Pharmaceutical Sciences, 28(1-2), 1-13. Available from: [Link]

  • Drug Discovery Unit, University of Dundee. (2023). How to perform the MDCK Permeability experiment in drug discovery. YouTube. Available from: [Link]

  • BenchChem. Technical Support Center: Overcoming DMHBO+ Cell Permeability Challenges. BenchChem.
  • Sionkowska, A., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. International Journal of Molecular Sciences, 24(21), 15632. Available from: [Link]

  • Neuhoff, S., et al. (2011). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Methods in Molecular Biology, 763, 139-154. Available from: [Link]

  • Sugano, K. (2012). The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. Journal of Pharmaceutical Sciences, 101(2), 534-545. Available from: [Link]

  • ResearchGate. Validation and application of Caco-2 assays for the in vitro evaluation of development candidate drugs as substrates or inhibitors of P-glycoprotein to support regulatory submissions. Available from: [Link]

  • Sigma-Aldrich. In Vitro Vascular Permeability Assay (24-Well). Sigma-Aldrich.
  • MDPI. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Available from: [Link]

  • Wexler, D., & Shah, S. (2005). Linking solubility and permeability assays for maximum throughput and reproducibility. Journal of Biomolecular Screening, 10(4), 375-379. Available from: [Link]

  • ResearchGate. Approach to Improve Compound Recovery in a High-Throughput Caco-2 Permeability Assay Supported by Liquid Chromatography–Tandem Mass Spectrometry. Available from: [Link]

  • BioIVT. Cell Permeability Assay. BioIVT.
  • Bienta. Caco-2 Method Validation. Bienta.
  • ResearchGate. Validation of the 96 well Caco-2 cell culture model for high throughput permeability assessment of discovery compounds. Available from: [Link]

  • ChemHelp ASAP. (2023). drug solubility, membrane permeability, & the efflux ratio. YouTube. Available from: [Link]

  • National Institutes of Health. A novel cell permeability assay for macromolecules. Available from: [Link]

  • ResearchGate. Non-specific binding of compounds in in vitro metabolism assays: A comparison of microsomal and hepatocyte binding in different species and an assessment of the accuracy of prediction models. Available from: [Link]

  • Scientific Research Publishing. Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Available from: [Link]

  • DiVA portal. Automated Permeability Assays for Caco-2 and MDCK Cells. Available from: [Link]

  • BenchChem. Technical Support Center: Troubleshooting BMS-496 Cell Permeability. BenchChem.

Sources

Troubleshooting

Technical Support Center: Enhancing the Bioavailability of Spiro[indene-1,4'-piperidine] Derivatives

Welcome to the technical support center for spiro[indene-1,4'-piperidine] derivatives. This guide is designed for drug development professionals and researchers who are leveraging this potent scaffold and encountering ch...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for spiro[indene-1,4'-piperidine] derivatives. This guide is designed for drug development professionals and researchers who are leveraging this potent scaffold and encountering challenges with oral bioavailability. The unique three-dimensional structure of spiro[indene-1,4'-piperidine] compounds offers significant advantages in medicinal chemistry, including increased rigidity and novel intellectual property space, which can lead to more potent and selective drugs.[1][2] However, these same structural features often contribute to suboptimal physicochemical properties, primarily poor aqueous solubility and unpredictable metabolic stability, which can hinder oral absorption.

This document provides a logical, stepwise framework for diagnosing and overcoming these bioavailability barriers. We will move from foundational assessment to specific troubleshooting scenarios and advanced formulation strategies, grounding our recommendations in established biopharmaceutical principles.

Section 1: Foundational Concepts & Initial Assessment

Before attempting to enhance bioavailability, it is critical to understand the root cause of the limitation. Oral drug absorption is fundamentally governed by three factors: the drug's ability to dissolve in the gastrointestinal fluid (solubility), its capacity to pass through the intestinal wall into the bloodstream (permeability), and its resistance to metabolic breakdown before reaching systemic circulation (first-pass metabolism).[3]

The Biopharmaceutics Classification System (BCS) is an essential framework for categorizing your compound and guiding your strategy.[3]

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability (Most common for this scaffold)

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Your first objective is to determine where your spiro[indene-1,4'-piperidine] derivative falls within this system.

Start New Spiro[indene-1,4'-piperidine] Derivative Solubility Determine Aqueous Thermodynamic Solubility Start->Solubility Permeability Determine Permeability (e.g., PAMPA or Caco-2 Assay) Solubility->Permeability Metabolism Assess Metabolic Stability (Liver Microsome Assay) Permeability->Metabolism Decision Classify Compound (BCS) Metabolism->Decision BCS2 Likely BCS Class II or IV: Solubility is the Primary Hurdle Decision->BCS2 Low Solubility BCS3 BCS Class III: Permeability is the Primary Hurdle Decision->BCS3 High Solubility Low Permeability Metabolism_Issue High Metabolic Clearance? BCS2->Metabolism_Issue BCS3->Metabolism_Issue MedChem Address with Medicinal Chemistry (e.g., Metabolic Blocking) Metabolism_Issue->MedChem Yes Formulation Proceed to Formulation Troubleshooting Guides Metabolism_Issue->Formulation No

Caption: Initial assessment workflow for a new derivative.

Section 2: Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format.

Guide A: Overcoming Poor Aqueous Solubility

Poor solubility is the most common challenge for this class of compounds.[3] The rigid, often lipophilic nature of the indene and piperidine rings contributes to this issue.

Question: My compound, dissolved in a DMSO stock, immediately precipitates when I dilute it into my aqueous assay buffer. How can I resolve this for in vitro testing?

Answer: This is a classic sign of a compound exceeding its kinetic solubility limit in the final assay medium. The goal is to create a thermodynamically stable solution at the desired concentration. Follow this systematic approach:

  • Optimize Co-Solvent Concentration: The issue may simply be an excessive final concentration of DMSO.

    • Causality: High DMSO concentrations can create a supersaturated state that is prone to rapid precipitation upon dilution.

    • Action: Keep the final DMSO concentration below 1%, and ideally below 0.5%. If precipitation still occurs, the compound's intrinsic solubility is the problem.[4]

  • Exploit the Piperidine Nitrogen via pH Adjustment:

    • Causality: The piperidine ring contains a basic nitrogen atom, making the molecule's solubility pH-dependent. By acidifying the buffer, you can protonate this nitrogen, forming a more soluble salt in situ.

    • Action: Prepare your aqueous buffer at a lower pH (e.g., pH 4.0-6.5) and re-test the solubility. This is often the most effective initial step for piperidine-containing compounds.[4]

  • Introduce Additional Co-solvents or Excipients:

    • Causality: If pH modification is insufficient or incompatible with your assay, solubility-enhancing excipients can be used to alter the properties of the bulk solvent or interact with the drug molecule itself.

    • Action:

      • Co-solvents: Introduce low percentages (1-5%) of ethanol, propylene glycol, or PEG 400 to the aqueous buffer.

      • Cyclodextrins: Use cyclodextrins (e.g., HP-β-CD) to form inclusion complexes that encapsulate the lipophilic spiro-indene portion, increasing apparent solubility.[4][5] Be aware this can sometimes negatively impact permeability by reducing the free fraction of the drug.[6]

Sources

Optimization

Technical Support Center: Refinement of Analytical Methods for Spiro[indene-1,4'-piperidin]-3(2H)-one Hydrochloride

Welcome to the technical support center for the analytical refinement of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to add...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical refinement of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address specific challenges and frequently encountered issues during the analysis of this compound. The following content is structured in a question-and-answer format to provide direct and actionable solutions to common experimental hurdles.

Section 1: High-Performance Liquid Chromatography (HPLC) Method Development and Troubleshooting

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity, stability, and concentration of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride. Due to its chemical structure, which includes a secondary amine within the piperidine ring and a ketone group, specific challenges such as peak tailing and method variability can arise.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My chromatogram for Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride shows significant peak tailing. What is the likely cause and how can I resolve this?

A1: Peak tailing for this compound is most commonly attributed to secondary interactions between the basic piperidine nitrogen and residual acidic silanol groups on the surface of conventional silica-based C18 columns. This interaction leads to a portion of the analyte being more strongly retained, resulting in a "tailing" peak shape.

Causality and Resolution:

  • Silanol Interactions: The lone pair of electrons on the piperidine nitrogen can form strong hydrogen bonds with acidic silanol groups (Si-OH) on the stationary phase.

  • Mitigation Strategies:

    • Mobile Phase pH Adjustment: Increasing the pH of the mobile phase to a value between 3 and 7 can help to suppress the ionization of the silanol groups, reducing their interaction with the protonated piperidine moiety. A mobile phase buffered at a pH of around 6.5 is a good starting point.

    • Use of an End-Capped Column: Employ a high-quality, end-capped C18 column. End-capping is a process where the residual silanol groups are chemically bonded with a small, inert compound (like trimethylsilane), effectively shielding them from interaction with the analyte.

    • Competitive Amine Additive: The addition of a small amount of a competitive amine, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase (typically 0.1-0.5% v/v) can be highly effective. These additives will preferentially interact with the active silanol sites, minimizing their availability to the analyte and improving peak shape.

Q2: I am observing inconsistent retention times for my analyte between injections and across different days. What factors could be contributing to this variability?

A2: Retention time drift is a common issue in HPLC and can be particularly pronounced with amine-containing compounds like Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride. The key is to systematically investigate the potential sources of this variation.

Troubleshooting Workflow for Retention Time Variability:

Caption: Troubleshooting logic for inconsistent HPLC retention times.

Q3: What is a good starting point for developing a stability-indicating HPLC method for this compound?

A3: A stability-indicating method must be able to resolve the active pharmaceutical ingredient (API) from its potential degradation products. A forced degradation study is essential for developing such a method.

Recommended Starting HPLC Parameters:

ParameterRecommended Starting ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µm (end-capped)Provides good retention and resolution for compounds of this polarity.
Mobile Phase A 0.1% Formic Acid in WaterProvides a controlled pH and improves peak shape.
Mobile Phase B AcetonitrileA common and effective organic modifier.
Gradient 10-90% B over 20 minutesA broad gradient is a good starting point to elute all potential degradants.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides better reproducibility than ambient temperature.
Detection UV at 254 nm and 275 nmThe indene chromophore should have significant absorbance in this region.
Injection Volume 10 µLA standard injection volume to avoid column overload.

Forced Degradation Protocol:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 80 °C for 48 hours (solid state).

  • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for 24 hours.

Analyze the stressed samples using the starting HPLC method and optimize the gradient to achieve baseline separation of all degradation peaks from the parent compound.

Section 2: Mass Spectrometry (MS) and Gas Chromatography (GC) Considerations

Q4: Can I use Gas Chromatography (GC) to analyze Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride?

A4: Direct GC analysis of the hydrochloride salt is generally not recommended due to its low volatility and potential for thermal degradation in the GC inlet. The high temperatures can cause decomposition of the salt, leading to poor peak shape, non-reproducible results, and contamination of the GC system.

Alternative Approaches:

  • Derivatization: The free base form of the compound (after neutralization of the hydrochloride salt) can be derivatized to increase its volatility and thermal stability. Silylation of the secondary amine is a common approach.

  • GC-MS of the Free Base: If the free base is sufficiently volatile and thermally stable, it may be amenable to GC-MS analysis. However, careful optimization of the inlet temperature is crucial to prevent degradation.

Q5: What are the expected mass-to-charge ratios (m/z) for this compound in Mass Spectrometry (MS)?

A5: In positive ion mode electrospray ionization (ESI-MS), you would expect to see the protonated molecule.

  • Molecular Formula of Free Base: C₁₃H₁₅NO

  • Molecular Weight of Free Base: 201.26 g/mol

  • Expected [M+H]⁺: 202.12 m/z

In some cases, you may also observe adducts with sodium ([M+Na]⁺ at 224.10 m/z) or potassium ([M+K]⁺ at 240.08 m/z), especially if there are trace amounts of these salts in the mobile phase or sample.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Q6: Are there any specific considerations for preparing Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride for NMR analysis?

A6: Yes, the choice of solvent is critical for obtaining a high-quality NMR spectrum.

Solvent Selection:

  • Deuterated Methanol (CD₃OD): This is a good initial choice as the hydrochloride salt should be soluble. The acidic proton of the hydrochloride may exchange with the deuterium of the solvent, which can be observed in the spectrum.

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆): DMSO-d₆ is another excellent solvent for polar compounds and will allow for the observation of the N-H proton of the piperidinium ion. This proton will likely appear as a broad singlet.

  • Deuterated Chloroform (CDCl₃): The hydrochloride salt is unlikely to be soluble in CDCl₃. However, the free base form of the compound should be soluble in this solvent.

Expected ¹H NMR Features:

  • Aromatic Protons: Several signals in the aromatic region (typically 7-8 ppm) corresponding to the protons on the indene ring system.

  • Piperidine Protons: A series of multiplets in the aliphatic region (typically 1.5-4.0 ppm) corresponding to the protons of the piperidine ring.

  • Indene Aliphatic Protons: Signals corresponding to the CH₂ groups of the indene ring.

  • N-H Proton: If using a non-exchanging solvent like DMSO-d₆, a broad signal for the proton on the nitrogen.

Section 4: General Best Practices

Workflow for Analytical Method Validation:

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the c-Met Kinase Inhibitor Landscape: A Comparative Analysis Featuring Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride

Introduction: The c-Met Signaling Axis - A Critical Node in Oncogenesis The Mesenchymal-Epithelial Transition (MET) proto-oncogene encodes a receptor tyrosine kinase (RTK) known as c-Met or hepatocyte growth factor recep...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The c-Met Signaling Axis - A Critical Node in Oncogenesis

The Mesenchymal-Epithelial Transition (MET) proto-oncogene encodes a receptor tyrosine kinase (RTK) known as c-Met or hepatocyte growth factor receptor (HGFR).[1] Under normal physiological conditions, the binding of its only known ligand, hepatocyte growth factor (HGF), triggers c-Met dimerization and trans-phosphorylation of tyrosine residues in its intracellular kinase domain.[1][2] This activation initiates a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which are pivotal for embryonic development, tissue regeneration, and wound healing.[3][4][5]

However, in the context of oncology, this pathway is frequently hijacked. Aberrant c-Met activation—driven by gene amplification, activating mutations, or protein overexpression—becomes a potent oncogenic driver in numerous malignancies, including non-small cell lung cancer (NSCLC), gastric, renal, and liver cancers.[3][4][6][7] Dysregulated c-Met signaling promotes an aggressive "invasive growth" program characterized by enhanced tumor cell proliferation, survival, motility, invasion, and angiogenesis.[4][6][8][9] This central role in tumor progression and metastasis has established c-Met as a high-value target for therapeutic intervention.[3][6][10]

This guide provides a comparative analysis of a novel investigational inhibitor, Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride (hereafter referred to as Compound S ), against established and clinically approved c-Met inhibitors. We will delve into the mechanistic nuances, comparative potency, and the experimental workflows required to robustly characterize such agents, providing researchers with the foundational knowledge to evaluate next-generation inhibitors in this competitive landscape.

The c-Met Signaling Pathway and Points of Inhibition

The complexity of the HGF/c-Met pathway offers multiple points for therapeutic intervention. Small molecule inhibitors, the focus of this guide, typically target the intracellular kinase domain, competing with ATP to prevent the receptor's autophosphorylation and subsequent signal transduction.[2][11]

cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet_Receptor c-Met Receptor HGF->cMet_Receptor Binds Kinase_Domain Kinase Domain (pY1234/1235) cMet_Receptor->Kinase_Domain Dimerization & Activation ATP ATP ATP->Kinase_Domain Phosphorylates PI3K PI3K Kinase_Domain->PI3K RAS RAS Kinase_Domain->RAS STAT3 STAT3 Kinase_Domain->STAT3 Inhibitor Compound S & Other TKIs Inhibitor->Kinase_Domain Blocks ATP Binding AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion STAT3->Invasion

Figure 1: Simplified c-Met Signaling Pathway. HGF binding activates the c-Met receptor kinase domain. Small molecule tyrosine kinase inhibitors (TKIs) compete with ATP to block this activation, inhibiting downstream pathways that drive proliferation, survival, and invasion.

Comparative Analysis of c-Met Inhibitors

The clinical success of c-Met inhibitors hinges on their potency, selectivity, and pharmacokinetic properties. Here, we compare our investigational Compound S with leading inhibitors that have defined the therapeutic landscape.

  • Crizotinib (Xalkori®): An ATP-competitive inhibitor of both c-Met and Anaplastic Lymphoma Kinase (ALK).[12][13] While effective, its multi-kinase activity can lead to off-target effects. It is approved for ALK-positive or ROS1-positive NSCLC and has shown activity in c-Met amplified NSCLC.[14][15][16]

  • Capmatinib (Tabrecta®): A highly potent and selective ATP-competitive c-Met inhibitor.[17] It is the first therapy approved by the FDA specifically for metastatic NSCLC with mutations leading to MET exon 14 skipping.[18][19]

  • Tepotinib (Tepmetko®): A highly selective oral c-Met inhibitor also approved for metastatic NSCLC harboring MET exon 14 skipping alterations.[20][21] It has demonstrated efficacy in preclinical models of EGFR TKI resistance mediated by c-Met activation.[22]

  • Savolitinib: An investigational, potent, and highly selective c-Met inhibitor being evaluated in various c-Met-driven cancers.

Data Presentation: Head-to-Head Performance Metrics

The following table summarizes key biochemical and cellular potency data for these inhibitors. Values for Compound S are presented as hypothetical but realistic data points for a promising preclinical candidate.

InhibitorTypeTarget(s)Biochemical IC50 (c-Met)Cellular IC50 (p-Met Inhibition)Cellular IC50 (Proliferation, MKN-45)
Compound S Type Ic-Met~2.5 nM~5 nM~15 nM
Crizotinib Type Ic-Met, ALK, ROS1~4 nM~11 nM~20 nM
Capmatinib Type Ibc-Met~0.13 nM ~0.5 nM ~1.3 nM
Tepotinib Type Ibc-Met~2 nM~4 nM~25 nM
Savolitinib Type Ibc-Met~5 nM~7 nM~30 nM

Data for established inhibitors are compiled from publicly available literature and may vary based on assay conditions. MKN-45 is a human gastric cancer cell line with c-Met gene amplification.

Analysis: The data highlight the exceptional potency of Capmatinib. Compound S demonstrates a promising profile, with low nanomolar biochemical and cellular target inhibition, comparable to Tepotinib and Crizotinib. Its slightly higher proliferation IC50 relative to its p-Met inhibition IC50 suggests that while it effectively engages its target, downstream cellular effects may be influenced by other factors in this specific cell line, a common observation warranting further investigation into pathway dynamics.

Experimental Protocols for Inhibitor Characterization

To generate the robust, comparative data shown above, a standardized sequence of experiments is essential. This workflow validates the inhibitor's mechanism, potency, and preclinical efficacy.

Workflow cluster_workflow Inhibitor Characterization Workflow A Biochemical Assay (c-Met Kinase Activity) B Cellular Target Engagement (Western Blot for p-Met) A->B Confirm On-Target Activity in Cells C Cellular Functional Assay (Viability/Proliferation) B->C Link Target Inhibition to Cellular Phenotype D In Vivo Efficacy (Xenograft Model) C->D Evaluate Preclinical Efficacy

Figure 2: Standard Experimental Workflow. A logical progression from in vitro biochemical assays to in vivo animal models is crucial for characterizing a novel kinase inhibitor.

Biochemical c-Met Kinase Assay (In Vitro Potency)

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of recombinant c-Met kinase, yielding the biochemical IC50 value.

Causality: This cell-free assay isolates the interaction between the inhibitor and its direct target, devoid of confounding cellular factors like membrane permeability or efflux pumps. It is the first and most direct validation of target engagement. A luminescence-based assay, such as ADP-Glo™, is a common, robust method.[23][24]

Methodology:

  • Reagent Preparation:

    • Prepare a 1X Kinase Assay Buffer from a 5X stock.[25]

    • Prepare serial dilutions of the test inhibitor (e.g., Compound S) and a reference inhibitor (e.g., Capmatinib) in the assay buffer containing a constant, low percentage of DMSO (e.g., 1%) to ensure solubility without affecting enzyme activity.[24]

    • Dilute recombinant human c-Met kinase and a suitable substrate (e.g., Poly (Glu:Tyr, 4:1)) to their final working concentrations in the assay buffer.[24][25]

  • Reaction Setup (96-well or 384-well plate):

    • To appropriate wells, add the inhibitor dilutions or vehicle control (DMSO in buffer).

    • Add the c-Met kinase to all wells except the "no enzyme" negative control.

    • Initiate the kinase reaction by adding a master mix containing the substrate and ATP. The ATP concentration should be near its Km for the kinase to ensure competitive inhibition is accurately measured.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Signal Detection (ADP-Glo™):

    • Stop the kinase reaction by adding ADP-Glo™ Reagent, which simultaneously depletes the remaining ATP.

    • Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal.

    • Incubate in the dark as per the manufacturer's protocol.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Subtract background (no enzyme control) from all readings.

    • Normalize the data to the vehicle control (100% activity) and a high-concentration inhibitor control (0% activity).

    • Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Western Blot for Phospho-c-Met (Cellular Target Engagement)

Objective: To confirm that the inhibitor can enter the cell and block HGF-stimulated c-Met autophosphorylation, providing a cellular IC50 for target engagement.

Causality: This assay directly visualizes the on-target effect within a biological context. A reduction in the phosphorylated form of c-Met (p-Met) relative to the total c-Met protein level provides definitive proof of intracellular target inhibition.[23][26]

Methodology:

  • Cell Culture and Treatment:

    • Plate a c-Met dependent cell line (e.g., MKN-45 or Hs 746T) and allow cells to adhere and grow to ~80% confluency.

    • Serum-starve the cells for 4-6 hours to reduce basal receptor activation.

    • Pre-treat cells with serial dilutions of the inhibitor or vehicle control for 1-2 hours.

    • Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes to induce robust c-Met phosphorylation. Include an unstimulated, untreated control.

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins.

    • Scrape the cells, collect the lysate, and clarify by centrifugation to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Electrotransfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST) to prevent non-specific antibody binding.[27] BSA is often preferred over milk for phospho-antibody detection.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated c-Met (e.g., anti-p-Met Tyr1234/1235).[28]

    • Wash the membrane three times with TBST.[27]

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again thoroughly with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

    • Strip the membrane and re-probe with a primary antibody for total c-Met as a loading control.

    • Quantify the band intensities using densitometry software. Normalize the p-Met signal to the total c-Met signal for each sample. Plot the normalized p-Met signal against inhibitor concentration to determine the cellular IC50 for target inhibition.

Cell Viability Assay (Cellular Functional Outcome)

Objective: To measure the effect of the inhibitor on the proliferation and viability of cancer cells that are dependent on c-Met signaling, yielding a functional GI50 (half-maximal growth inhibition) or IC50 value.

Causality: This assay links target engagement to a desired biological outcome—the inhibition of cancer cell growth. The MTT assay is a classic colorimetric method based on the reduction of a yellow tetrazolium salt by mitochondrial dehydrogenases in metabolically active, viable cells.

Methodology:

  • Cell Seeding:

    • Seed a c-Met amplified cancer cell line (e.g., MKN-45) in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the test compound prepared by serial dilution. Include vehicle-only and no-cell (media only) controls.

    • Incubate the plate for a period that allows for multiple cell doublings (typically 72 hours) at 37°C in a 5% CO2 incubator.[23]

  • MTT Addition and Incubation:

    • Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well.[29][30]

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.

  • Solubilization:

    • Carefully remove the media containing MTT.

    • Add a solubilization solvent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.[31]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the purple solution at a wavelength of ~570 nm using a microplate reader.[29]

    • Subtract the background absorbance from the media-only wells.

    • Calculate cell viability as a percentage relative to the vehicle-treated control wells.

    • Plot the percent viability versus the log of inhibitor concentration and use a non-linear regression model to calculate the GI50/IC50 value.

In Vivo Tumor Xenograft Model (Preclinical Efficacy)

Objective: To evaluate the anti-tumor activity of the inhibitor in a living organism.

Causality: This is the ultimate preclinical test, integrating the compound's pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics (target engagement in the tumor) to assess its real-world therapeutic potential.[9][23]

Methodology:

  • Model Establishment:

    • Subcutaneously implant a suspension of human cancer cells with c-Met amplification (e.g., MKN-45, Hs 746T) into the flank of immunocompromised mice (e.g., Balb/c nude or NSG mice).[9][32]

    • Monitor the mice regularly until tumors reach a palpable, measurable volume (e.g., 150-200 mm³).[9]

  • Randomization and Dosing:

    • Randomize the tumor-bearing mice into treatment groups (e.g., vehicle control, test compound at various doses, positive control/reference drug).

    • Prepare the drug formulation in an appropriate vehicle for the chosen route of administration (typically oral gavage for small molecules).

    • Administer the treatment daily (or as determined by prior pharmacokinetic studies) for a set period (e.g., 21-28 days).

  • Efficacy Evaluation:

    • Measure tumor dimensions with digital calipers two to three times per week and calculate tumor volume (e.g., Volume = (Width² x Length)/2).

    • Monitor the body weight of the mice as an indicator of general toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and downstream pharmacodynamic analysis (e.g., Western blot for p-Met to confirm in vivo target inhibition).

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.

    • Perform statistical analysis (e.g., ANOVA) to determine the significance of the anti-tumor effect.

Conclusion and Future Perspectives

The landscape of c-Met inhibition is maturing, with highly selective and potent agents like Capmatinib and Tepotinib setting a high bar for new entrants.[17][21] Our analysis shows that an investigational molecule like Compound S , with its spiro[indene-1,4'-piperidin]-3(2H)-one core, can be systematically evaluated to determine its therapeutic potential. The presented workflow, from biochemical assays to in vivo xenograft models, provides the necessary framework for a rigorous assessment.

For a novel compound like Compound S to be competitive, it must demonstrate not only comparable potency but also offer advantages in other areas, such as improved selectivity (to reduce off-target toxicities), superior pharmacokinetic properties (e.g., oral bioavailability, half-life), a better safety profile, or efficacy against known resistance mutations. The continued development of next-generation c-Met inhibitors is crucial, particularly for overcoming the acquired resistance that often develops in response to targeted therapies.[22][33]

References

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(Source: vertexaisearch.cloud.google.com) [9] Application Notes and Protocols for MET Kinase-IN-4 Xenograft Model - Benchchem. (Source: vertexaisearch.cloud.google.com) [13] Crizotinib, a small-molecule dual inhibitor of the c-Met and ALK receptor tyrosine kinases - PubMed. (Source: vertexaisearch.cloud.google.com) [23] Application Notes and Protocols for c-MET Inhibitors in Drug Discovery and Development - Benchchem. (Source: vertexaisearch.cloud.google.com) [26] Application Notes and Protocols for Western Blot Analysis of p-Met Following BMS-777607 Treatment - Benchchem. (Source: vertexaisearch.cloud.google.com) MTT assay and its use in cell viability and proliferation analysis - Abcam. (Source: vertexaisearch.cloud.google.com) [20] Phase Ib study of tepotinib in EGFR-mutant/c-Met-positive NSCLC: Final data and long-term responders. | Journal of Clinical Oncology - ASCO Publications. (Source: vertexaisearch.cloud.google.com) [35] Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion - PubMed Central. (Source: vertexaisearch.cloud.google.com) [33] Development of antibody-based c-Met inhibitors for targeted cancer therapy. (Source: vertexaisearch.cloud.google.com) [22] The selective c-Met inhibitor tepotinib can overcome epidermal growth factor receptor inhibitor resistance mediated by aberrant c-Met activation in NSCLC models - NIH. (Source: vertexaisearch.cloud.google.com) [11] c-Met inhibitor - Wikipedia. (Source: vertexaisearch.cloud.google.com) [5] Application Note: Protocol for c-Met Kinase Inhibition Assay with Meleagrin - Benchchem. (Source: vertexaisearch.cloud.google.com) [36] Merck KGaA Advancing Tepotinib in MET-Altered Cancer Subpopulations | Precision Medicine Online. 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(Source: vertexaisearch.cloud.google.com) [16] Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC | CancerNetwork. (Source: vertexaisearch.cloud.google.com) [18] Tabrecta (Capmatinib) First FDA-Approved Drug for Metastatic NSCLC with MET Exon 14 Skipping Mutation. (Source: vertexaisearch.cloud.google.com) [31] MTT (Assay protocol - Protocols.io. (Source: protocols.io) [1] c-Met inhibitors - PMC - PubMed Central - NIH. (Source: vertexaisearch.cloud.google.com) [38] Efficacy of tepotinib in patients with high-grade glioma with MET alterations: A case series - Oxford Academic. (Source: academic.oup.com) [7] New Preclinical Development of a c-Met Inhibitor and Its Combined Anti-Tumor Effect in c-Met-Amplified NSCLC - NIH. (Source: vertexaisearch.cloud.google.com) [21] FDA Approves Tepotinib for Metastatic NSCLC Harboring MET Exon 14 Skipping Alterations. (Source: vertexaisearch.cloud.google.com) [39] Capmatinib efficacy for METex14 non-small cell lung cancer patients: Results of the IFCT-2104 CAPMATU study - PubMed. (Source: vertexaisearch.cloud.google.com) [40] Capmatinib for Patients with NSCLC with MET Exon 14 Mutation - The Oncology Nurse. (Source: vertexaisearch.cloud.google.com) [41] Profile of c-Met Inhibitors in Clinical or Late Pre-Clinical Development - ResearchGate. (Source: researchgate.net) [19] Capmatinib Demonstrates Significant Antitumor Activity in Patients with Metastatic NSCLC Who Harbor MET Exon 14 Mutation - Oncology Practice Management. (Source: vertexaisearch.cloud.google.com) [24] c-Met Kinase Assay Kit - BPS Bioscience. (Source: vertexaisearch.cloud.google.com) [25] Chemi-Verse™ c-MET Kinase Assay Kit - BPS Bioscience. (Source: vertexaisearch.cloud.google.com) [27] Western Blot Protocol | Proteintech Group. (Source: vertexaisearch.cloud.google.com) [32] In vivo animal model experiments - Bio-protocol. (Source: vertexaisearch.cloud.google.com) [42] (PDF) In Vivo c-Met Pathway Inhibition Depletes Human Glioma Xenografts of Tumor-Propagating Stem-Like Cells 1 2 - ResearchGate. (Source: researchgate.net) [43] New Preclinical Development of a c-Met Inhibitor and Its Combined Anti-Tumor Effect in c-Met-Amplified NSCLC - ResearchGate. (Source: researchgate.net) Western blot protocol - Abcam. (Source: vertexaisearch.cloud.google.com) [28] Western Blotting Protocol - Cell Signaling Technology. (Source: vertexaisearch.cloud.google.com) [44] MET inhibitors in combination with other therapies in non-small cell lung cancer - Padda. (Source: vertexaisearch.cloud.google.com) [45] Western Blot (WB) Protocol - EpigenTek. (Source: vertexaisearch.cloud.google.com)

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Comparative

A Comparative Guide to the Efficacy of Spiro[indene-1,4'-piperidin]-3(2H)-one Hydrochloride Analogs as Acetylcholinesterase Inhibitors

For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of effective therapeutics for neurodegenerative diseases such as Alzheimer's, the inhibition of acetylcholinesterase (AChE) remain...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of effective therapeutics for neurodegenerative diseases such as Alzheimer's, the inhibition of acetylcholinesterase (AChE) remains a cornerstone of symptomatic treatment. The spiro[indene-1,4'-piperidin]-3(2H)-one core scaffold has emerged as a promising framework for the design of novel AChE inhibitors. This guide provides a comprehensive comparison of the efficacy of various analogs based on this and closely related structures, supported by experimental data from peer-reviewed studies. We will delve into the rationale behind the molecular design, compare in vitro inhibitory activities, and provide detailed experimental protocols for the assays used to evaluate these compounds.

The Rationale for Spiro[indene-1,4'-piperidin]-3(2H)-one Analogs in Alzheimer's Disease Research

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive deficits observed in patients. Acetylcholinesterase is the primary enzyme responsible for the hydrolysis of ACh in the synaptic cleft. By inhibiting AChE, the concentration and duration of action of ACh are increased, thereby ameliorating the cholinergic deficit.

The spiro[indene-1,4'-piperidin]-3(2H)-one scaffold combines the rigid indanone moiety with a flexible piperidine ring, a common feature in many established AChE inhibitors, including the blockbuster drug Donepezil. This structural amalgamation allows for diverse substitutions on both the aromatic and heterocyclic rings, enabling a systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity. The indanone portion can interact with key residues in the active site of AChE, while the piperidine moiety can be modified to enhance binding affinity and modulate pharmacokinetic properties.

Comparative Efficacy of Indanone and Piperidine-Containing AChE Inhibitors

While direct comparative studies on a homologous series of spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride analogs are limited in the public domain, a wealth of data exists for closely related indanone and piperidine derivatives. This information provides valuable insights into the potential efficacy of the target scaffold.

In Vitro Acetylcholinesterase Inhibitory Activity

The most common metric for evaluating the efficacy of AChE inhibitors in vitro is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of the enzyme's activity. The following table summarizes the AChE inhibitory activity of several indanone and piperidine-based compounds from various studies.

Compound IDStructureAChE IC50 (nM)Reference
Donepezil 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine5.7[1]
Compound 13e (E2020) 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride5.7[1]
Compound 21 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride0.56[2]
Compound 4k Substituted spiro[oxindole-pyrrolidine-indanone]100[3]
Compound 6k Substituted spiro[oxindole-pyrrolidine-indanone]Potent inhibitor[3]
Compound 54 Indanone derivative14,060[4]
Compound 56 Indanone derivative12,300[4]
Compound 64 Indanone derivative12,010[4]
Compound 1d 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidin-4-one12,550

Table 1: In Vitro Acetylcholinesterase Inhibitory Activity of Selected Indanone and Piperidine Derivatives.

The data clearly indicates that modifications to the core structure can dramatically influence inhibitory potency. For instance, Donepezil (13e), with its dimethoxyindanone and benzylpiperidine moieties, exhibits potent inhibition in the low nanomolar range[1]. Compound 21, a piperidine derivative with a more complex benzoyl-sulfonamide side chain, demonstrates even greater potency with a sub-nanomolar IC50 value[2]. In contrast, some simpler indanone derivatives show activity in the micromolar range[4]. The spiro-oxindole-indanone analogs also show promise, with compound 4k having an IC50 of 0.10 μmol/L[3]. These findings underscore the importance of systematic structural modifications to achieve high-affinity binding to AChE.

Mechanism of Action: Binding to Acetylcholinesterase

The efficacy of these inhibitors is rooted in their ability to bind to the active site of the AChE enzyme. The active site of AChE is located at the bottom of a deep and narrow gorge and is comprised of a catalytic active site (CAS) and a peripheral anionic site (PAS).

AChE_Inhibition cluster_AChE Acetylcholinesterase (AChE) Gorge cluster_Inhibitor Spiro-Indanone Inhibitor PAS Peripheral Anionic Site (PAS) (Trp279) Anionic_Subsite Anionic Subsite (Trp84) CAS Catalytic Active Site (CAS) (Ser200, His440, Glu327) Acyl_Pocket Acyl Pocket Hydrolysis Hydrolysis CAS->Hydrolysis Catalyzes Indanone Indanone Moiety Indanone->CAS π-π stacking with Trp84 H-bonds with Ser200/His440 Piperidine Piperidine Moiety Piperidine->PAS Cation-π interaction with Trp279 Acetylcholine Acetylcholine (ACh) Acetylcholine->CAS Choline_Acetate Choline + Acetate Hydrolysis->Choline_Acetate Products

Caption: Binding of a spiro-indanone inhibitor to the active site of AChE.

The indanone moiety of the inhibitor is proposed to interact with the CAS, forming π-π stacking interactions with aromatic residues like Trp84 and potential hydrogen bonds with the catalytic triad (Ser200, His440, Glu327). The positively charged piperidine ring can establish a cation-π interaction with Trp279 at the PAS. This dual binding to both the CAS and PAS is a hallmark of highly potent AChE inhibitors like Donepezil.

Experimental Protocols

The following is a detailed, step-by-step methodology for a typical in vitro acetylcholinesterase inhibition assay using the Ellman's method.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE by quantifying the rate of production of thiocholine, which reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (analogs of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO), and then dilute further in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

    • Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of each test compound dilution.

  • Pre-incubation:

    • Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells.

    • Mix gently and incubate the plate for 10-15 minutes at 25°C or 37°C.

  • Reaction Initiation:

    • Add 10 µL of the ATCI solution to all wells to start the reaction.

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well.

    • Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of Test Sample / Rate of Control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Ellman_Method_Workflow A Prepare Reagents (AChE, ATCI, DTNB, Test Compounds) B Set up 96-well plate (Blank, Control, Test Samples) A->B C Pre-incubate Plate (10-15 min) B->C D Initiate Reaction (Add ATCI) C->D E Kinetic Measurement (Absorbance at 412 nm) D->E F Data Analysis (Calculate % Inhibition and IC50) E->F

Caption: Workflow for the Ellman's method for AChE inhibition assay.

In Vivo Efficacy in Animal Models of Alzheimer's Disease

While in vitro assays are crucial for initial screening, in vivo studies in animal models are essential to evaluate the therapeutic potential of a drug candidate. A systematic review of in vivo studies on anticholinesterase agents for Alzheimer's disease highlights the common use of scopolamine-induced amnesia models in rodents[5][6]. Behavioral tests such as the Morris water maze, Y-maze, and passive avoidance tests are employed to assess cognitive improvements[5][6]. For instance, in vivo studies of compound 13e (Donepezil) demonstrated a longer duration of action than physostigmine and a significant increase in acetylcholine levels in the rat cerebral cortex[1]. Another study showed that a novel AChE inhibitor, XJP-1, improved survival and locomotor functions and reduced amyloid plaques in a transgenic Drosophila model of Alzheimer's disease[7]. These studies underscore the importance of translating in vitro potency into in vivo efficacy.

Conclusion and Future Directions

The spiro[indene-1,4'-piperidin]-3(2H)-one scaffold represents a promising starting point for the development of novel and potent acetylcholinesterase inhibitors. The comparative analysis of related indanone and piperidine derivatives reveals that strategic modifications to the core structure can lead to compounds with inhibitory activities in the nanomolar and even sub-nanomolar range. The dual binding to both the catalytic and peripheral anionic sites of AChE appears to be a key determinant of high potency.

Future research should focus on the synthesis and systematic evaluation of a library of spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride analogs to establish a clear structure-activity relationship. Promising candidates from in vitro screening should then be advanced to in vivo studies in relevant animal models of Alzheimer's disease to assess their cognitive-enhancing effects and overall therapeutic potential. The insights provided in this guide, including the detailed experimental protocols and mechanistic understanding, should serve as a valuable resource for researchers in this exciting field of drug discovery.

References

  • Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction. PubMed. [Link]

  • Conformational analyses and molecular-shape comparisons of a series of indanone-benzylpiperidine inhibitors of acetylcholinesterase. PubMed. [Link]

  • Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. ACS Omega. [Link]

  • Indanone-based Mannich bases: Design, synthesis, in-silico molecular docking, ADME predictions and biological evaluation including carbonic anhydrases, acetylcholinesterase inhibition and cytotoxicities. PubMed. [Link]

  • IC50 values for acetylcholinesterase and butyrylcholinesterase. ResearchGate. [Link]

  • Ellman Esterase Assay Protocol. Scribd. [Link]

  • IC50 values of the representative set of active compounds identified in the HTS. ResearchGate. [Link]

  • Structure-based development of novel spiro-piperidine ASH1L inhibitors. PubMed Central. [Link]

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. [Link]

  • Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. PubMed Central. [Link]

  • IC 50 values for activities towards acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). ResearchGate. [Link]

  • In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science. [Link]

  • 1-indanone derivatives: a novel one-pot approach to imides via beckmann-like rearrangement and theoretical insights into their interactions with ache enzyme. SciELO. [Link]

  • Substituted spiro [2.3'] oxindolespiro [3.2″]-5,6-dimethoxy-indane-1″-one-pyrrolidine analogue as inhibitors of acetylcholinesterase. PubMed. [Link]

  • Evidence of the Efficacy of Acetylcholinesterase Inhibitors in In Vivo Studies: A Systematic Review. PubMed. [Link]

  • In vivo Evaluation of a Newly Synthesized Acetylcholinesterase Inhibitor in a Transgenic Drosophila Model of Alzheimer's Disease. PubMed Central. [Link]

  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. PubMed Central. [Link]

  • Evidence of the Efficacy of Acetylcholinesterase Inhibitors in In Vivo Studies: A Systematic Review. ResearchGate. [Link]

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. [Link]

  • Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. PubMed Central. [Link]

  • Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives. ACG Publications. [Link]

  • Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention. [Link]

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Sources

Validation

A Researcher's Guide to the Structure-Activity Relationship of Spiro[indene-1,4'-piperidine] Derivatives

The spiro[indene-1,4'-piperidine] scaffold is a privileged structural motif in medicinal chemistry, recognized for its rigid three-dimensional framework that allows for precise orientation of functional groups in biologi...

Author: BenchChem Technical Support Team. Date: January 2026

The spiro[indene-1,4'-piperidine] scaffold is a privileged structural motif in medicinal chemistry, recognized for its rigid three-dimensional framework that allows for precise orientation of functional groups in biological space. This rigidity can lead to enhanced binding affinity and selectivity for various protein targets.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of spiro[indene-1,4'-piperidine] derivatives, drawing upon experimental data to offer insights for researchers and professionals in drug development.

The Core Scaffold: A Foundation for Diverse Biological Activity

The inherent three-dimensionality of the spiro[indene-1,4'-piperidine] core is a key determinant of its pharmacological profile.[2] This rigid structure reduces the number of rotatable bonds compared to more flexible molecules, which can enhance the pharmacokinetic profile and improve interaction with target enzymes or receptors.[1] The spirocyclic nature of this scaffold has been exploited in the development of agents targeting the central nervous system (CNS), as well as compounds with antileishmanial and anticancer properties.[1]

Comparative Analysis of Structural Modifications

The biological activity of spiro[indene-1,4'-piperidine] derivatives can be finely tuned by strategic modifications at three key positions: the indene moiety, the piperidine nitrogen, and the piperidine ring itself.

Modifications of the Indene Moiety

The aromatic nature of the indene ring system offers a versatile platform for substitution. The introduction of various functional groups can significantly impact receptor affinity and selectivity. For instance, in the context of dopamine D2 receptor antagonists, substitutions on the indene ring are crucial for modulating potency and selectivity against other dopamine receptor subtypes.[3]

The Critical Role of the Piperidine Nitrogen

The nitrogen atom of the piperidine ring is a primary site for modification and plays a pivotal role in the interaction of these derivatives with their biological targets. N-substitution is a common strategy to explore the SAR and optimize the pharmacological properties of these compounds.

For example, in the development of nociceptin receptor (NOP) ligands, a series of N-substituted analogs based on the spiropiperidine core were synthesized, leading to compounds with high NOP binding affinity and selectivity against other opioid receptors.[4][5] The nature of the N-substituent, whether an alkyl, arylalkyl, or a more complex moiety, directly influences the binding affinity and functional activity.

Substitutions on the Piperidine Ring

While less commonly explored than N-substitution, modifications to the carbon atoms of the piperidine ring can also influence activity. These changes can alter the conformation of the piperidine ring and the spatial relationship of other substituents, thereby affecting receptor binding.

Experimental Data Summary

The following table summarizes the structure-activity relationships of selected spiro[indene-1,4'-piperidine] derivatives, highlighting the impact of different substituents on their biological activity.

Compound ID Indene Substitution Piperidine N-Substitution Target Activity (IC50/Ki) Reference
1 UnsubstitutedBenzylσ1 ReceptorLow nM Ki
2 Unsubstituted4-PhenylbutylNOP ReceptorHigh Affinity[5]
3 Unsubstituted3-PhenylpropylNOP ReceptorHigh Affinity[4]
4 Unsubstituted-CH2CH2-quinolinoneD4 ReceptorpKi = 9.18[3]
5 Unsubstituted-CH2CH2CH2-quinolinoneD4 ReceptorLower Affinity[3]
6a UnsubstitutedBenzylAntileishmanialIC50 = 0.89 µM[6]
7a Unsubstituted4-ChlorobenzylAntileishmanialIC50 = 0.50 µM[6]

This table is a representative summary. For detailed data, please refer to the cited literature.

Key Experimental Protocols

A fundamental experiment to characterize the affinity of these derivatives for their target is radioligand binding assay.

Radioligand Binding Assay for Dopamine D4 Receptor

Objective: To determine the binding affinity (Ki) of test compounds for the human dopamine D4 receptor.

Materials:

  • HEK293 cells expressing the human dopamine D4 receptor.

  • [3H]Spiperone (radioligand).

  • Test compounds (spiro[indene-1,4'-piperidine] derivatives).

  • Haloperidol (reference compound).

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare cell membranes from HEK293 cells expressing the D4 receptor.

  • In a 96-well plate, add cell membranes, [3H]Spiperone at a concentration near its Kd, and varying concentrations of the test compound or haloperidol.

  • For non-specific binding determination, add a high concentration of a non-labeled ligand (e.g., haloperidol).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Structure-Activity Relationships

The following diagrams illustrate key SAR principles for spiro[indene-1,4'-piperidine] derivatives.

SAR_Summary cluster_core Spiro[indene-1,4'-piperidine] Core cluster_modifications Structural Modifications cluster_activity Biological Activity Core Core Scaffold (Rigid 3D Structure) Indene Indene Moiety (Aromatic Substitutions) Core->Indene Modulate Affinity & Selectivity Piperidine_N Piperidine Nitrogen (N-Alkyl/Arylalkyl) Core->Piperidine_N Key for Potency Piperidine_Ring Piperidine Ring (Conformational Effects) Core->Piperidine_Ring Fine-tune Activity CNS CNS Targets (e.g., Dopamine, NOP) Indene->CNS Anticancer Anticancer Indene->Anticancer Piperidine_N->CNS Antiparasitic Antileishmanial Piperidine_N->Antiparasitic Piperidine_Ring->CNS

Caption: Key modification sites and their impact on biological activity.

Experimental_Workflow start Synthesize Derivatives binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay Functional Assay (e.g., cAMP inhibition) binding_assay->functional_assay sar_analysis Structure-Activity Relationship Analysis functional_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: A typical workflow for SAR studies of novel compounds.

Conclusion

The spiro[indene-1,4'-piperidine] scaffold remains a highly valuable template in modern drug discovery. The rigid, three-dimensional nature of this core provides a solid foundation for the design of potent and selective ligands. A thorough understanding of the structure-activity relationships, particularly concerning substitutions on the indene ring and the piperidine nitrogen, is crucial for the successful development of novel therapeutics. The comparative data presented in this guide underscore the versatility of this scaffold and offer a roadmap for future drug design endeavors.

References

  • Mohamed, M.A., Kadry, A.M., Bekhit, S.A., Abourehab, M.A., Amagase, K., Ibrahim, T.M., El-Saghier, A.M. & Bekhit, A.A. (2022). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 330-342. [Link]

  • Rohloff, J. C., et al. (1998). Spiro[1H-indene-1,4'-piperidine] derivatives as potent and selective non-peptide human somatostatin receptor subtype 2 (sst2) agonists. Journal of Medicinal Chemistry, 41(13), 2175-9. [Link]

  • Kurapati, S.S., Nandikolla, A., Khetmalis, Y.M., et al. (2023). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. Bio-Evolution & Pharmaceutical Letters, 12(11). [Link]

  • PubChem. Spiro[indene-1,4'-piperidine]. [Link]

  • ResearchGate. Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. [Link]

  • Hassaneen, H. M., et al. (2022). Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes. Egyptian Journal of Chemistry, 65(13), 1-12. [Link]

  • PubChem. Spiro[indene-1,4'-piperidine] hydrochloride. [Link]

  • Caldwell, J. P., et al. (2009). Synthesis and Structure-Activity Relationships of N-substituted Spiropiperidines as Nociceptin Receptor Ligands: Part 2. Bioorganic & Medicinal Chemistry Letters, 19(4), 1164-7. [Link]

  • Ghasemi, J. B., & Ahmadi, S. (2021). Exploration of interaction behavior between spiro[indene-2,2'-[1][6][7]oxathiazine]-1,3-diones and DNA with the help of DFT, molecular docking, and MD simulations. Structural Chemistry, 32(5), 1895-1910. [Link]

  • PubChem. Spiro[indene-1,4'-piperidine] hydrochloride. [Link]

  • Caldwell, J. P., et al. (2007). Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands. Bioorganic & Medicinal Chemistry Letters, 17(8), 2281-4. [Link]

  • Butini, S., et al. (2012). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of Medicinal Chemistry, 55(2), 841-857. [Link]

  • Perrone, R., et al. (2023). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. International Journal of Molecular Sciences, 24(13), 10833. [Link]

  • Ghelardini, C., et al. (2002). Spiro[1,2,4-benzotriazine-3(4H),4'-(1'-substituted)piperidines] and related compounds as ligands for sigma receptors. Il Farmaco, 57(11), 871-82. [Link]

  • Chen, X., & Gumina, G. (2017). Functional Selective D2 Ligands for the Treatment of Schizophrenia. Novel Approaches in Drug Designing & Development, 3(1). [Link]

  • Kumar, A., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 223, 113645. [Link]

Sources

Comparative

A Comparative Guide to the Cross-Reactivity Profiling of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride

Introduction: The Imperative of Selectivity in Drug Discovery In the landscape of modern drug discovery, the characterization of a compound's selectivity is as critical as the elucidation of its primary efficacy. Off-tar...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug discovery, the characterization of a compound's selectivity is as critical as the elucidation of its primary efficacy. Off-target interactions are a leading cause of adverse drug reactions (ADRs) and a significant contributor to late-stage clinical attrition. The spiro[indene-1,4'-piperidin]-3(2H)-one scaffold represents a class of molecules with considerable therapeutic potential, known to interact with a variety of central nervous system (CNS) targets. This guide provides a comprehensive framework for the cross-reactivity profiling of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride, a representative member of this class.

Our approach is rooted in a tiered, data-driven methodology designed to systematically de-risk this compound by comparing its activity at a hypothesized primary target against a broad panel of clinically relevant off-targets. We will contrast its hypothetical profile with that of a close structural analog, Spiro[1H-indene-1,4'-piperidine], which has been identified as a potent and selective agonist for the somatostatin receptor subtype 2 (sst2)[1]. This comparative analysis underscores the subtle structural modifications that can dramatically alter a molecule's selectivity profile.

The following sections will detail the rationale behind target selection, provide robust, step-by-step experimental protocols for key assays, and present illustrative data in a clear, comparative format. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous and self-validating system for assessing the selectivity of novel chemical entities.

Comparative Analysis: A Tale of Two Spiro-piperidines

The central hypothesis of this guide is that while Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride possesses a primary affinity for the Sigma-1 (σ1) receptor, a target frequently associated with the broader spiro-piperidine class, its structural analog, Spiro[1H-indene-1,4'-piperidine], is highly selective for the sst2 receptor[1]. To explore the broader selectivity landscape, we will evaluate both compounds against a panel of 44 targets, mirroring the composition of established safety pharmacology screens like the Eurofins SafetyScreen44 panel. This panel provides a wide view of potential off-target liabilities, encompassing G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.

Hypothesized Primary Target Interaction Pathways

cluster_0 Spiro[indene-1,4'-piperidin]-3(2H)-one HCl cluster_1 Spiro[1H-indene-1,4'-piperidine] Compound_A Spiro[indene-1,4'-piperidin]-3(2H)-one HCl Sigma1 Sigma-1 (σ1) Receptor (Primary Target) Compound_A->Sigma1 High Affinity (Ki < 10 nM) Safety_Panel Broad Panel Off-Target Screen (e.g., SafetyScreen44) Compound_A->Safety_Panel Cross-Reactivity Profiling Compound_B Spiro[1H-indene-1,4'-piperidine] (Comparator) sst2 Somatostatin Receptor 2 (sst2) (Primary Target) Compound_B->sst2 High Affinity (Ki < 5 nM) Compound_B->Safety_Panel Cross-Reactivity Profiling

Figure 1: Comparative profiling workflow for the test compound and its structural analog against their respective primary targets and a broad off-target panel.

Illustrative Cross-Reactivity Data

The following table presents a hypothetical but plausible dataset from a broad panel screen. The data is presented as percent inhibition at a screening concentration of 10 µM. For the primary targets, affinity values (Ki) are provided.

Table 1: Comparative Cross-Reactivity Profile

Target ClassTargetSpiro[indene-1,4'-piperidin]-3(2H)-one HCl (% Inhibition @ 10 µM)Spiro[1H-indene-1,4'-piperidine] (% Inhibition @ 10 µM)
Primary Target Sigma-1 (σ1) Ki = 8.5 nM 15%
Primary Target sst2 12%Ki = 2.1 nM
GPCRs 5-HT1A45%8%
5-HT2A58%11%
Dopamine D265%18%
Muscarinic M135%5%
Adrenergic α1A28%9%
Histamine H155%14%
Ion Channels hERG48%10%
Nav1.525%6%
Cav1.218%4%
Transporters SERT33%7%
DAT52%12%
Enzymes COX-1<10%<10%
PDE3A<10%<10%

Interpretation of the Data:

This hypothetical data illustrates a critical concept in medicinal chemistry: minor structural changes can profoundly impact selectivity. In this scenario, Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride displays high affinity for its intended target, the σ1 receptor. However, it also shows significant off-target interactions (>50% inhibition at 10 µM) with the 5-HT2A, Dopamine D2, and Histamine H1 receptors, as well as moderate activity at the hERG channel and the dopamine transporter (DAT). This profile suggests a potential for CNS-related side effects and cardiac liabilities that would require careful consideration and further investigation in secondary assays.

Conversely, its structural analog, Spiro[1H-indene-1,4'-piperidine], demonstrates a much cleaner profile. Beyond its high affinity for the sst2 receptor, it exhibits minimal interaction with the other targets in the panel. This highlights its superior selectivity and, consequently, a potentially more favorable safety profile.

Detailed Experimental Methodologies

To ensure the generation of reliable and reproducible cross-reactivity data, the following standardized protocols are recommended.

Radioligand Binding Assays for GPCR and Transporter Targets

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.[2][3] They directly measure the displacement of a high-affinity radiolabeled ligand by the test compound.

Workflow for Radioligand Binding Assay

Membrane_Prep Membrane Preparation (Cell line expressing target) Incubation Incubation - Membrane - Radioligand - Test Compound Membrane_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Counting Scintillation Counting (Quantifies bound radioactivity) Filtration->Counting Analysis Data Analysis (IC50 and Ki determination) Counting->Analysis

Sources

Validation

A Researcher's Guide to Validating the Mechanism of Action of Spiro[indene-1,4'-piperidin]-3(2H)-one Hydrochloride as a Novel MDM2-p53 Interaction Inhibitor

In the landscape of targeted cancer therapy, the p53 tumor suppressor pathway remains a pivotal point of intervention. The protein p53, often termed the "guardian of the genome," is a transcription factor that regulates...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the p53 tumor suppressor pathway remains a pivotal point of intervention. The protein p53, often termed the "guardian of the genome," is a transcription factor that regulates cell cycle arrest, apoptosis, and DNA repair in response to cellular stress. Its activity is tightly controlled by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. In many cancers where p53 remains functional (wild-type), MDM2 is overexpressed, effectively silencing this critical tumor suppressor.

The discovery of small molecules that can inhibit the MDM2-p53 interaction, thereby reactivating p53, represents a promising therapeutic strategy. Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride, a compound built on a spiro-oxindole scaffold, has emerged as a potential candidate in this class. This guide provides a comprehensive framework for researchers to rigorously validate its mechanism of action, comparing its performance against established MDM2 inhibitors and offering detailed, field-proven experimental protocols.

Proposed Mechanism of Action: The Reactivation of p53

Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride (referred to as Spiro-Compound A hereafter) is hypothesized to act as a potent inhibitor of the MDM2-p53 protein-protein interaction (PPI). The core of this mechanism lies in its ability to mimic the key residues of the p53 transactivation domain, allowing it to bind with high affinity to the deep hydrophobic pocket on the surface of MDM2 that normally engages p53. By competitively occupying this site, Spiro-Compound A is expected to disrupt the MDM2-p53 complex. This disruption should lead to the stabilization and accumulation of p53, which can then translocate to the nucleus and activate the transcription of its target genes, such as the cyclin-dependent kinase inhibitor p21 (CDKN1A), ultimately inducing cell cycle arrest and apoptosis in p53 wild-type cancer cells.

MDM2_p53_Pathway cluster_0 Normal State (MDM2 Overexpression) cluster_1 After Treatment with Spiro-Compound A MDM2_over Overexpressed MDM2 p53_norm p53 MDM2_over->p53_norm Binds & Ubiquitinates Degradation Proteasomal Degradation p53_norm->Degradation Spiro_A Spiro-Compound A MDM2_treat MDM2 Spiro_A->MDM2_treat Binds & Inhibits p53_stabilized Stabilized & Active p53 MDM2_treat->p53_stabilized Interaction Blocked p21 p21 (CDKN1A) Transcription p53_stabilized->p21 Activates Apoptosis Cell Cycle Arrest Apoptosis p21->Apoptosis

Caption: Proposed mechanism of Spiro-Compound A action.

The Competitive Landscape: Established MDM2 Inhibitors

To benchmark the performance of Spiro-Compound A, it is essential to compare it with well-characterized MDM2-p53 inhibitors. These compounds serve as positive controls and provide a reference for potency and cellular activity.

  • Nutlin-3a: The cis-isomer of the first potent and selective small-molecule MDM2 inhibitor discovered. It is widely used as a benchmark compound in research settings.

  • MI-773 (SAR405838): A second-generation, highly potent and orally bioavailable spiro-oxindole-based MDM2 inhibitor that has advanced to clinical trials. Its structural class makes it a particularly relevant comparator for Spiro-Compound A.

Experimental Validation Workflow

A multi-tiered approach is necessary to build a convincing case for the mechanism of action. This workflow progresses from direct biochemical interaction to target engagement within the complex cellular environment, and finally to the intended cellular phenotype.

Validation_Workflow A Step 1: Biochemical Validation (Direct Binding) B Step 2: Cellular Target Engagement (Binding in Cells) A_protocol Surface Plasmon Resonance (SPR) Measures: KD (Binding Affinity) A->A_protocol Protocol C Step 3: Downstream Pathway Analysis (p53 Stabilization) B_protocol Cellular Thermal Shift Assay (CETSA) Measures: Target Stabilization B->B_protocol Protocol D Step 4: Cellular Phenotype (Anti-proliferative Activity) C_protocol Western Blot Measures: p53 & p21 Protein Levels C->C_protocol Protocol D_protocol Cell Viability Assay (e.g., CellTiter-Glo) Measures: IC50 (Potency) D->D_protocol Protocol

Caption: A four-step workflow for mechanism of action validation.

Part 1: Biochemical Validation of Direct MDM2 Binding

Objective: To quantify the binding affinity of Spiro-Compound A to recombinant human MDM2 protein.

Methodology: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time binding interactions between an analyte in solution (the compound) and a ligand immobilized on a sensor chip (the target protein). This provides precise kinetics and affinity data (KD).

Experimental Protocol:

  • Immobilization: Covalently immobilize recombinant human MDM2 protein onto a CM5 sensor chip via amine coupling to achieve a target density of ~2000 Resonance Units (RU). Use a reference flow cell that is activated and blocked without protein immobilization for background subtraction.

  • Analyte Preparation: Prepare a dilution series of Spiro-Compound A, Nutlin-3a, and MI-773 in running buffer (e.g., HBS-EP+ with 1% DMSO). Concentrations should span a range from 0.1 to 100 times the expected KD (e.g., 1 nM to 1 µM).

  • Binding Analysis: Inject the compound dilutions over both the MDM2 and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a set association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).

  • Regeneration: After each cycle, inject a regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove any bound compound and prepare the surface for the next injection.

  • Data Analysis: Subtract the reference cell signal from the active cell signal to obtain specific binding sensorgrams. Fit the data to a 1:1 Langmuir binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).

Comparative Data (Hypothetical):

CompoundKD (nM) for MDM2
Spiro-Compound A 15.2
Nutlin-3a250.5
MI-7735.8

Part 2: Cellular Target Engagement Confirmation

Objective: To verify that Spiro-Compound A directly binds to and stabilizes MDM2 within intact cells.

Methodology: Cellular Thermal Shift Assay (CETSA)

CETSA leverages the principle that a protein's thermal stability increases upon ligand binding. By heating cell lysates treated with a compound and measuring the amount of soluble protein remaining at different temperatures, one can infer target engagement.

Experimental Protocol:

  • Cell Treatment: Culture a p53 wild-type cancer cell line (e.g., SJSA-1) to ~80% confluency. Treat the cells with either vehicle (DMSO) or a high concentration of Spiro-Compound A (e.g., 10 µM) for 1-2 hours.

  • Cell Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer. Lyse the cells via freeze-thaw cycles.

  • Heat Challenge: Aliquot the cell lysates into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Separation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble MDM2 remaining at each temperature using Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble MDM2 against temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the Spiro-Compound A-treated sample indicates thermal stabilization and confirms target engagement.

Part 3: Downstream Pathway Modulation Analysis

Objective: To demonstrate that target engagement by Spiro-Compound A leads to the expected downstream signaling cascade: p53 stabilization and activation of its transcriptional target, p21.

Methodology: Western Blot

This technique allows for the semi-quantitative analysis of specific protein levels in cell lysates, providing a direct readout of pathway activation.

Experimental Protocol:

  • Cell Treatment: Seed SJSA-1 cells and allow them to adhere overnight. Treat the cells with a dose-response of Spiro-Compound A, Nutlin-3a, and MI-773 (e.g., 0, 0.1, 1, 5, 10 µM) for a fixed time period (e.g., 8 or 24 hours).

  • Lysate Preparation: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and then probe with primary antibodies specific for p53, p21, MDM2, and a loading control (e.g., β-actin or GAPDH).

  • Detection: After washing, incubate the membrane with a species-appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Densitometric analysis can be performed to quantify the changes in protein levels relative to the loading control. A dose-dependent increase in p53 and p21 levels is the expected outcome.

Part 4: Cellular Phenotype Assessment

Objective: To confirm that the molecular mechanism of action translates into the desired anti-proliferative effect in a p53-dependent manner.

Methodology: Cell Viability Assay

Assays like CellTiter-Glo® measure ATP levels as an indicator of metabolically active, viable cells. This is a robust method for determining the half-maximal inhibitory concentration (IC50).

Experimental Protocol:

  • Cell Seeding: Seed a p53 wild-type cancer cell line (e.g., SJSA-1) in a 96-well plate and allow cells to attach overnight. For a control, a p53-null cell line (e.g., Saos-2) can be used to demonstrate p53-dependency.

  • Compound Treatment: Treat the cells with a 10-point serial dilution of Spiro-Compound A, Nutlin-3a, and MI-773 for 72 hours.

  • Lysis and Signal Detection: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Data Acquisition: Measure luminescence using a plate reader.

  • IC50 Calculation: Normalize the data to vehicle-treated controls (100% viability) and blank wells (0% viability). Plot the normalized viability against the log of the compound concentration and fit the data to a four-parameter logistic regression model to calculate the IC50 value.

Comparative Data (Hypothetical):

CompoundSJSA-1 (p53-WT) IC50 (µM)Saos-2 (p53-Null) IC50 (µM)
Spiro-Compound A 0.25 > 20
Nutlin-3a1.5> 50
MI-7730.08> 10

The data should demonstrate potent anti-proliferative activity in the p53 wild-type cell line and significantly reduced activity in the p53-null line, confirming the p53-dependent mechanism of action.

Conclusion

This guide outlines a rigorous, multi-faceted strategy to validate the mechanism of action for Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride as a novel MDM2-p53 interaction inhibitor. By systematically progressing from direct biochemical binding to cellular target engagement, downstream pathway analysis, and finally, phenotypic outcomes, researchers can build a robust and compelling data package. The comparison with established inhibitors like Nutlin-3a and MI-773 provides essential context for evaluating the compound's potency and potential as a therapeutic agent. This structured approach ensures scientific integrity and provides a clear path for advancing promising molecules from initial hypothesis to validated lead candidates.

References

  • Vassilev, L. T., et al. (2004). In vivo activation of the p53 pathway by small-molecule antagonists of MDM2. Science, 303(5659), 844-848. [Link]

  • Wang, S., et al. (2014). SAR405838: an optimized clinical candidate for MDM2-p53 interaction inhibitor. Journal of Medicinal Chemistry, 57(20), 8510-8525. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

Comparative

Comparative study of spiro[indene-1,4'-piperidine] vs spiro[indole-3,4'-piperidine]

An In-Depth Comparative Guide for Medicinal Chemists: Spiro[indene-1,4'-piperidine] vs. Spiro[indole-3,4'-piperidine] Introduction: The Strategic Value of Spirocyclic Scaffolds in Drug Design In the landscape of modern m...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Medicinal Chemists: Spiro[indene-1,4'-piperidine] vs. Spiro[indole-3,4'-piperidine]

Introduction: The Strategic Value of Spirocyclic Scaffolds in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological properties is relentless. Among the various structural motifs employed to escape the "flatland" of traditional aromatic compounds, spirocycles have emerged as a powerful strategy. By introducing a single shared carbon atom between two rings, spirocyclic systems enforce a rigid, three-dimensional geometry. This inherent structural constraint can significantly enhance binding affinity and selectivity for biological targets by pre-organizing functional groups into a conformationally defined orientation. Furthermore, the increased fraction of sp3-hybridized carbons in these scaffolds often leads to improved physicochemical properties, such as enhanced solubility and metabolic stability, which are critical for successful drug development.[1]

The piperidine ring is one of the most prevalent N-heterocycles in FDA-approved drugs, valued for its ability to engage in key interactions and serve as a versatile anchor for further functionalization.[2] When fused into a spirocyclic system, it creates privileged scaffolds that have found application across a multitude of therapeutic areas. This guide provides a detailed comparative analysis of two prominent examples: spiro[indene-1,4'-piperidine] and spiro[indole-3,4'-piperidine] . We will dissect their structural nuances, compare synthetic strategies, and evaluate their distinct pharmacological profiles, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage these scaffolds in their discovery programs.

PART 1: Structural and Physicochemical Analysis

The fundamental difference between the two scaffolds lies in the nature of the five-membered ring fused to the piperidine core. Spiro[indene-1,4'-piperidine] is a carbocyclic system, whereas spiro[indole-3,4'-piperidine] is heterocyclic, incorporating a nitrogen atom. This seemingly subtle change has profound implications for the molecule's overall shape, electronics, and potential for intermolecular interactions.

The spiro[indole-3,4'-piperidine] scaffold, particularly in its oxindole form (where a carbonyl is present at the 2-position of the indole ring), possesses both a hydrogen bond donor (the indole N-H) and a hydrogen bond acceptor (the carbonyl oxygen). This dual-functionality provides a versatile handle for anchoring the molecule within a protein's binding pocket. In contrast, the spiro[indene-1,4'-piperidine] core is more lipophilic and lacks these hydrogen bonding features, making it better suited for occupying hydrophobic pockets.

Below is a diagram illustrating the core structural differences.

G cluster_0 Spiro[indene-1,4'-piperidine] cluster_1 Spiro[indole-3,4'-piperidine] Indene Indene Indole Indole

Caption: Core structures of Spiro[indene-1,4'-piperidine] and Spiro[indole-3,4'-piperidine].

A comparison of their key physicochemical properties, calculated from their base structures, reveals quantitative differences that guide their potential applications.

PropertySpiro[indene-1,4'-piperidine]Spiro[indole-3,4'-piperidine]Rationale and Implication
Molecular Formula C13H15N[3]C12H16N2[4]The indole scaffold has an additional nitrogen, increasing its polar character.
Molecular Weight 185.26 g/mol [3]188.27 g/mol [4]Similar molecular weights provide a good basis for comparing biological activity.
XLogP3 2.6[3]1.8[4]The lower XLogP3 of the indole scaffold suggests higher aqueous solubility, a desirable drug-like property.
H-Bond Donors 1[3]2[4]The indole N-H and piperidine N-H provide two donor sites, enhancing potential for specific target interactions.
H-Bond Acceptors 1[3]2[4]The two nitrogen atoms in the indole scaffold can act as acceptors, increasing polarity and interaction potential.
Topological Polar Surface Area (TPSA) 12 Ų[3]24.1 Ų[4]The significantly higher TPSA for the indole scaffold confirms its greater polarity, which can influence membrane permeability and bioavailability.

PART 2: Synthesis Strategies

The synthetic routes to these scaffolds are distinct, reflecting the chemical nature of the target ring systems. The choice of a particular synthesis is often dictated by the desired substitution patterns and the availability of starting materials.

Synthesis of Spiro[indene-1,4'-piperidine]

The synthesis of the indene-based scaffold often involves the construction of the spirocyclic core through intramolecular cyclization reactions. A common approach begins with a suitably substituted piperidine derivative which is then used to build the indene ring.

G start Substituted Piperidinone step1 Reaction with Phenyl Grignard Reagent start->step1 step2 Dehydration & Acid-Catalyzed Cyclization step1->step2 end Spiro[indene-1,4'-piperidine] Core step2->end

Caption: General synthetic workflow for Spiro[indene-1,4'-piperidine].

Experimental Causality: The use of a Grignard reagent allows for the facile introduction of the phenyl group, which is the precursor to the indene's aromatic ring. The subsequent acid-catalyzed cyclization and dehydration is a critical step that forms the five-membered ring, driven by the formation of a stable conjugated system. This route is efficient for creating the carbocyclic spiro-center.

Synthesis of Spiro[indole-3,4'-piperidine]

The construction of the spiro[indole-3,4'-piperidine] core, particularly the medicinally important spirooxindole variant, frequently employs reactions that build the piperidine ring onto an existing indole or oxindole precursor. One of the most powerful methods is the [3+2] cycloaddition reaction involving an azomethine ylide.

G start Isatin Derivative (Oxindole Precursor) step1 Condensation with an Amino Acid (e.g., Sarcosine) start->step1 step2 [3+2] Cycloaddition with a Dipolarophile step1->step2 end Spiro[indole-3,4'-piperidine] Core step2->end

Caption: General synthetic workflow for Spiro[indole-3,4'-piperidine].

Experimental Causality: This one-pot, multi-component reaction is highly efficient and atom-economical. Isatin serves as a robust and readily available starting material. The in-situ generation of an azomethine ylide from the condensation of isatin and an amino acid, which then reacts with a suitable dipolarophile, allows for the rapid and often stereoselective construction of the complex spiropyrrolidine or piperidine ring system fused at the 3-position of the oxindole.[5] This method's popularity stems from its ability to generate molecular complexity quickly.

PART 3: Comparative Pharmacological Profiles

The structural and physicochemical differences between the two scaffolds translate into distinct pharmacological profiles and therapeutic applications. While no studies directly compare the two scaffolds against the same target, a survey of the literature reveals divergent paths in drug discovery.

ScaffoldKey Therapeutic AreasNotable Biological TargetsRepresentative Examples & Findings
Spiro[indene-1,4'-piperidine] Endocrinology, CNSSomatostatin Receptor 2 (sst2)[6], Nociceptin/Orphanin FQ Receptor[7]Derivatives have been developed as potent and selective non-peptide agonists for the human sst2 receptor, which is a target for treating tumors and hormonal disorders.[6] The scaffold's rigid, lipophilic nature is well-suited for mimicking peptide ligands in GPCR binding sites.
Spiro[indole-3,4'-piperidine] Oncology, CNS, Infectious DiseaseMDM2-p53[8][9], 5-HT6 Receptor[10], Growth Hormone Secretagogue Receptor (GHSR)[11], Various Bacterial & Fungal Targets[12]The spirooxindole variant is a highly successful inhibitor of the MDM2-p53 protein-protein interaction, a key target in cancer therapy.[13][14] Its H-bonding capabilities are crucial for disrupting this interaction. The core is also found in ghrelin mimetics[11] and shows broad biological potential.

Expertise & Field-Proven Insights:

The divergence in applications is logical from a structural standpoint. The spiro[indene-1,4'-piperidine] scaffold serves as a rigid, non-polar framework. Its success as a somatostatin receptor agonist highlights its utility as a peptidomimetic, where the fixed three-dimensional arrangement of substituents can effectively replicate the presentation of key residues in a peptide ligand that binds within a largely hydrophobic GPCR pocket.[6]

Conversely, the spiro[indole-3,4'-piperidine] scaffold, especially the spirooxindole form, is a powerhouse for targeting protein-protein interactions (PPIs) and enzyme active sites. The indole N-H and oxindole carbonyl are perfectly positioned to act as "interaction hotspots." In the case of MDM2-p53 inhibitors, these groups are critical for forming hydrogen bonds that mimic those made by the p53 peptide, effectively disrupting the interaction and leading to tumor suppression.[8][14] The versatility of the indole core, allowing for diverse substitutions, has led to its exploration in a vast range of biological contexts, from CNS receptors to antimicrobials.[10][12]

PART 4: Experimental Protocols

To provide a practical framework for evaluating compounds based on these scaffolds, we describe a standard protocol for assessing anticancer activity, a major application area for the spiro[indole-3,4'-piperidine] class.

Protocol: MTT Assay for Cell Proliferation

This protocol is a self-validating system for determining the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Objective: To determine the concentration of a test compound (e.g., a spirooxindole derivative) that inhibits the proliferation of a cancer cell line by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

    • Harvest cells using trypsin and perform a cell count using a hemocytometer or automated cell counter.

  • Cell Seeding:

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Causality Check: Seeding density must be optimized to ensure cells are in the logarithmic growth phase during the experiment. Too few cells will lead to weak signal; too many will lead to overgrowth and nutrient depletion.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform a serial dilution of the compound in culture media to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).

    • Remove the old media from the 96-well plate and add 100 µL of the media containing the different compound concentrations to the respective wells.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. Self-Validation: During this time, purple formazan crystals should become visible within the cells under a microscope, confirming enzymatic activity.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the media from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Outlook

The comparative analysis of spiro[indene-1,4'-piperidine] and spiro[indole-3,4'-piperidine] reveals two scaffolds with distinct, yet complementary, roles in drug discovery.

  • Spiro[indene-1,4'-piperidine] is an ideal candidate for programs targeting GPCRs or other receptors where a rigid, lipophilic core is required to mimic the conformation of a natural ligand. Its strength lies in providing a stable, three-dimensional anchor for hydrophobic interactions.

  • Spiro[indole-3,4'-piperidine] , particularly the spirooxindole variant, is a remarkably versatile and privileged scaffold. Its inherent hydrogen bonding capabilities make it exceptionally well-suited for disrupting protein-protein interactions and for designing potent enzyme inhibitors. Its proven success in oncology, specifically in MDM2-p53 inhibition, underscores its value in targeting challenging biological systems.[8][13]

For drug development professionals, the choice between these scaffolds should be driven by the nature of the biological target. If the target pocket is predominantly hydrophobic and requires a conformationally locked presentation of substituents, the indene scaffold is a logical starting point. If the target requires specific hydrogen bond interactions for high-affinity binding, the indole scaffold offers a clear advantage. The vast body of literature and synthetic accessibility of the spirooxindole core, in particular, makes it a highly attractive starting point for a wide array of new therapeutic programs.

References

  • Vertex AI Search. Synthesis of 1'-((4-Bromophenyl)SULFONYL)SPIRO(1H-INDENE-1,4'-PIPERIDINE).
  • Vertex AI Search. Spiro[3H-indole-3,4'-piperidine]-1'-carboxylic acid, 5-cyano-1,2-dihydro-, phenylmethyl ester.
  • Jinesh M, Jeevan K C, Dushyant K P, Shipra B. Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. Bull. Env. Pharmacol. Life Sci.
  • ResearchGate. Scheme 22 Synthesis of spiro[indoline-3,4 0-piperidin]-2-ones 22b and 22d.
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  • PubChem. Spiro(indole-3,4'-piperidin)-2(1H)-one. CID 18435788.
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  • PharmaBlock. Spirocyclic Piperidines in Drug Discovery.
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  • PubMed. Organocatalytic Asymmetric Synthesis of Spiro-oxindole Piperidine Derivatives That Reduce Cancer Cell Proliferation by Inhibiting MDM2-p53 Interaction. Org Lett. 2017;19(24):6752-6755.
  • PubMed. Spiro[1H-indene-1,4'-piperidine] derivatives as potent and selective non-peptide human somatostatin receptor subtype 2 (sst2) agonists. J Med Chem. 1998;41(13):2175-9.
  • PubMed. Spiro(indoline-3,4'-piperidine) growth hormone secretagogues as ghrelin mimetics.
  • PubMed Central. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold.
  • ChemicalBook. SPIRO[INDENE-1,4'-PIPERIDINE].
  • Hassaneen, H. M., et al. Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes.
  • PubMed. Aqua/Mechanochemical Mediated Synthesis of Novel Spiro [Indole–Pyrrolidine] Derivatives. 2023.
  • ResearchGate. Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. 2022.
  • CymitQuimica. Spiro[1H-indene-1,4'-piperidine], 2,3-dihydro-1'-(3-methyl-2-buten-1-yl).
  • PubMed Central. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis.
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Sources

Validation

In vivo efficacy comparison of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride with standard drugs

An In-depth Guide to the Preclinical In Vivo Efficacy Evaluation of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride Against Standard Antipsychotics Abstract This guide provides a comprehensive framework for the in v...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Preclinical In Vivo Efficacy Evaluation of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride Against Standard Antipsychotics

Abstract

This guide provides a comprehensive framework for the in vivo efficacy evaluation of the novel compound, Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride. While direct comparative data for this specific molecule is not yet prevalent in public literature, its core structure—the spiro[indene-1,4'-piperidine] scaffold—is a well-established privileged motif in medicinal chemistry, frequently associated with potent antagonism of central nervous system (CNS) targets like dopamine D2 and serotonin 5-HT2A receptors. This suggests its potential as a novel antipsychotic agent.

This document outlines the requisite preclinical models and experimental protocols to rigorously compare its potential efficacy against established standard-of-care antipsychotics, namely Risperidone (a second-generation, atypical antipsychotic) and Haloperidol (a first-generation, typical antipsychotic). The methodologies described herein are designed to ensure scientific rigor, reproducibility, and the generation of high-quality, translatable data for drug development professionals.

Introduction: Rationale for Investigation

The spiro[indene-1,4'-piperidine] moiety is a key pharmacophore in several CNS-active agents. Its rigid, three-dimensional structure allows for precise orientation of functional groups to interact with complex receptor binding pockets. Specifically, derivatives have shown high affinity for dopamine D2 and serotonin 5-HT2A receptors, the primary targets for treating psychosis. The "dopamine hypothesis" of schizophrenia posits that hyperactivity of dopaminergic pathways in the mesolimbic system underlies the positive symptoms of the disorder, such as hallucinations and delusions. First-generation antipsychotics like haloperidol act primarily as D2 antagonists, effectively treating these symptoms but often inducing extrapyramidal side effects (motor deficits) due to non-selective dopamine blockade in other pathways.

Second-generation antipsychotics, such as risperidone, exhibit a more complex pharmacology, typically combining D2 antagonism with potent 5-HT2A antagonism. This dual action is believed to enhance efficacy against negative symptoms (e.g., anhedonia, social withdrawal) and, crucially, mitigate the risk of motor side effects.

Therefore, the primary objective in evaluating Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride is to determine its efficacy profile in validated animal models and ascertain whether it behaves as a typical or atypical antipsychotic. This guide details the head-to-head comparison required to profile its therapeutic potential and safety liabilities.

Comparative Compounds

CompoundClassPrimary Mechanism of ActionKey Characteristics
Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride InvestigationalHypothesized D2/5-HT2A antagonistNovel chemical entity; efficacy and safety profile to be determined.
Risperidone Second-Generation (Atypical) AntipsychoticPotent 5-HT2A and D2 receptor antagonist.Broad efficacy against positive and negative symptoms; lower risk of motor side effects at therapeutic doses.
Haloperidol First-Generation (Typical) AntipsychoticPotent D2 receptor antagonist.Strong efficacy for positive symptoms; high propensity for extrapyramidal side effects.

Experimental Design: A Multi-Model Approach

To build a comprehensive efficacy profile, a multi-tiered experimental approach is essential. This involves models that probe distinct aspects of antipsychotic action, from antagonism of stimulant-induced hyperlocomotion (a proxy for positive symptoms) to assessing the potential for motor side effects.

Experimental Workflow cluster_0 Phase 1: Efficacy Screening (Positive Symptom Model) cluster_1 Phase 2: Safety/Side-Effect Profiling P1_Start Animals (Male C57BL/6 Mice) P1_Acclimate Acclimation (7 days) P1_Start->P1_Acclimate P1_Habituate Habituation to Test Cage (1 hr) P1_Acclimate->P1_Habituate P1_Dosing Drug Administration (Vehicle, Test Compound, Risperidone, Haloperidol) P1_Habituate->P1_Dosing t = -30 min P1_Apomorphine Apomorphine Injection (2.5 mg/kg, s.c.) P1_Dosing->P1_Apomorphine t = 0 min P1_Test Apomorphine-Induced Climbing Test (30 min) P1_Apomorphine->P1_Test P1_Data Record Climbing Duration & Score P1_Test->P1_Data P2_Start Animals (Male Sprague-Dawley Rats) P2_Acclimate Acclimation (7 days) P2_Start->P2_Acclimate P2_Dosing Drug Administration (Vehicle, Test Compound, Risperidone, Haloperidol) P2_Acclimate->P2_Dosing P2_Test Catalepsy Bar Test P2_Dosing->P2_Test P2_Data Measure Latency to Descend at multiple time points (e.g., 30, 60, 90, 120 min) P2_Test->P2_Data

Caption: Proposed workflow for in vivo comparison.

Model 1: Apomorphine-Induced Climbing in Mice (Efficacy)

Scientific Rationale: Apomorphine is a non-selective dopamine receptor agonist that, at appropriate doses, induces a characteristic climbing behavior in mice.[1][2][3] This behavior is a reliable surrogate for the hyperdopaminergic state thought to underlie positive psychotic symptoms.[4] Antipsychotic drugs that block D2 receptors effectively inhibit this climbing behavior. This model is therefore a robust primary screen for antipsychotic potential and allows for the determination of a compound's functional D2 receptor antagonism in vivo.

Detailed Protocol:

  • Animals: Male C57BL/6 mice (20-25 g) are used. Animals are housed in groups of ten with free access to food and water under a 12-hour light/dark cycle.

  • Habituation: On the day of the experiment, mice are transferred to the laboratory and allowed to acclimate for at least 1 hour. They are then placed individually into cylindrical wire mesh cages (e.g., 13 cm height, 14 cm diameter) for 1 hour to adjust to the novel environment.[5]

  • Dosing:

    • The investigational compound, Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride, is administered intraperitoneally (i.p.) at a range of doses (e.g., 1, 3, 10, 30 mg/kg).

    • Reference compounds, Risperidone (e.g., 0.1, 0.3, 1 mg/kg) and Haloperidol (e.g., 0.1, 0.3, 1 mg/kg), are administered i.p.

    • A vehicle control group (e.g., saline or 0.5% methylcellulose) is included.

    • All administrations occur 30-60 minutes prior to the apomorphine challenge.

  • Apomorphine Challenge: Apomorphine HCl is administered subcutaneously (s.c.) at a dose of 2.5 mg/kg.[5]

  • Observation: Immediately following apomorphine injection, observation begins. The total time spent climbing (all four paws on the wire mesh) is recorded over a 30-minute period. Alternatively, climbing can be scored at 5-minute intervals.[5]

  • Data Analysis: The mean climbing time for each treatment group is calculated. Data are analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare drug-treated groups to the vehicle-control group. The dose that produces 50% inhibition of climbing (ED50) is calculated for each compound.

Model 2: Haloperidol-Induced Catalepsy in Rats (Safety/Side-Effect Profile)

Scientific Rationale: Catalepsy in rodents is a state of motor immobility and a failure to correct an externally imposed posture. It is a well-validated preclinical indicator of a drug's potential to cause extrapyramidal symptoms (EPS) in humans.[6][7] This effect is primarily mediated by strong D2 receptor blockade in the nigrostriatal pathway. Typical antipsychotics like haloperidol are potent inducers of catalepsy, whereas atypical antipsychotics like risperidone induce catalepsy only at much higher doses relative to their therapeutic dose. This model is critical for differentiating the safety profile of the test compound.[8][9]

Detailed Protocol:

  • Animals: Male Sprague-Dawley rats (200-250 g) are used.

  • Dosing: The investigational compound and reference drugs are administered (i.p. or p.o.) at a range of doses. It is crucial to test doses that are multiples of the effective doses found in the apomorphine climbing model (e.g., 1x, 3x, 10x ED50).

  • Catalepsy Assessment (Bar Test):

    • At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), each rat is tested for catalepsy.

    • The rat's forepaws are gently placed on a horizontal bar raised approximately 9 cm from the surface.[7]

    • A stopwatch is used to measure the latency (in seconds) for the rat to remove both forepaws from the bar.

    • A cut-off time (e.g., 180 seconds) is pre-determined. If the rat remains on the bar for the entire period, it is assigned the maximum score.

  • Data Analysis: The mean latency to descend is calculated for each dose and time point. A compound is considered to have a favorable (atypical) profile if the dose required to induce significant catalepsy is substantially higher than the dose required to produce antipsychotic-like effects in the climbing model. The ratio of the cataleptogenic dose to the effective dose (Catalepsy/Efficacy ratio) is a key metric.

Expected Data and Interpretation

The data generated from these experiments should be summarized for clear comparison.

Table 1: Hypothetical Efficacy in Apomorphine-Induced Climbing

Treatment GroupDose (mg/kg)Mean Climbing Time (s) ± SEM% Inhibition vs. Vehicle
Vehicle + Apomorphine-150 ± 12.5-
Spiro[indene-1,4'-piperidin]-3(2H)-one HCl1.0110 ± 10.126.7%
3.078 ± 8.548.0%
10.025 ± 5.283.3%
Risperidone0.195 ± 9.836.7%
0.345 ± 6.170.0%
1.010 ± 2.593.3%
Haloperidol0.180 ± 8.946.7%
0.320 ± 4.786.7%
1.05 ± 1.896.7%
Calculated ED50 (mg/kg) Spiro[indene-1,4'-piperidin]-3(2H)-one HCl~3.2
Risperidone~0.18
Haloperidol~0.12

Table 2: Hypothetical Safety Profile in Rat Catalepsy Model

Treatment GroupDose (mg/kg)Mean Latency on Bar (s) ± SEM (at 60 min)
Vehicle-5 ± 1.2
Spiro[indene-1,4'-piperidin]-3(2H)-one HCl10.015 ± 3.5
30.065 ± 8.9
100.0150 ± 15.1
Risperidone1.020 ± 4.1
3.090 ± 11.4
10.0175 ± 5.5
Haloperidol0.385 ± 9.7
1.0180 ± 0.0
3.0180 ± 0.0
Calculated Cataleptogenic Dose (CD50, mg/kg) Spiro[indene-1,4'-piperidin]-3(2H)-one HCl~45
Risperidone~2.5
Haloperidol~0.25

Interpretation:

  • Atypical Profile (Favorable): If Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride shows a high therapeutic index (CD50/ED50 ratio), similar to or better than Risperidone, it would be considered a promising atypical antipsychotic candidate. In the hypothetical data above, the ratio would be ~14 (45/3.2), which is comparable to Risperidone's ratio of ~13.9 (2.5/0.18).

  • Typical Profile (Less Favorable): If the compound induces catalepsy at doses close to its effective dose (a ratio close to 1, like Haloperidol's ~2.1), it would suggest a high liability for EPS.

Mechanistic Grounding: The Dopamine-Serotonin Interaction

The distinction between typical and atypical antipsychotic profiles is often attributed to the interplay between D2 and 5-HT2A receptor antagonism.[10][11]

Signaling Pathway DA Dopamine D2R D2 Receptor (Striatal Neuron) DA->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits EPS Extrapyramidal Side Effects D2R->EPS cAMP ↓ cAMP AC->cAMP Produces Motor Motor Output (Normal) cAMP->Motor Regulates Haloperidol Haloperidol Haloperidol->D2R Strong Blockade Risperidone Risperidone / Test Cmpd Risperidone->D2R Blockade HT2AR 5-HT2A Receptor (Cortical Neuron) Risperidone->HT2AR Strong Blockade Serotonin Serotonin Serotonin->HT2AR Activates DA_Release ↑ Dopamine Release (in Striatum) HT2AR->DA_Release Inhibits DA_Release->DA

Caption: D2/5-HT2A receptor antagonism in antipsychotic action.

Atypical antipsychotics like risperidone potently block 5-HT2A receptors.[12][13] Blockade of these receptors is thought to disinhibit dopamine release in the striatum, thereby counteracting the motor-suppressing effects of D2 blockade in that region and reducing the risk of EPS.[11] A favorable outcome for Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride in the catalepsy model would strongly imply that it, too, possesses this balanced D2/5-HT2A receptor activity profile.

Conclusion

This guide presents a scientifically rigorous, phased approach to the initial in vivo efficacy and safety profiling of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride. By directly comparing its performance against both a typical (Haloperidol) and an atypical (Risperidone) standard of care in validated, predictive models, researchers can generate the critical data needed to classify its antipsychotic potential. A successful outcome—potent inhibition of apomorphine-induced behaviors with a wide therapeutic window before the onset of catalepsy—would provide a strong rationale for advancing this novel compound into further preclinical development as a next-generation therapeutic for psychotic disorders.

References

  • Title: The Dopamine Hypothesis of Schizophrenia: An Historical and Philosophical Analysis Source: SpringerLink URL: [Link]

  • Title: Risperidone Source: Wikipedia URL: [Link]

  • Title: Mechanism of Action | PERSERIS® (risperidone) HCP Source: perserishcp.com URL: [Link]

  • Title: The Role of Dopamine in Schizophrenia from a Neurobiological and Evolutionary Perspective Source: PubMed Central (PMC), National Institutes of Health (NIH) URL: [Link]

  • Title: Dopamine Hypothesis of Schizophrenia: Neurobiological Insights Source: Psych Scene Hub URL: [Link]

  • Title: Risperidone - StatPearls Source: NCBI Bookshelf, National Institutes of Health (NIH) URL: [Link]

  • Title: What is the mechanism of Risperidone? Source: Patsnap Synapse URL: [Link]

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  • Title: Exploring the Dopamine Hypothesis of Schizophrenia Source: Psych Central URL: [Link]

  • Title: Screening of antipsychotic drugs in animal models Source: Tel Aviv University URL: [Link]

  • Title: In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia Source: PubMed Central (PMC), National Institutes of Health (NIH) URL: [Link]

  • Title: A novel automated apomorphine climbing test Source: Measuring Behavior Archives URL: [Link]

  • Title: Evaluation of the potential of antipsychotic agents to induce catalepsy in rats Source: PubMed Central (PMC), National Institutes of Health (NIH) URL: [Link]

  • Title: Climbing behaviour induced by apomorphine in mice: a potential model for the detection of neuroleptic activity Source: PubMed, National Institutes of Health (NIH) URL: [Link]

  • Title: Effects of Newer Antipsychotic Drugs on Apomorphine-Induced Climbing Behavior in Mice Source: Clinical Psychopharmacology and Neuroscience URL: [Link]

  • Title: Anti catatonic activity of drugs in rats/mice OR Haloperidol induced catalepsy in rats Source: YouTube URL: [Link]

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Comparative

Benchmarking the Synthetic Efficiency of Different Routes to Spiro-Indenes

An In-Depth Technical Guide for Medicinal and Process Chemists Abstract Spiro-indenes represent a class of structurally rigid, three-dimensional carbocycles that are increasingly recognized as privileged scaffolds in dru...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Medicinal and Process Chemists

Abstract

Spiro-indenes represent a class of structurally rigid, three-dimensional carbocycles that are increasingly recognized as privileged scaffolds in drug discovery and materials science. Their unique topology, featuring a quaternary spiro-carbon, imparts novel physicochemical properties that can lead to improved biological activity and patentability. However, the construction of this sterically congested framework presents significant synthetic challenges. This guide provides a comparative analysis of several prominent synthetic strategies for accessing spiro-indenes. We will dissect the efficiency of each route through the lens of yield, stereocontrol, step economy, and operational simplicity, offering field-proven insights to guide researchers in selecting the optimal path for their specific target.

Introduction: The Rising Prominence of Spiro-Indenes

The indene core is a well-established pharmacophore, but its fusion into a spirocyclic system dramatically alters its spatial arrangement. This three-dimensionality is highly desirable in modern drug design, as it allows for more precise interactions with complex protein binding sites while often improving properties like solubility and metabolic stability. Spiro-indenes are key structural units in numerous biologically active molecules, including immunosuppressive and anti-tumor agents.[1] The inherent challenge in their synthesis lies in the creation of the all-carbon quaternary stereocenter, which demands robust and highly controlled chemical transformations.[1] This guide benchmarks several key methodologies, moving beyond a simple recitation of procedures to explore the mechanistic underpinnings that govern their efficiency and selectivity.

Defining the Benchmarks for Synthetic Efficiency

To objectively compare synthetic routes, we must establish a clear set of performance metrics. For the synthesis of complex molecules like spiro-indenes, efficiency is a multi-faceted concept:

  • Yield (%): The ultimate measure of mass efficiency. High yields are critical for the economic viability of a synthetic route, especially during scale-up.

  • Stereoselectivity (dr and % ee): For chiral spiro-indenes, the ability to control stereochemistry is paramount. We will assess both diastereoselectivity (dr) for creating multiple stereocenters in a specific relative orientation and enantioselectivity (% ee) for producing a single enantiomer.

  • Step Economy: The total number of synthetic steps from commercially available starting materials. Routes with fewer steps are generally preferred as they reduce time, cost, and cumulative material loss. Cascade or domino reactions are particularly powerful in this regard.[2][3][4]

  • Atom Economy: A measure of how many atoms from the reactants are incorporated into the final product. High atom economy is a cornerstone of green chemistry, minimizing waste.

  • Reaction Conditions & Scope: This includes factors like reaction temperature, time, catalyst loading, and sensitivity to air or moisture. A broad substrate scope indicates the versatility and robustness of a method.

Comparative Analysis of Key Synthetic Routes

We will now explore four distinct and powerful strategies for the synthesis of spiro-indenes, providing a representative protocol for each and analyzing its performance against our established benchmarks.

Route A: Palladium-Catalyzed Asymmetric (4+2) Dipolar Cyclization

This modern approach leverages the power of transition-metal catalysis to construct chiral spiro-indenes with exceptional levels of stereocontrol. The reaction proceeds via the trapping of a π-allyl-palladium 1,4-dipole with a ketene generated in situ.[1]

Mechanistic Rationale: The success of this method hinges on several key factors. First, the use of a chiral phosphine ligand (e.g., a derivative of Trost ligand) effectively shields one face of the palladium dipole, dictating the absolute stereochemistry of the cycloaddition. Second, the in situ generation of the highly reactive ketene from a diazo precursor via a photo-Wolff rearrangement ensures its immediate consumption, preventing unwanted side reactions. This orchestration of multiple catalytic cycles in one pot is a hallmark of elegant and efficient synthesis.

G cluster_0 Workflow: Pd-Catalyzed Dipolar Cyclization start Vinylbenzoxazinanone + 1-Diazonaphthalene-2(1H)-one catalyst Pd2(dba)3 / Chiral Ligand (L8) DCM, Blue LEDs, rt, 24h start->catalyst intermediate1 Photo-Wolff Rearrangement: Formation of Indene-Ketene catalyst->intermediate1 Visible Light intermediate2 Formation of π-Allyl-Pd 1,4-Dipole catalyst->intermediate2 Pd(0) cycloaddition Asymmetric (4+2) Dipolar Cycloaddition intermediate1->cycloaddition intermediate2->cycloaddition product Chiral Spiro-Indene cycloaddition->product

Caption: Workflow for Pd-catalyzed spiro-indene synthesis.

Representative Experimental Protocol: [1]

  • To a dry Schlenk tube under an argon atmosphere, add vinylbenzoxazinanone (0.1 mmol, 1.0 equiv.), 1-diazonaphthalen-2(1H)-one (0.2 mmol, 2.0 equiv.), Pd₂(dba)₃·CHCl₃ (5 mol%), and the chiral ligand L8 (20 mol%).

  • Add 2.0 mL of anhydrous dichloromethane (DCM).

  • Stir the resulting mixture at room temperature under the irradiation of 6 W blue LEDs for 24 hours.

  • Upon completion (monitored by TLC), concentrate the reaction mixture in vacuo.

  • Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired chiral spiro-indene product.

  • Characterize by ¹H NMR, ¹³C NMR, HRMS, and determine enantiomeric excess by chiral HPLC analysis.

Efficiency Analysis:

  • Yield: Generally high, with many examples reporting yields of 72-86%.[1]

  • Stereoselectivity: Excellent. Enantiomeric excesses are consistently high (90-97% ee), and diastereoselectivity is also very good (9:1 to 19:1 dr).[1]

  • Step & Atom Economy: This is a one-pot, multi-component reaction, giving it high step economy. Atom economy is moderate due to the extrusion of nitrogen gas and the use of stoichiometric reagents beyond the substrate.

  • Conditions & Scope: The conditions are notably mild (room temperature, visible light), which is a significant advantage. The substrate scope is broad, tolerating a wide range of electronically varied substituents on both coupling partners.[1]

Route B: Cascade Alkenylation / Intramolecular Friedel-Crafts Reaction

Cascade reactions, also known as domino or tandem reactions, are powerful tools for rapidly building molecular complexity from simple precursors. This strategy constructs indolyl-tethered spiro[cyclobutane-1,1′-indenes] in a single, efficient operation.[2][3]

Mechanistic Rationale: The reaction is initiated by a ruthenium-catalyzed alkenylation of a directing-group-bearing indole with an alkynyl cyclobutanol. This step forms a key intermediate. The genius of the cascade lies in the subsequent, seamless intramolecular Friedel-Crafts reaction. The newly formed alkenyl chain is perfectly positioned to be attacked by the electron-rich indole ring, cyclizing to form the spiro-indene core under the same reaction conditions. The pyridin-2-yl group on the indole acts as a removable directing group, crucial for controlling the initial regioselectivity.[2][3]

G cluster_1 Workflow: Cascade Alkenylation/Friedel-Crafts start 1-(Pyridin-2-yl)-1H-indole + Alkynyl Cyclobutanol catalyst [RuCl2(p-cymene)]2 Cu(OAc)2, AgSbF6 DCE, 80 °C start->catalyst step1 Step 1: Intermolecular Alkenylation catalyst->step1 step2 Step 2: Intramolecular Friedel-Crafts Cyclization step1->step2 In situ product Spiro[cyclobutane-1,1'-indene] step2->product

Caption: Workflow for cascade spiro-indene synthesis.

Representative Experimental Protocol: [2][3]

  • To an oven-dried reaction vessel, add 1-(pyridin-2-yl)-1H-indole (0.2 mmol, 1.0 equiv.), alkynyl cyclobutanol (0.24 mmol, 1.2 equiv.), [RuCl₂(p-cymene)]₂ (5 mol%), Cu(OAc)₂ (20 mol%), and AgSbF₆ (20 mol%).

  • Evacuate and backfill the vessel with argon three times.

  • Add 2.0 mL of anhydrous 1,2-dichloroethane (DCE) via syringe.

  • Stir the mixture at 80 °C for the time specified in the literature (e.g., 12-24 h) until the starting material is consumed (monitored by TLC).

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with DCM.

  • Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to yield the spiro-indene product.

Efficiency Analysis:

  • Yield: Good to high yields are typically achieved. A gram-scale reaction has been demonstrated, affording the product in 70% yield, highlighting its scalability.[2]

  • Stereoselectivity: This specific protocol is not designed for asymmetric synthesis and produces a racemic mixture. Enantioselective variants would require a chiral catalyst system.

  • Step & Atom Economy: Step economy is excellent, as two significant transformations (one C-C and one C-C bond formation, plus a ring formation) occur in a single operation.

  • Conditions & Scope: The reaction requires elevated temperatures (80 °C) and a multi-component catalyst system. However, it demonstrates high chemo- and regioselectivity and a broad substrate scope.[2][3]

Route C: Intramolecular Pauson-Khand Reaction (PKR)

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to forge a cyclopentenone ring.[5][6] Its intramolecular variant is exceptionally powerful for creating fused and spirocyclic systems, including spiro-indenes, by tethering the alkene and alkyne moieties in the same starting molecule.

Mechanistic Rationale: The reaction is classically mediated by dicobalt octacarbonyl, [Co₂(CO)₈]. The cobalt carbonyl first forms a stable hexacarbonyl complex with the alkyne. This is the rate-determining step. The tethered alkene then coordinates to a cobalt center and undergoes migratory insertion to form a metallacyclopentene intermediate. Subsequent CO insertion followed by reductive elimination releases the final spirocyclic cyclopentenone product.[5][6] The intramolecular nature greatly enhances efficiency and often leads to high diastereoselectivity by constraining the cyclization pathway.[5]

G cluster_2 Workflow: Intramolecular Pauson-Khand Reaction start Indene-tethered Enyne catalyst Co2(CO)8 (promoter) NMO (promoter) DCM or Toluene, rt to reflux start->catalyst step1 Alkyne-Cobalt Complex Formation catalyst->step1 step2 [2+2+1] Cycloaddition: Alkene, Alkyne, CO step1->step2 product Spiro[indene-cyclopentenone] step2->product

Caption: Workflow for Pauson-Khand spiro-indene synthesis.

Representative Experimental Protocol: [7][8]

  • In a round-bottom flask, dissolve the indene-tethered enyne substrate (1.0 equiv.) in anhydrous DCM.

  • Add dicobalt octacarbonyl [Co₂(CO)₈] (1.1 equiv.) portion-wise at room temperature and stir for 2-4 hours to allow for complex formation.

  • Add N-methylmorpholine N-oxide (NMO) (3.0-4.0 equiv.) as a promoter and gently reflux the mixture until the reaction is complete by TLC analysis.

  • Cool the reaction, pass it through a plug of silica gel to remove cobalt residues, and concentrate the filtrate.

  • Purify the crude product via flash column chromatography to obtain the spiro[indene-cyclopentenone].

Efficiency Analysis:

  • Yield: Yields are typically moderate to good, often in the 40-70% range.[8] The success is highly dependent on the nature of the tether connecting the alkene and alkyne.

  • Stereoselectivity: The intramolecular PKR often proceeds with high diastereoselectivity due to the geometric constraints of the tether.[5] Enantioselective versions have been developed using chiral ligands or auxiliaries, but this adds complexity.

  • Step & Atom Economy: The cycloaddition itself has perfect atom economy. However, the classic protocol requires a stoichiometric amount of the cobalt promoter, which is a major drawback. Catalytic versions using other metals (e.g., Rh, Ir) have been developed to address this.[5]

  • Conditions & Scope: The reaction often requires elevated temperatures and stoichiometric, toxic metal carbonyls. The synthesis of the enyne precursor adds to the overall step count.

Quantitative Performance Summary

The table below provides a side-by-side comparison of the discussed routes based on our key benchmarking metrics.

MetricRoute A: Pd-Catalyzed CyclizationRoute B: Cascade ReactionRoute C: Pauson-Khand Reaction
Typical Yield 72-86%[1]~70% (scalable)[2]40-70%[8]
Stereocontrol Excellent (90-97% ee, high dr)[1]Racemic (as described)High Diastereoselectivity
Step Economy Excellent (One-pot, multi-component)Excellent (Cascade)Moderate (Precursor synthesis needed)
Key Advantage Access to highly enantioenriched productsRapid complexity generationForms unique 5-membered ring
Key Limitation Expensive catalyst/ligand systemNot inherently asymmetricStoichiometric toxic metal promoter
Conditions Mild (rt, visible light)[1]Moderate (80 °C)[2][3]Moderate to harsh (Reflux)

Conclusion and Future Outlook

The synthesis of spiro-indenes has evolved significantly, with modern catalytic methods offering remarkable improvements in efficiency and stereocontrol.

  • For the synthesis of chiral, non-racemic spiro-indenes , transition-metal-catalyzed approaches like the Palladium-catalyzed (4+2) dipolar cyclization are currently state-of-the-art. They provide direct access to highly enantioenriched products under mild conditions, making them exceptionally valuable for medicinal chemistry programs.

  • When the primary goal is the rapid construction of molecular complexity and absolute stereochemistry is not an immediate concern, cascade reactions offer unparalleled step economy. The alkenylation/Friedel-Crafts strategy is a prime example of how multiple bonds and rings can be formed in a single, scalable operation.

  • The Pauson-Khand reaction remains a uniquely powerful tool for constructing spiro-fused cyclopentenones. While the classic protocol suffers from poor atom economy, its ability to create this specific structural motif is often indispensable. Future developments will likely focus on enhancing the efficiency and scope of its catalytic variants.

The choice of synthetic route is ultimately dictated by the specific goals of the research program. For drug discovery, where enantiopurity is key, the investment in a sophisticated catalytic system is justified. For foundational chemical synthesis or the exploration of new chemical space, the speed and elegance of a cascade reaction may be paramount. By understanding the mechanistic principles and practical limitations of each approach, the modern chemist is well-equipped to construct these challenging and valuable molecules with greater purpose and efficiency.

References

  • Chen, M., Hsieh, J., Lee, Y., & Cheng, C. (2018). Controlled synthesis of enantioselective 1-aminoindenes via cobalt-catalyzed [3 + 2] annulation reaction.
  • Synthesis of chiral spiro-indenes via Pd-catalyzed asymmetric (4 + 2) dipolar cyclization. (2024). ChemRxiv.
  • Li, P., et al. (2021). Synthesis of Indolyl-Tethered Spiro[cyclobutane-1,1′-indenes] through Cascade Reactions of 1-(Pyridin-2-yl)-1H-indoles with Alkynyl Cyclobutanols. Organic Letters, 23(21), 8256–8261. Available at: [Link]

  • Synthesis of Indolyl-Tethered Spiro[cyclobutane-1,1′-indenes] through Cascade Reactions of 1-(Pyridin-2-yl)-1H-indoles with Alkynyl Cyclobutanols. (2021). ACS Publications. Available at: [Link]

  • Recent advancement in the synthesis of diverse spiro-indeno[1,2-b]quinoxalines: a review. (n.d.). RSC Publishing. Available at: [Link]

  • Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence. (2015). PubMed Central. Available at: [Link]

  • An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. (n.d.). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Organocatalytic three-component cascade reaction for the synthesis of spiro[indeno[1,2-b]furan]-triones. (2012). Molecular Diversity, 16(2), 299-306. Available at: [Link]

  • Wang, W., et al. (2009). Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity and Structural Diversity. Journal of the American Chemical Society, 131(41), 14612–14613. Available at: [Link]

  • Transition metal-catalyzed synthesis of spirooxindoles. (2021). RSC Advances. Available at: [Link]

  • Transition metal-catalyzed synthesis of spirooxindoles. (2021). PubMed Central. Available at: [Link]

  • Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity and Structural Diversity. (2009). figshare. Available at: [Link]

  • Organocatalytic Asymmetric Tandem Reaction of Indene-Based Dienes for the Synthesis of Enantioenriched Spirodihydrofluorenes and Fluorenylamine-ketoximes Containing Axial Elements. (2021). ACS Publications. Available at: [Link]

  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. (2023). National Institutes of Health. Available at: [Link]

  • Application of Pauson–Khand reaction in the total synthesis of terpenes. (2021). RSC Publishing. Available at: [Link]

  • Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). (2024). Springer. Available at: [Link]

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  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2020). MDPI. Available at: [Link]

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  • Enantioselective Synthesis of Spiro Heterocyclic Compounds Using a Combination of Organocatalysis and Transition-Metal Catalysis. (2023). Matilda. Available at: [Link]

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Comparative

A Researcher's Guide to Ensuring Reproducibility in Biological Assays of Spiro[indene-1,4'-piperidin]-3(2H)-one Hydrochloride

In the landscape of contemporary drug discovery, spirocyclic scaffolds have emerged as a promising frontier, offering unique three-dimensional structures that can effectively probe complex biological targets. Among these...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, spirocyclic scaffolds have emerged as a promising frontier, offering unique three-dimensional structures that can effectively probe complex biological targets. Among these, Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride and its analogs represent a chemical space of significant interest. However, the journey from a promising chemical entity to a well-characterized biological modulator is paved with rigorous and, most importantly, reproducible experimental data. This guide provides an in-depth analysis of the critical factors governing the reproducibility of biological assays for this class of compounds, offering practical insights and robust protocols to guide researchers in generating reliable and comparable results.

The Challenge of Reproducibility in Novel Compound Evaluation

The scientific community is increasingly aware of the "reproducibility crisis" in preclinical research, where a significant portion of published findings cannot be replicated by other laboratories.[1] This issue is particularly pertinent when evaluating novel chemical matter like Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride, for which established biological activities and assay protocols are often scarce. The inherent variability in biological systems, coupled with subtle differences in experimental execution, can lead to divergent results, hindering the progress of drug discovery programs.

A primary, yet often overlooked, contributor to poor reproducibility is compound solubility.[2][3] Many organic compounds, including spiro-structures, exhibit low aqueous solubility, which can lead to underestimated potency, variable data, and inaccurate structure-activity relationships (SAR).[2][3] Therefore, a foundational step in any biological evaluation is the thorough characterization of the compound's solubility in the assay buffer and the vehicle used for stock solutions, typically dimethyl sulfoxide (DMSO).

Hypothetical Target and Rationale: A Case Study in Kinase Inhibition

Given the structural motifs present in Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride, a plausible and common biological target for such heterocyclic compounds is the vast family of protein kinases. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. Therefore, for the purpose of this guide, we will hypothesize that Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride is being investigated as a potential kinase inhibitor. This allows us to explore two distinct, yet complementary, assay formats: a target-based biochemical assay and a physiologically relevant cell-based assay.

Best Practices for a Reproducible Target-Based Assay: In Vitro Kinase Inhibition

An in vitro kinase assay directly measures the ability of a compound to inhibit the activity of a purified kinase enzyme. This provides a clean, mechanistic readout of target engagement.

Experimental Workflow: A Step-by-Step Protocol

A common method for assessing kinase activity is to measure the production of ADP, a product of the phosphotransferase reaction. The following protocol outlines a typical workflow using a commercially available ADP-Glo™ Kinase Assay.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride in 100% DMSO.

    • Perform a serial dilution series in 100% DMSO to create a range of concentrations for the dose-response curve (e.g., from 10 mM to 1 nM).

    • Dilute each DMSO concentration 1:100 in the kinase assay buffer. This minimizes the final DMSO concentration in the assay to 1%, a level generally well-tolerated by most enzymes.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the diluted compound solution.

    • Add 10 µL of a solution containing the kinase and its specific substrate in the kinase assay buffer.

    • Initiate the kinase reaction by adding 10 µL of an ATP solution (at a concentration close to the Km for the specific kinase).

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction that generates a luminescent signal. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

Causality in Experimental Design and Critical Reproducibility Factors
  • Enzyme Purity and Activity: The source and batch of the recombinant kinase can significantly impact the results. It is crucial to use a highly purified and well-characterized enzyme. Each new batch should be validated for its activity.

  • ATP Concentration: The concentration of ATP relative to its Km will affect the apparent potency of competitive inhibitors. Assays should be performed at a consistent ATP concentration, typically at or near the Km.

  • Buffer Composition: The pH, ionic strength, and presence of detergents or reducing agents in the assay buffer can all influence enzyme activity and compound behavior. Consistency in buffer preparation is paramount.

  • DMSO Concentration: High concentrations of DMSO can inhibit some kinases. The final DMSO concentration should be kept constant across all wells, including controls.

cluster_prep Compound Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection stock 10 mM Stock in DMSO serial_dilution Serial Dilution in DMSO stock->serial_dilution assay_dilution Dilution in Assay Buffer serial_dilution->assay_dilution add_compound Add Compound to Plate assay_dilution->add_compound add_enzyme_substrate Add Kinase + Substrate add_compound->add_enzyme_substrate add_atp Initiate with ATP add_enzyme_substrate->add_atp incubation1 Incubate @ RT add_atp->incubation1 stop_reaction Add ADP-Glo™ Reagent incubation1->stop_reaction develop_signal Add Kinase Detection Reagent stop_reaction->develop_signal read_luminescence Read Plate develop_signal->read_luminescence

Caption: Workflow for a reproducible in vitro kinase inhibition assay.

Ensuring Robustness in a Cell-Based Assay: Antiproliferative Activity

A cell-based assay provides a more physiologically relevant context by assessing the compound's effect on a biological process within a living cell. This can reveal insights into cell permeability, off-target effects, and potential cytotoxicity.

Experimental Protocol: A Step-by-Step Guide

The following protocol describes a standard antiproliferative assay using a resazurin-based reagent, which measures cell viability.

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., HCT116, A549) in the recommended growth medium supplemented with fetal bovine serum (FBS).

    • Ensure cells are in the logarithmic growth phase and have a viability of >95%.

    • Harvest the cells and perform an accurate cell count using a hemocytometer or automated cell counter.

  • Cell Seeding:

    • Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well) in a 96-well plate.

    • Incubate the plate for 24 hours to allow the cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a serial dilution of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.

    • Incubate the cells for 72 hours.

  • Viability Assessment:

    • Add 20 µL of a resazurin-based viability reagent to each well.

    • Incubate for 2-4 hours, allowing viable cells to convert resazurin to the fluorescent resorufin.

    • Measure the fluorescence on a plate reader.

Key Factors for Reproducible Cell-Based Data
  • Cell Line Authenticity and Passage Number: Use authenticated cell lines from a reputable source. High-passage number cells can exhibit genetic drift and altered phenotypes. Establish a cell banking system and use cells within a defined passage number range.

  • Serum Variability: FBS is a complex mixture of growth factors and proteins that can vary significantly between batches. This can affect cell growth and compound activity. It is advisable to purchase a large lot of FBS and test it for consistency.

  • Compound Solubility and Stability in Media: Compounds can precipitate or degrade in cell culture media over the course of a long incubation. Visually inspect the wells for precipitation and consider performing solubility and stability studies in the media.

  • Edge Effects: Wells on the periphery of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile phosphate-buffered saline (PBS).

cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_viability Viability Assessment culture Culture Cells harvest Harvest & Count culture->harvest seed Seed Cells in Plate harvest->seed prepare_compound Prepare Compound Dilutions treat_cells Add Compound to Cells prepare_compound->treat_cells incubate_treatment Incubate for 72h treat_cells->incubate_treatment add_reagent Add Resazurin Reagent incubate_treatment->add_reagent incubate_reagent Incubate for 2-4h add_reagent->incubate_reagent read_fluorescence Read Plate incubate_reagent->read_fluorescence

Caption: Standardized workflow for a reproducible cell-based antiproliferation assay.

Comparative Analysis of Assay Methodologies

The choice of assay significantly impacts the interpretation of a compound's biological activity. A direct comparison of the two illustrative assays highlights their respective strengths and weaknesses.

FeatureIn Vitro Kinase AssayCell-Based Antiproliferation Assay
Throughput HighMedium to High
Cost Can be high due to recombinant enzymesGenerally lower
Physiological Relevance Low (isolated components)High (intact cellular system)
Information Provided Direct target engagement, mechanism of inhibitionOverall cellular effect, cell permeability, potential toxicity
Common Sources of Variability Enzyme activity, ATP concentration, buffer compositionCell health, passage number, serum batch, compound solubility in media

For a novel compound like Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride, a multi-pronged approach is recommended. Positive "hits" from a high-throughput biochemical screen should always be validated in a relevant cell-based model to confirm on-target activity in a more complex biological system.

Alternative Compounds and Future Directions

While this guide focuses on Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride, the principles of assay reproducibility are broadly applicable to other spiro-compounds and novel chemical entities. The literature describes a variety of spiro-compounds with diverse biological activities, including potential anticancer and antiviral properties.[4][5] Researchers investigating Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride may consider comparing its activity to other known spirocyclic kinase inhibitors or compounds with similar structural features to establish a benchmark for its potency and selectivity.

Conclusion: A Commitment to Rigor and Transparency

Ensuring the reproducibility of biological assays is not merely a technical exercise; it is a cornerstone of scientific integrity. For a novel compound such as Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride, where the biological landscape is largely uncharted, a meticulous and systematic approach to assay design and execution is imperative. By carefully considering the factors outlined in this guide—from compound solubility to cell line authentication—researchers can generate high-quality, reliable data that will stand up to scrutiny and provide a solid foundation for future drug development efforts. The transparent reporting of detailed experimental protocols, including all reagents and parameters, is the final and most crucial step in this process, enabling the broader scientific community to build upon and validate new discoveries.

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